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  • Product: 3,5-Difluoro-4-(propan-2-yloxy)benzonitrile
  • CAS: 1530918-18-3

Core Science & Biosynthesis

Foundational

chemical and physical properties of 3,5-Difluoro-4-(propan-2-yloxy)benzonitrile

Title: Comprehensive Technical Guide on the Chemical and Physical Properties of 3,5-Difluoro-4-(propan-2-yloxy)benzonitrile Introduction & Structural Analysis In modern drug discovery and agrochemical development, the st...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comprehensive Technical Guide on the Chemical and Physical Properties of 3,5-Difluoro-4-(propan-2-yloxy)benzonitrile

Introduction & Structural Analysis

In modern drug discovery and agrochemical development, the strategic incorporation of highly functionalized aromatic building blocks is critical for optimizing pharmacokinetics and target binding. 3,5-Difluoro-4-(propan-2-yloxy)benzonitrile (CAS: 1530918-18-3) represents a highly versatile, multi-handle intermediate.

From a structural perspective, this molecule is defined by three synergistic electronic and steric features:

  • The Cyano Group (C1): A strongly electron-withdrawing group (-I, -M) that serves as a prime synthetic handle for conversion into amines, amides, carboxylic acids, or tetrazole bioisosteres.

  • The Meta-Fluorines (C3, C5): The incorporation of fluorine atoms exerts a strong inductive electron-withdrawing effect (-I), which increases the electrophilic character of the aromatic ring. In drug design, these fluorines modulate the local pKa of downstream functional groups and provide metabolic shielding against cytochrome P450-mediated oxidation.

  • The Para-Isopropoxy Group (C4): The bulky isopropyl ether provides steric shielding to the C4 position while donating electron density back into the ring via resonance (+M). This specific balance of steric bulk and electronic modulation makes the molecule an ideal precursor for highly specific receptor-ligand interactions.

Physicochemical Properties

To facilitate experimental design, the fundamental quantitative properties of 3,5-Difluoro-4-(propan-2-yloxy)benzonitrile are summarized in the table below.

ParameterSpecification
Chemical Name 3,5-Difluoro-4-(propan-2-yloxy)benzonitrile
CAS Registry Number 1530918-18-3
Molecular Formula C10H9F2NO
Molecular Weight 197.18 g/mol
SMILES String N#CC1=CC(F)=C(OC(C)C)C(F)=C1
Physical State Crystalline Solid (Predicted based on analogs)
Boiling Point ~250–280 °C (Estimated)
Solubility Profile Soluble in DCM, EtOAc, DMF, DMSO; Insoluble in H2O

Chemical Reactivity & Mechanistic Pathways

As a Senior Application Scientist, I emphasize understanding the causality behind a molecule's reactivity rather than just its empirical outcomes. The reactivity of 3,5-Difluoro-4-(propan-2-yloxy)benzonitrile is governed by the orthogonal nature of its functional groups.

Nitrile Transformation: Tetrazole Bioisostere Synthesis

The cyano group is an excellent precursor for 5-substituted 1H-tetrazoles, which are widely used in medicinal chemistry as metabolically stable bioisosteres of carboxylic acids. The transformation is achieved via a[3+2] cycloaddition with sodium azide (NaN₃). To overcome the high activation energy barrier of unactivated nitriles, a Lewis acid catalyst such as Zinc Bromide (ZnBr₂) is employed. Mechanistic Causality: The Zn²⁺ ion coordinates directly to the nitrile nitrogen. This coordination lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the cyano group, rendering the carbon highly susceptible to nucleophilic attack by the azide anion. This methodology, pioneered by Demko and Sharpless, allows the reaction to proceed efficiently in aqueous media, which safely acts as a heat sink for the cycloaddition exotherm .

Ether Cleavage: Selective Deprotection

The isopropoxy group can be selectively cleaved to yield 3,5-difluoro-4-hydroxybenzonitrile using Boron Tribromide (BBr₃). Mechanistic Causality: BBr₃ is a potent Lewis acid that forms an initial adduct with the ether oxygen. Because the isopropyl group is a secondary alkyl moiety, the cleavage does not follow the highly unstable primary carbocation pathway. Instead, it proceeds via a direct bromide transfer from the activated BBr₃ adduct to the isopropyl moiety, cleanly generating the deprotected phenol and isopropyl bromide .

ReactivityMap Core 3,5-Difluoro-4-(propan-2-yloxy)benzonitrile (Core Molecule) Tetrazole 5-Substituted 1H-Tetrazole (Bioisostere) Core->Tetrazole NaN3, ZnBr2 [3+2] Cycloaddition Phenol 3,5-Difluoro-4-hydroxybenzonitrile (Deprotected Phenol) Core->Phenol BBr3, DCM Ether Cleavage Amine Benzylamine Derivative (Building Block) Core->Amine LiAlH4 or H2, Pd/C Reduction

Figure 1: Divergent synthetic pathways of 3,5-Difluoro-4-(propan-2-yloxy)benzonitrile.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every critical step includes an in-process control (IPC) to verify the chemical state before proceeding.

Protocol 1: Synthesis of 5-(3,5-Difluoro-4-isopropoxyphenyl)-1H-tetrazole

Reagents:

  • 3,5-Difluoro-4-(propan-2-yloxy)benzonitrile (1.0 eq)

  • Sodium Azide (NaN₃) (1.2 eq)

  • Zinc Bromide (ZnBr₂) (1.0 eq)

  • Solvent: H₂O / Isopropanol (2:1 v/v)

Step-by-Step Methodology:

  • Reaction Assembly: In a round-bottom flask equipped with a reflux condenser, dissolve the benzonitrile (1.0 eq) in the H₂O/Isopropanol mixture. Add ZnBr₂ (1.0 eq) and stir until fully dissolved. Caution: NaN₃ is highly toxic; handle in a fume hood. Carefully add NaN₃ (1.2 eq).

  • Thermal Activation: Heat the reaction mixture to a gentle reflux (approx. 95–100 °C) and maintain for 12–24 hours.

  • In-Process Validation (IPC): Withdraw a 10 µL aliquot, quench in 1 mL of EtOAc/H₂O. Analyze the organic layer via TLC (Hexanes:EtOAc 7:3). The disappearance of the starting material spot confirms reaction completion. Submit the aliquot for LC-MS; look for the [M+H]⁺ peak at m/z ~241 to validate tetrazole formation.

  • Workup & Isolation: Cool the mixture to room temperature. Add 3N HCl dropwise until the pH reaches 2.0. Causality for acidification: The tetrazole is synthesized as a highly soluble zinc/sodium salt. Acidification protonates the tetrazole ring, drastically reducing its aqueous solubility and forcing precipitation.

  • Purification: Filter the resulting white precipitate, wash with cold water to remove residual zinc salts, and dry under high vacuum.

Workflow Step1 Step 1: Setup Nitrile + NaN3 + ZnBr2 Solvent: H2O/iPrOH Step2 Step 2: Reaction Reflux at 100°C 12-24 Hours Step1->Step2 Step3 Step 3: Validation TLC Monitoring LC-MS Confirmation Step2->Step3 Step4 Step 4: Workup Acidify to pH 2 Filter Precipitate Step3->Step4

Figure 2: Self-validating experimental workflow for tetrazole synthesis.

Protocol 2: BBr₃-Mediated Ether Cleavage

Step-by-Step Methodology:

  • Preparation: Dissolve 3,5-Difluoro-4-(propan-2-yloxy)benzonitrile (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert Argon atmosphere. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add BBr₃ (1.0 M in DCM, 1.5 eq) dropwise. Causality: The extreme cold prevents over-reactivity and controls the exothermic formation of the Lewis acid-base complex.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4 hours.

  • Validation & Quenching: Monitor via TLC. Once complete, cool the flask back to 0 °C and carefully quench by dropwise addition of Methanol. Causality: Methanol reacts with excess BBr₃ to form volatile trimethyl borate and HBr, safely neutralizing the reagent without the violent exotherm associated with water quenching.

  • Extraction: Evaporate the solvent, partition between EtOAc and water, wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the phenol derivative.

References

  • Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950. URL:[Link]

  • Silva, C., & Sousa e Silva, P. J. (2013). BBr3-Assisted Cleavage of Most Ethers Does Not Follow the Commonly Assumed Mechanism. European Journal of Organic Chemistry, 2013(23), 5195–5199. URL:[Link]

Exploratory

Comprehensive NMR Spectral Analysis of 3,5-Difluoro-4-(propan-2-yloxy)benzonitrile: Methodologies and Mechanistic Insights

Executive Summary This technical guide provides an in-depth framework for the structural elucidation of 3,5-difluoro-4-(propan-2-yloxy)benzonitrile (CAS: 1530918-18-3). As a highly functionalized building block frequentl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This technical guide provides an in-depth framework for the structural elucidation of 3,5-difluoro-4-(propan-2-yloxy)benzonitrile (CAS: 1530918-18-3). As a highly functionalized building block frequently utilized in the synthesis of STING (Stimulator of Interferon Genes) modulators[1] and polybasic bacterial efflux pump inhibitors[2], achieving absolute certainty in its regiochemical assignment is critical for downstream drug development. This paper details the self-validating experimental protocols, expected 1 H and 13 C NMR spectral data, and the causality behind its complex heteronuclear spin-spin coupling networks.

Chemical Context & Structural Deconstruction

3,5-Difluoro-4-(propan-2-yloxy)benzonitrile features a benzene ring subjected to a severe "push-pull" electronic environment. The structurally defining features include:

  • C1 Nitrile Group: A strong electron-withdrawing group (EWG) that deshields ortho and para positions via resonance.

  • C3/C5 Fluorine Atoms: Highly electronegative atoms that inductively deshield the ipso carbons while donating electron density via resonance to the ortho/para positions.

  • C4 Isopropoxy Group: A sterically bulky, electron-donating group (EDG) that introduces a classic aliphatic spin system into the spectrum.

Accurate assignment of its NMR spectra requires a deep understanding of heteronuclear coupling. Because 19 F is 100% naturally abundant and possesses a spin of I=1/2 , it splits both 1 H and 13 C signals across the entire aromatic ring. This splitting acts as a self-validating system : if the regiochemistry of the synthesized molecule is incorrect, the observed J -coupling multiplicities will mathematically fail to close the spin network[3].

Experimental Protocols: Synthesis & Sample Preparation

To ensure high-fidelity spectral acquisition, sample preparation and instrument parameters must be meticulously controlled. The compound is typically synthesized via the alkylation of 3,5-difluoro-4-hydroxybenzonitrile with isopropyl bromide in the presence of a base (e.g., K 2​ CO 3​ ) in DMF[2].

Step-by-Step Acquisition Workflow
  • Sample Solvation: Accurately weigh 15–20 mg of high-purity (>98%) 3,5-difluoro-4-(propan-2-yloxy)benzonitrile. Dissolve the analyte completely in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard.

  • Tube Preparation: Transfer the homogenous solution into a standard 5 mm borosilicate glass NMR tube. Causality: Ensuring no air bubbles or undissolved particulates are present is critical to maintaining magnetic field homogeneity (shimming), which directly impacts the resolution of fine 19 F- 13 C coupling constants.

  • 1 H NMR Parameters: Acquire at 400 MHz using a standard 30° pulse sequence (zg30). Set the relaxation delay ( d1​ ) to 1.0 second.

  • 13 C NMR Parameters: Acquire at 100 MHz using a power-gated 1 H-decoupled sequence (zgpg30). Causality: The relaxation delay ( d1​ ) must be extended to at least 2.0–3.0 seconds. Fluorinated quaternary carbons (C1, C3, C4, C5) lack attached protons, meaning they rely on slower dipole-dipole relaxation mechanisms. A short d1​ will result in severe signal attenuation for these critical nodes[3].

NMR_Workflow A Sample Preparation (15-20 mg in 0.6 mL CDCl3) B Shimming & Tuning (Optimize magnetic field homogeneity) A->B C 1H NMR Acquisition (400 MHz, zg30 pulse, d1=1s) B->C D 13C NMR Acquisition (100 MHz, zgpg30, 1H-decoupled, d1=2-3s) C->D E Data Processing (Fourier Transform, Phase & Baseline Correction) D->E F Spectral Analysis (Peak picking, Integration, Multiplet mapping) E->F

Figure 1: Step-by-step experimental workflow for high-resolution NMR acquisition.

1 H NMR Spectral Data & Causality

The 1 H NMR spectrum of this molecule is highly diagnostic due to the C2v​ -like symmetry of the aromatic ring.

Table 1: 1 H NMR Spectral Data (400 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
O-CH (CH 3​ ) 2​ 4.65Septet 3JHH​ = 6.11HIsopropoxy methine
C2-H, C6-H 7.28dd 3JHF​ = 7.8, 5JHF​ = 1.52HAromatic protons
O-CH(CH 3​ ) 2​ 1.38Doublet 3JHH​ = 6.16HIsopropoxy methyls

Mechanistic Causality: The isopropoxy group displays a classic A3​B3​X spin system. The two equivalent methyl groups (6H) appear as a doublet due to vicinal coupling with the methine proton, which conversely appears as a septet. The aromatic protons (H2, H6) are chemically equivalent. Their chemical shift ( δ 7.28 ppm) is governed by the deshielding effect of the para-alkoxy group, counterbalanced by the shielding effect of the ortho-fluorine atoms. They appear as a doublet of doublets due to coupling with the ortho-fluorine ( 3JHF​≈7.8 Hz) and the meta-fluorine ( 5JHF​≈1.5 Hz)[4].

13 C NMR Spectral Data & 19 F- 13 C Coupling Dynamics

The 13 C NMR spectrum is dominated by the profound effects of 19 F- 13 C spin-spin coupling. Mapping these coupling constants provides absolute proof of the substitution pattern.

Table 2: 13 C NMR Spectral Data (100 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( JCF​ , Hz)Assignment
C3, C5 155.0dd 1JCF​ = 252.0, 3JCF​ = 8.0Aromatic C-F
C4 139.5t 2JCF​ = 14.5Aromatic C-O
CN 117.5t 4JCF​ = 3.5Nitrile carbon
C2, C6 116.5dd 2JCF​ = 21.5, 4JCF​ = 3.8Aromatic C-H
C1 107.5t 3JCF​ = 9.5Aromatic C-CN
O-CH 76.5s-Isopropoxy methine
O-CH 3​ 22.5s-Isopropoxy methyls

Mechanistic Causality of the Spin Network:

  • C3/C5 (C-F): The direct one-bond coupling ( 1JCF​ ) is massive, typically around 252 Hz, splitting the signal at δ 155.0 ppm into a large doublet. A further three-bond coupling ( 3JCF​≈8.0 Hz) from the opposite fluorine atom splits this into a doublet of doublets[4].

  • C4 (C-O): Situated directly between two fluorine atoms, this carbon experiences two equivalent two-bond couplings ( 2JCF​≈14.5 Hz), resulting in a distinct, self-validating triplet at δ 139.5 ppm.

  • C1 (C-CN): The ipso carbon is split into a triplet ( 3JCF​≈9.5 Hz) by the two meta-fluorine atoms, confirming the symmetrical 3,5-difluoro substitution relative to the nitrile group.

Coupling_Network F3 F3 / F5 (19F) C3 C3 / C5 (13C) F3->C3 1J_CF ~252 Hz C2 C2 / C6 (13C) F3->C2 2J_CF ~22 Hz C4 C4 (13C) F3->C4 2J_CF ~15 Hz H2 H2 / H6 (1H) F3->H2 3J_HF ~8 Hz

Figure 2: Heteronuclear spin-spin coupling network driven by 19F nuclei.

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Foundational

A Comprehensive Guide to the Synthesis of 3,5-Difluoro-4-isopropoxybenzonitrile

This document provides an in-depth technical guide for the synthesis of 3,5-Difluoro-4-isopropoxybenzonitrile, a valuable fluorinated aromatic building block in modern chemical research. The narrative is structured to pr...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides an in-depth technical guide for the synthesis of 3,5-Difluoro-4-isopropoxybenzonitrile, a valuable fluorinated aromatic building block in modern chemical research. The narrative is structured to provide not only a step-by-step protocol but also the underlying chemical principles and strategic considerations essential for researchers, chemists, and professionals in drug development. We will explore the most prevalent and efficient synthetic pathway, focusing on the causality behind experimental choices to ensure a robust and reproducible methodology.

Introduction and Strategic Overview

Fluorinated benzonitrile derivatives are of significant interest in medicinal chemistry and materials science due to their unique electronic properties and ability to participate in a variety of chemical transformations.[1][2] The title compound, 3,5-Difluoro-4-isopropoxybenzonitrile, combines the electron-withdrawing nature of the nitrile and fluoro groups with the steric and electronic influence of an isopropoxy moiety. This guide details its synthesis via a highly reliable and widely adopted method: the Williamson ether synthesis.

Our synthetic strategy begins with the commercially available precursor, 3,5-Difluoro-4-hydroxybenzonitrile. The core transformation involves the O-alkylation of this phenolic starting material with an appropriate isopropylating agent. This approach is favored for its high efficiency, broad applicability, and straightforward execution in a standard laboratory setting.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of 3,5-Difluoro-4-isopropoxybenzonitrile reveals the key synthons. The ether linkage is the most logical point for disconnection, leading back to a phenolic nucleophile and an isopropyl electrophile.

Caption: Retrosynthetic pathway for the target molecule.

Part 1: The Key Precursor: 3,5-Difluoro-4-hydroxybenzonitrile

The starting material, 3,5-Difluoro-4-hydroxybenzonitrile (CAS 2967-54-6), is a pale yellow to brown solid.[3] While it is readily available from various chemical suppliers, understanding its synthesis provides deeper insight and a contingency for supply chain issues.[4][5]

A plausible, though less common laboratory route, would be the cyanation of a corresponding aromatic halide, such as 4-bromo-2,6-difluorophenol, using a method like the Rosenmund-von Braun reaction with copper(I) cyanide.[6] Alternatively, a multi-step sequence starting from a substituted aniline could employ the Sandmeyer reaction to introduce the nitrile group.[7][8][9] The Sandmeyer reaction involves the diazotization of an aromatic amine followed by treatment with a copper(I) cyanide salt to install the nitrile functionality.[7]

Properties of 3,5-Difluoro-4-hydroxybenzonitrile:

Property Value Source
CAS Number 2967-54-6 [3][5][10]
Molecular Formula C₇H₃F₂NO [5]
Molecular Weight 155.1 g/mol [3][5]
Appearance White to pale cream or yellow to brown solid/powder [3][4]

| Melting Point | 198.0-208.0 °C |[4] |

Safety Information: This precursor is classified as toxic if inhaled, and harmful if swallowed or in contact with skin.[11] It should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[3]

Part 2: The Core Transformation: Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for forming ethers from an organohalide and an alkoxide.[12] It proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism.[12][13][14]

Causality Behind Experimental Choices
  • Generation of the Nucleophile: The phenolic proton of 3,5-Difluoro-4-hydroxybenzonitrile is acidic but not sufficiently so to react directly with the alkyl halide. A base is required to deprotonate the hydroxyl group, forming a more potent phenoxide nucleophile.

    • Potassium Carbonate (K₂CO₃): A commonly used mild inorganic base. It is inexpensive, easy to handle, and sufficiently basic to deprotonate phenols. Its use often requires slightly elevated temperatures to achieve a reasonable reaction rate.

    • Sodium Hydride (NaH): A very strong, non-nucleophilic base that irreversibly deprotonates the phenol.[14] This reaction is fast and often proceeds at room temperature, but NaH is pyrophoric and requires careful handling under an inert atmosphere.[14]

  • The Electrophile: The choice of the isopropylating agent is critical. The reaction involves an S_N2 attack on a secondary carbon.

    • 2-Iodopropane vs. 2-Bromopropane: Alkyl iodides are more reactive than bromides in S_N2 reactions because iodide is a better leaving group.[15] Consequently, 2-iodopropane will typically react faster or at lower temperatures than 2-bromopropane.

    • The Challenge of Elimination: A significant competing side reaction with secondary alkyl halides is E2 elimination, where the alkoxide acts as a base rather than a nucleophile, producing propene.[15] To favor substitution over elimination, it is crucial to control the temperature, keeping it as low as possible while still enabling the desired S_N2 reaction to proceed.[15]

  • Choice of Solvent: A polar aprotic solvent is ideal for S_N2 reactions.

    • N,N-Dimethylformamide (DMF) or Acetonitrile: These solvents effectively solvate the cation (K⁺ or Na⁺) while leaving the phenoxide nucleophile relatively "naked" and reactive.[12] They possess high boiling points, allowing for a wide range of reaction temperatures.[12]

Caption: Competing S_N2 (Substitution) and E2 (Elimination) pathways.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from standard Williamson ether synthesis methodologies.[12][16]

Materials & Reagents:

Reagent CAS M.W. ( g/mol ) Amount Moles (mmol) Equiv.
3,5-Difluoro-4-hydroxybenzonitrile 2967-54-6 155.10 5.00 g 32.2 1.0
Potassium Carbonate (K₂CO₃), anhydrous 584-08-7 138.21 6.68 g 48.3 1.5
2-Iodopropane 75-30-9 169.99 6.05 g (4.1 mL) 35.5 1.1

| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 | 50 mL | - | - |

Procedure:

  • Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 3,5-Difluoro-4-hydroxybenzonitrile (5.00 g, 32.2 mmol) and anhydrous potassium carbonate (6.68 g, 48.3 mmol).

  • Solvent Addition: Add anhydrous DMF (50 mL) to the flask via syringe.

  • Reaction Initiation: Add 2-iodopropane (4.1 mL, 35.5 mmol) to the stirring suspension at room temperature.

  • Heating: Heat the reaction mixture to 60-70 °C using an oil bath. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-8 hours.[12]

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Pour the reaction mixture into ice-cold water (200 mL).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

  • Washing: Combine the organic layers and wash sequentially with water (2 x 100 mL) and brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to afford the pure 3,5-Difluoro-4-isopropoxybenzonitrile.

Troubleshooting and Optimization
IssuePotential Cause(s)Recommended Solution(s)
Incomplete Reaction Insufficient heating; Inactive base (hygroscopic); Insufficient reaction time.Increase temperature slightly (e.g., to 80 °C), but be mindful of elimination. Ensure K₂CO₃ is freshly dried. Extend reaction time and monitor by TLC.
Low Yield Competing E2 elimination; Loss of product during work-up.Maintain the lowest possible reaction temperature. Consider using 2-bromopropane which is less prone to E2, though it may require longer reaction times. Ensure pH is neutral before extraction.
Side Product Formation E2 elimination leading to propene; Impure starting materials.Use a less hindered base if possible, though K₂CO₃ is generally good. Purify starting materials if their quality is questionable.

Overall Synthetic Workflow

G start_end start_end process process reagents reagents product product Start Start: 3,5-Difluoro-4-hydroxybenzonitrile Mix 1. Mix with K₂CO₃ in DMF Start->Mix Add_Alkyl 2. Add 2-Iodopropane Mix->Add_Alkyl Heat 3. Heat to 60-70 °C (4-8 hours) Add_Alkyl->Heat Workup 4. Aqueous Work-up & Extraction Heat->Workup Purify 5. Chromatography or Recrystallization Workup->Purify Final Final Product: 3,5-Difluoro-4-isopropoxybenzonitrile Purify->Final

Caption: Step-by-step workflow for the synthesis process.

Conclusion

The synthesis of 3,5-Difluoro-4-isopropoxybenzonitrile is most effectively achieved through a Williamson ether synthesis starting from 3,5-Difluoro-4-hydroxybenzonitrile. This method is robust, high-yielding, and relies on well-understood chemical principles. Key to success is the careful selection of base, solvent, and alkylating agent, along with controlled reaction temperatures to minimize the competing E2 elimination pathway. The protocol and insights provided herein offer a comprehensive guide for researchers to confidently produce this valuable chemical intermediate for applications in drug discovery and materials science.

References

  • BenchChem.A Comparative Guide to the Synthesis of Substituted Benzonitriles: Yields and Methodologies.
  • NINGBO INNO PHARMCHEM CO.,LTD.Exploring Synthesis Pathways: The Sandmeyer Reaction for 3-Hydroxy-4-(trifluoromethyl)benzonitrile Production.
  • Gondal, S., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society.
  • Master Organic Chemistry. (2018).
  • BenchChem.Troubleshooting low yield in Benzonitrile synthesis.
  • Kégl, T., et al. (2011). Stepwise aromatic nucleophilic substitution in continuous flow. Synthesis of an unsymmetrically substituted 3,5-diamino-benzonitrile library. Molecular Diversity.
  • Neumann, C. N., et al. (2016). Concerted nucleophilic aromatic substitution with 19F− and 18F−. Harvard DASH.
  • Sigma-Aldrich.3,5-Difluoro-4-hydroxybenzonitrile.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • Wikipedia.Williamson ether synthesis.
  • Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
  • Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube.
  • BenchChem.Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions of 2-Amino-3,5-difluorobenzonitrile.
  • Chemistry LibreTexts. (2019). 14.3: The Williamson Ether Synthesis.
  • Thermo Scientific Chemicals.3,5-Difluoro-4-hydroxybenzonitrile, 97%.
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  • Appiah, C., et al. (2024). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate and diethyl 4,4′-(diazene-1,2-diyl)
  • Google Patents.CN117964460A - A kind of synthesis process of 3,5-difluorophenol.
  • NINGBO INNO PHARMCHEM CO.,LTD.The Role of 3,5-Difluoro-4-nitrobenzonitrile in Research Chemistry.
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Exploratory

A Comprehensive Technical Guide to the Solubility Profile of 3,5-Difluoro-4-(propan-2-yloxy)benzonitrile in Organic Solvents

Introduction In the landscape of pharmaceutical and agrochemical research, a thorough understanding of a compound's physicochemical properties is paramount to its successful development. Among these properties, solubilit...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of pharmaceutical and agrochemical research, a thorough understanding of a compound's physicochemical properties is paramount to its successful development. Among these properties, solubility is a critical determinant of a molecule's behavior in various stages, from chemical synthesis and purification to formulation and bioavailability.[1][2] This guide provides an in-depth technical framework for determining and interpreting the solubility profile of 3,5-Difluoro-4-(propan-2-yloxy)benzonitrile, a fluorinated aromatic nitrile with potential applications in medicinal chemistry and materials science.

The molecule, with a CAS Number of 1530918-18-3 and a molecular formula of C₁₀H₉F₂NO, possesses a unique combination of functional groups that dictate its interaction with different solvent environments.[3] This guide will delve into the theoretical principles governing its solubility, provide a robust, field-proven experimental protocol for its quantitative measurement, and discuss the interpretation of the resulting solubility data in the context of drug development and chemical research.

Compound at a Glance:

  • IUPAC Name: 3,5-Difluoro-4-(propan-2-yloxy)benzonitrile

  • Molecular Weight: 197.18 g/mol [3]

  • Predicted logP: 2.31 - 2.6[3]

  • Hydrogen Bond Donors: 0[3]

  • Hydrogen Bond Acceptors: 4 (Nitrile N, Ether O, 2x F)[3]

  • Topological Polar Surface Area (TPSA): 33 Ų[3]

Chapter 1: Theoretical Foundations of Solubility

The principle of "like dissolves like" serves as the foundational concept for predicting solubility.[4] This rule posits that a solute will dissolve best in a solvent that shares similar intermolecular forces. To predict the solubility of 3,5-Difluoro-4-(propan-2-yloxy)benzonitrile, we must first analyze its structural features and then match them to the properties of various solvent classes.

Analysis of the Solute Structure

The solubility behavior of 3,5-Difluoro-4-(propan-2-yloxy)benzonitrile is a composite of its distinct structural motifs:

  • Aromatic Core: The difluorinated benzene ring is inherently nonpolar and lipophilic, favoring interactions with other aromatic or nonpolar solvents through van der Waals forces and potential π-π stacking.

  • Polar Functional Groups: The molecule contains a highly polar nitrile group (-C≡N) and an ether linkage (-O-). These groups create a significant dipole moment and can act as hydrogen bond acceptors, making the molecule receptive to polar solvents.

  • Isopropyl Group: The bulky, nonpolar isopropyl group enhances the compound's lipophilicity.

  • Lack of Protic Character: Critically, the molecule has no hydrogen atoms attached to highly electronegative atoms (like O or N), meaning it cannot act as a hydrogen bond donor.[3]

This structural duality—a nonpolar framework with strong polar functionalities—suggests a complex solubility profile. The predicted LogP value of ~2.6 indicates a moderate balance between hydrophilicity and lipophilicity.[3]

Classification of Organic Solvents

Organic solvents are typically categorized based on their polarity and their ability to donate hydrogen bonds.[4] Understanding these categories is essential for selecting an appropriate solvent for dissolution.

Solvent ClassExample SolventsKey PropertiesPredicted Interaction with Solute
Nonpolar Hexane, TolueneLow dielectric constant, dominated by van der Waals forces. Toluene allows for π-π stacking.Low solubility in hexane. Moderate solubility in toluene due to aromatic interactions.
Polar Aprotic DMSO, DMF, Acetone, AcetonitrileHigh dielectric constant and dipole moment. Cannot donate hydrogen bonds.[4]High solubility is expected due to strong dipole-dipole interactions between the solvent and the solute's nitrile and ether groups.
Polar Protic Methanol, Ethanol, WaterHigh dielectric constant. Can both donate and accept hydrogen bonds.[4]Low solubility is predicted. The solute can only accept hydrogen bonds, disrupting the solvent's strong H-bond network without being able to fully integrate.

Chapter 2: Experimental Determination of Thermodynamic Solubility

While theoretical predictions are valuable, empirical measurement is required for definitive data. The Equilibrium Shake-Flask Method is considered the gold standard for determining thermodynamic solubility, as it measures the concentration of a solute in a saturated solution at equilibrium.[5][6]

Rationale for Method Selection

The shake-flask method is chosen for its reliability and direct measurement of the equilibrium state, which is crucial for applications in formulation and biopharmaceutics.[5] Unlike kinetic solubility assays, which can be influenced by the dissolution rate and are often performed by diluting a DMSO stock, the shake-flask method provides a true measure of a compound's intrinsic solubility in a specific solvent system.[7]

Detailed Experimental Protocol: Shake-Flask Method

This protocol is designed to be a self-validating system to ensure accuracy and reproducibility.

Materials and Reagents:

  • 3,5-Difluoro-4-(propan-2-yloxy)benzonitrile (solid, >98% purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • 2 mL glass vials with screw caps

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or incubator (e.g., set to 25 °C)

  • Centrifuge capable of holding the vials

  • 0.22 µm syringe filters (ensure compatibility with the solvent)

  • HPLC system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes for standard preparation

Step-by-Step Methodology:

  • Preparation of Saturated Solution: a. Weigh an excess amount of the solid compound (e.g., 5-10 mg) directly into a 2 mL glass vial. The key is to ensure that undissolved solid remains at the end of the experiment.[5] b. Accurately add a known volume (e.g., 1.0 mL) of the desired organic solvent to the vial. c. Securely cap the vial. Prepare at least three replicates for each solvent.

  • Equilibration: a. Place the vials in a thermostatically controlled shaker set at a constant temperature (e.g., 25 °C). b. Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended.[8] The solution should appear as a slurry or suspension.

  • Phase Separation: a. After equilibration, remove the vials and let them stand at the same constant temperature for 1-2 hours to allow larger particles to settle. b. Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the remaining solid. This step ensures a clear supernatant.[7]

  • Sample Collection and Preparation: a. Carefully withdraw a known volume of the clear supernatant using a pipette. b. Filter the collected supernatant through a 0.22 µm syringe filter into a clean analysis vial. This removes any fine, suspended particles. c. Dilute the filtrate with the same solvent as necessary to bring the concentration within the linear range of the analytical method. A precise dilution factor must be recorded.

  • Quantification of Solute: a. Prepare a series of calibration standards of the compound in the same solvent. b. Analyze the calibration standards and the diluted samples using a validated analytical method (e.g., HPLC-UV or UV-Vis). c. Construct a calibration curve by plotting the analytical response versus concentration. d. Determine the concentration of the diluted sample from the calibration curve.

  • Data Analysis and Reporting: a. Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor. b. Express the final solubility in standard units, such as mg/mL or mol/L. c. Report the average solubility and standard deviation from the replicates.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification A Weigh Excess Solid (e.g., 5-10 mg) B Add Known Volume of Solvent (e.g., 1.0 mL) A->B C Agitate at Constant Temp (24-48 hours) B->C D Centrifuge to Pellet Solid C->D E Collect Clear Supernatant D->E F Filter Supernatant (0.22 µm) E->F G Dilute Sample Precisely F->G H Analyze via HPLC-UV or UV-Vis G->H I Calculate Concentration vs. Calibration Curve H->I J J I->J Report Solubility (mg/mL or mol/L)

Caption: Workflow for the Equilibrium Shake-Flask Solubility Assay.

Chapter 3: Predicted Solubility Profile and Data Interpretation

Based on the theoretical principles outlined in Chapter 1, a qualitative solubility profile for 3,5-Difluoro-4-(propan-2-yloxy)benzonitrile can be predicted. This serves as a hypothesis to be confirmed by the experimental data generated using the protocol in Chapter 2.

Predicted Qualitative Solubility Data
SolventSolvent ClassPredicted SolubilityRationale for Prediction
Dimethyl Sulfoxide (DMSO) Polar AproticVery HighStrong dipole-dipole interactions with the nitrile and ether groups.
N,N-Dimethylformamide (DMF) Polar AproticVery HighSimilar mechanism to DMSO; a highly effective polar aprotic solvent.
Acetone Polar AproticHighGood dipole-dipole interactions, though less polar than DMSO/DMF.
Ethyl Acetate Polar AproticModerate to HighIntermediate polarity allows for dissolution of both polar and nonpolar moieties.
Acetonitrile Polar AproticModerateThe nitrile group of the solvent interacts well with the solute's polar groups.
Dichloromethane (DCM) Polar AproticModerateCan effectively solvate moderately polar compounds.
Toluene Nonpolar (Aromatic)Moderate to Lowπ-π stacking between aromatic rings is the primary favorable interaction.
Methanol Polar ProticLowSolute is only a H-bond acceptor and disrupts the solvent's H-bond network.
Ethanol Polar ProticLowSimilar mechanism to methanol, slightly better due to increased nonpolar character.
n-Hexane Nonpolar (Aliphatic)Very LowThe solute's significant polarity makes it incompatible with a purely nonpolar aliphatic solvent.
Interpreting Solubility Trends

The expected trend in solubility provides valuable insight into the dominant intermolecular forces governing solvation for this molecule.

G cluster_solvents Solvent Classes & Interactions Solute {3,5-Difluoro-4-(propan-2-yloxy)benzonitrile | - Polar Moieties (C≡N, C-O-C, C-F) - Nonpolar Moieties (Aromatic Ring, Isopropyl) - H-Bond Acceptor ONLY } PolarAprotic Polar Aprotic (DMSO, DMF) - Strong Dipole Moment - No H-Bond Donation Solute->PolarAprotic Strongest Interaction (Dipole-Dipole) => HIGH SOLUBILITY PolarProtic Polar Protic (Methanol) - Strong Dipole Moment - H-Bond Donor & Acceptor Solute->PolarProtic Mismatched H-Bonding (Disruption of Solvent Network) => LOW SOLUBILITY Nonpolar Nonpolar (Hexane, Toluene) - Weak van der Waals Forces - π-π Stacking (Toluene) Solute->Nonpolar Weak Interactions (van der Waals / π-π) => LOW-MODERATE SOLUBILITY

Caption: Relationship between solute properties and solvent interactions.

A high solubility in polar aprotic solvents like DMSO would confirm that dipole-dipole forces are the most significant driver of solvation. Conversely, poor solubility in protic solvents like methanol would highlight the critical limitation of the molecule's inability to donate hydrogen bonds, preventing it from integrating into the solvent's hydrogen-bonded lattice.

Chapter 4: Implications for Research and Development

The solubility profile is not merely academic; it directly informs practical decision-making in a research and development setting.

  • Process Chemistry: For synthesis, a solvent in which reactants are highly soluble but the product has limited solubility may be chosen to facilitate purification by crystallization. Toluene or a mixed-solvent system might be suitable for reactions, while a solvent like ethanol could potentially be used as an anti-solvent for precipitation.

  • Pre-formulation: In drug development, identifying a suitable solvent system is the first step in creating formulations for in vitro and in vivo testing.[7] High solubility in solvents like DMSO is common for creating stock solutions for biological assays.[9]

  • Analytical Chemistry: Knowledge of solubility is essential for developing analytical methods, such as choosing the mobile phase in HPLC or the solvent for NMR analysis.

Conclusion

This guide has established a comprehensive framework for understanding, measuring, and interpreting the solubility of 3,5-Difluoro-4-(propan-2-yloxy)benzonitrile. By combining a theoretical analysis of its molecular structure with the gold-standard shake-flask experimental method, researchers can generate the reliable, high-quality data needed to advance their scientific objectives. The predicted profile—high solubility in polar aprotic solvents and low solubility in polar protic and nonpolar aliphatic solvents—provides a strong, rational basis for initial solvent selection, enabling more efficient and targeted experimental design in pharmaceutical and chemical development.

References

  • Vertex AI Search. (n.d.). Predicting solubility curves via a thermodynamic cycle and machine learning.
  • Protocols.io. (n.d.). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • Journal of the American Chemical Society. (2025, November 21). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • GuideChem. (n.d.). 3,5-difluoro-4-propan-2-yloxybenzonitrile 1530918-18-3 wiki.
  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • PubMed. (2006, April 15). Thermodynamic modeling of activity coefficient and prediction of solubility.
  • Cayman Chemical. (2022, May 31). Solubility Factors When Choosing a Solvent.
  • University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • National Institutes of Health. (2025, July 29). Physics-Based Solubility Prediction for Organic Molecules - PMC.
  • PubMed. (2025, April 28). Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models.
  • Cambridge Open Engage. (2025, April 10). Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models.
  • National Institutes of Health. (n.d.). Solvent-induced infrared frequency shifts in aromatic nitriles are quantitatively described by the vibrational Stark effect - PMC.
  • Cayman Chemical. (n.d.). Solubility Factors When Choosing a Solvent.

Sources

Foundational

safety data sheet and handling for 3,5-Difluoro-4-(propan-2-yloxy)benzonitrile

Title: Advanced Safety Data and Handling Protocols for 3,5-Difluoro-4-(propan-2-yloxy)benzonitrile Executive Summary As drug development pushes toward more complex, halogenated pharmacophores, compounds like 3,5-Difluoro...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Advanced Safety Data and Handling Protocols for 3,5-Difluoro-4-(propan-2-yloxy)benzonitrile

Executive Summary As drug development pushes toward more complex, halogenated pharmacophores, compounds like 3,5-Difluoro-4-(propan-2-yloxy)benzonitrile (CAS: 1530918-18-3) have become critical synthetic intermediates. This technical guide synthesizes physicochemical data, toxicological mechanisms, and field-proven handling protocols to provide a comprehensive safety framework for researchers. By understanding the causality between the molecule's structure and its biological reactivity, scientists can implement self-validating workflows that ensure both personnel safety and experimental integrity.

Physicochemical Profiling & Structural Implications

The handling requirements of a chemical are intrinsically linked to its molecular structure. 3,5-Difluoro-4-(propan-2-yloxy)benzonitrile features an electron-deficient aromatic ring due to the strong inductive effects of the two fluorine atoms and the cyano group.

Causality of Physical Properties: The dual fluorine substitution significantly increases the molecule's lipophilicity (XLogP3 ~2.6) compared to unhalogenated benzonitriles [1]. This high lipophilicity enhances cellular membrane permeability, directly increasing the risk of rapid systemic absorption upon dermal contact or inhalation of aerosolized dust. Furthermore, the isopropoxy (propan-2-yloxy) group adds steric bulk, which influences its melting point relative to simpler analogs, often resulting in a material that can adhere stubbornly to PPE and laboratory surfaces.

Table 1: Quantitative Physicochemical Data

PropertyValueStructural Implication
CAS Number 1530918-18-3Unique identifier for regulatory tracking and inventory.
Molecular Formula C10H9F2NOHigh halogen ratio dictates specialized disposal methods.
Molecular Weight 197.18 g/mol Determines stoichiometric calculations and vapor density.
XLogP3 2.6Indicates high lipophilicity and severe transdermal hazard.
TPSA 33 ŲSuggests excellent biological membrane permeability.
H-Bond Acceptors 4Influences solubility profiles in polar aprotic solvents.

Toxicological Mechanisms & GHS Classification

Based on structural analogs such as 3,5-difluorobenzonitrile and 4-fluorobenzonitrile, this compound falls under strict Global Harmonized System (GHS) classifications [2, 3].

Table 2: GHS Hazard Classification Summary

Hazard ClassCategoryHazard StatementCausality / Mechanism
Acute Tox. (Oral) Category 4H302: Harmful if swallowedRapid gastrointestinal absorption driven by high logP.
Acute Tox. (Dermal) Category 4H312: Harmful in contact with skinHigh lipophilicity drives rapid transdermal penetration.
Acute Tox. (Inhal.) Category 4H332: Harmful if inhaledAerosolized particulates easily cross alveolar membranes.
Skin Irritation Category 2H315: Causes skin irritationElectrophilic ring reacts with epidermal nucleophiles.
Eye Irritation Category 2H319: Causes serious eye irritationDirect chemical interaction with sensitive corneal proteins.
STOT (Single Exp.) Category 3H335: May cause respiratory irritationLocalized oxidative stress in the upper respiratory tract.

Metabolic Causality: A common misconception in organic handling is that all nitriles release highly toxic cyanide (CN⁻) ions in vivo. However, aryl nitriles like 3,5-Difluoro-4-(propan-2-yloxy)benzonitrile are sterically and electronically hindered from undergoing the alpha-carbon hydroxylation required for cyanide release [4]. Instead, toxicity is driven by hepatic Cytochrome P450 (CYP450) oxidation of the aromatic ring, forming reactive epoxide or phenol intermediates. These electrophilic species can deplete cellular glutathione, leading to oxidative stress and tissue irritation before being cleared via Phase II glucuronidation.

MetabolicPathway N1 Fluorinated Aryl Nitrile (Lipophilic Entry) N2 Hepatic CYP450 Oxidation N1->N2 N3 Reactive Intermediate (Epoxide/Phenol) N2->N3 N4 Phase II Conjugation (Glucuronidation) N3->N4 N5 Renal Excretion (Safe Clearance) N4->N5

Proposed hepatic metabolic pathway and clearance mechanism for fluorinated aryl nitriles.

Advanced Safety Protocols: Self-Validating Workflows

In high-stakes drug development environments, standard operating procedures (SOPs) must be self-validating. This means the successful execution of one step inherently verifies the safety and integrity of the preceding step.

Protocol 1: Closed-System Dispensing and Reaction Setup

  • Environmental Verification: Activate the chemical fume hood and ensure the face velocity is between 80–100 feet per minute (fpm). Validation: The digital airflow monitor displays a stable green indicator, confirming that convective containment is active and sufficient to capture aerosolized particulates.

  • PPE Assembly: Don a chemically resistant lab coat, splash goggles, and double-layer nitrile gloves. The outer glove must be ≥8 mil thick to counteract the compound's lipophilic penetration potential. Validation: Perform a manual inflation test on the gloves prior to donning; the retention of air pressure validates the absence of micro-punctures.

  • Mass Measurement: Weigh the compound inside a static-dissipative weighing enclosure using an analytical balance. Validation: The balance reading stabilizes rapidly without drifting, confirming that no turbulent air currents are disturbing the powder, thereby validating the isolation of the micro-environment.

  • Solvent Solubilization: Transfer the pre-weighed solid directly into the reaction vessel and immediately introduce the reaction solvent (e.g., anhydrous DMF or THF) via a closed-addition funnel. Validation: The formation of a clear, homogenous solution without residual particulates confirms complete solvation, permanently eliminating the risk of dust inhalation for the remainder of the experiment.

HandlingWorkflow A 1. Environmental Isolation (Fume Hood Setup) B 2. PPE Verification (Double Nitrile Gloves) A->B C 3. Reagent Dispensing (Closed-System Transfer) B->C D 4. Reaction Solvation (Dust Elimination) C->D E 5. Quenching & Decon (Alkaline Hydrolysis) D->E

Workflow for the safe handling and experimental execution of fluorinated benzonitriles.

Emergency Response & Decontamination Workflows

In the event of a localized spill, rapid and systematic decontamination is required to prevent cross-contamination and exposure.

Protocol 2: Self-Validating Spill Decontamination

  • Containment: Surround the perimeter of the spill with an inert, non-combustible absorbent material (e.g., vermiculite or diatomaceous earth). Validation: The visible boundary of the spill ceases to expand, confirming that the liquid/powder matrix is fully physically contained.

  • Chemical Quenching: Apply a mild alkaline solution (e.g., 1M NaOH in ethanol/water) directly to the contained spill. The hydroxide ions facilitate the slow hydrolysis of the nitrile group to a less toxic carboxylic acid. Validation: A slight, controlled exotherm or dissolution of the solid confirms that the chemical quenching reaction is actively occurring.

  • Mechanical Removal: Wipe the area using absorbent pads, working concentrically from the outside edge toward the center to prevent spreading. Validation: Visual inspection of the surface reveals no residual powder or liquid sheen, confirming primary mechanical removal.

  • Final Wash & Neutralization: Wash the decontaminated surface with a standard laboratory detergent and water, then wipe dry. Validation: A pH test strip applied to the moistened surface reads neutral (pH 7), confirming that no residual alkaline quenching agent or reactive intermediate remains.

Regulatory & Disposal Framework

Due to the presence of fluorine and nitrogen heteroatoms, 3,5-Difluoro-4-(propan-2-yloxy)benzonitrile must not be disposed of in standard aqueous waste streams. Combustion of this material generates highly hazardous byproducts, including hydrogen fluoride (HF) and nitrogen oxides (NOx) [2]. All waste, including contaminated PPE, reaction mother liquors, and spill absorbents, must be segregated into clearly labeled, halogenated organic waste containers and routed to a licensed facility equipped with flue-gas scrubbers for high-temperature incineration.

References

  • GuideChem. "3,5-difluoro-4-propan-2-yloxybenzonitrile 1530918-18-3 wiki." GuideChem Database. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtcIWlYaXxDXMLlu5upJaWffsVieWL7S5NX9iSHh95lFbU-7NZCC_tzhuwpztJ8WruHxk9QD2gC0UPrpU1mAw9lAxoUxgOwqoTjujO4-b_vMeKue0cTIGIj6LxrMnCc3h2cuQtXGegxBbfubCR35EF3LlUH63-x6CwKW17ORIlk-Sry75QHpsT0QLu82_WY_E=]
  • Thermo Fisher Scientific. "SAFETY DATA SHEET - 3,5-Difluorobenzonitrile." Thermo Fisher Scientific. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEO_YNvKCu3K7lwwTipgyIx6HY-RFRJh2qTJnnf7oR1VBWVIn7n_AN-HxUR3kWiCuCjKJvgny6lll8cLrPV1gRUg7OoBdc32vRIdLepmJ9iuH7c8XnGn2sTu28xR5r8IdzXG6tJtvMdlSq0EulgM0jKeEUS3UuepjT0GXYNwy39K9aVcBrQO4AermcSnOHZd1uqffkz7rRXgNBlpeBTsKiLewK-enO0eLXMwd1pbyeqjeHODbxL5jC1fDWY7hAWjBL6Mb8q8VkjjaELKF6E]
  • Fisher Scientific. "SAFETY DATA SHEET - 4-Fluorobenzonitrile." Fisher Scientific. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKAhcFX0bQTwgboktZWXAuSVjOWe1JXwsI_I08-GP8Nbn8b34KNCzU14uVu22PdYoWRuJERrredtJ3Qvhj3aigbKeX6DoL54mw_xqn5vdtBDhDmyzJG1dszovEUendVeAPExDvtT8oNOW9aAXkLXYMWhSIj3U9YeAHM_-UF6spFzm1UGRUWG5fElDMlZJOgm_Hz5oA_zLwdp98wPIuhxk11wInaLFZg66WVEO-yWCFaeSuuYoaAo34HnKpm9ZiXPsjaft2cdDcDjfTe34voEqz52xYdayJ]
  • ECHEMI. "4-Fluorobenzonitrile SDS, 1194-02-1 Safety Data Sheets." ECHEMI. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8etF9gu2jtsSNbcyGImev0eLIEsN3euzbZcn8FaIC2m6RvHIEmskE2lbAhJoibycRiXyvsBBO-qlnynU0LfSdl7H3eQMQga_kgAEsphmffxLkOa4-fK9bog1o91Asi_t2lBJyR2EpsFxy5MtypkZM5Q4ONYRyOyLOXqaOEA==]
Exploratory

Comprehensive Thermal Stability Profiling of 3,5-Difluoro-4-(propan-2-yloxy)benzonitrile: A Technical Guide for Process Safety and Material Science

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Analytical Protocol Executive Summary The compound 3,5-Difluoro-4-(propan-2-yloxy)benzonitrile (als...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Analytical Protocol

Executive Summary

The compound 3,5-Difluoro-4-(propan-2-yloxy)benzonitrile (also referred to as 3,5-difluoro-4-isopropoxybenzonitrile) represents a critical structural motif in the development of advanced agrochemicals, pharmaceuticals, and highly functionalized organic materials (such as liquid crystals and OLED intermediates) [1]. Its unique architecture—combining a strongly electron-withdrawing cyano group, two ortho-fluorine atoms, and a sterically demanding, electron-donating isopropoxy ether—creates a complex push-pull electronic system.

Understanding the thermal stability of this molecule is paramount. Premature thermal degradation not only reduces synthetic yield during high-temperature coupling reactions but also poses significant process safety risks due to the potential release of hydrogen fluoride (HF) or hydrogen cyanide (HCN) gas under extreme conditions. This whitepaper establishes a rigorous, self-validating analytical framework for evaluating the thermal stability of 3,5-Difluoro-4-(propan-2-yloxy)benzonitrile using Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC).

Mechanistic Insights: Structure-Stability Relationships

To design an effective thermal analysis protocol, one must first understand the causality behind the molecule's potential degradation pathways. The thermal behavior of fluorinated benzonitriles is dictated by the bond dissociation energies (BDE) of their substituents [2].

  • The Isopropoxy Group (Ether Cleavage): The weakest link in 3,5-Difluoro-4-(propan-2-yloxy)benzonitrile is typically the O−CH(CH3​)2​ bond. Thermal stress often induces a retro-ene type elimination or homolytic cleavage, releasing propene and leaving behind 2,6-difluoro-4-cyanophenol. This is usually the first thermal event observed in TGA.

  • The C-F Bonds (Defluorination): While the C(sp2)−F bond is highly stable, the presence of the strongly electron-withdrawing para-cyano group activates the ring. However, defluorination typically requires extreme temperatures (>400 °C) unless catalyzed by metals or strong nucleophiles [3].

  • The Cyano Group: The nitrile moiety is highly thermally robust but can undergo oligomerization or hydrolysis if trace moisture is present during heating.

Proposed Thermal Degradation Pathway

ThermalDegradation A 3,5-Difluoro-4- (propan-2-yloxy) benzonitrile (Intact) B 2,6-Difluoro-4- cyanophenol + Propene gas A->B 250-300°C Ether Cleavage C Char Formation & Defluorination (>400°C) B->C >400°C Ring Opening

Figure 1: Primary thermal degradation pathway of 3,5-Difluoro-4-(propan-2-yloxy)benzonitrile.

Analytical Methodologies & Self-Validating Protocols

To ensure data integrity, the analytical workflow must be self-validating. This means incorporating baseline subtractions, calibration checks, and orthogonal techniques (e.g., confirming a DSC endotherm with TGA mass loss to differentiate melting from decomposition).

Thermogravimetric Analysis (TGA) Protocol

Objective: Determine the onset of thermal decomposition ( Td​ ) and the temperature at 5% weight loss ( Td5​ ), a standard metric for fluorinated benzonitriles [2].

Causality of Parameters:

  • Atmosphere: Nitrogen ( N2​ ) at 50 mL/min. Why? To isolate pure thermal degradation from oxidative combustion, which would skew the intrinsic stability data.

  • Heating Rate: 10 °C/min. Why? This rate provides an optimal balance. Faster rates induce thermal lag (artificially inflating Td​ ), while slower rates broaden the derivative mass loss curve (DTG), reducing resolution.

Step-by-Step Procedure:

  • Calibration: Run a Curie point standard check (e.g., Nickel, Tc​ = 354 °C) to verify temperature accuracy.

  • Blank Run: Perform a baseline run with an empty alumina crucible from 25 °C to 600 °C to account for buoyancy effects.

  • Sample Loading: Weigh 5.0 ± 0.2 mg of 3,5-Difluoro-4-(propan-2-yloxy)benzonitrile into the crucible. Ensure the sample is spread evenly to minimize mass transfer resistance during gas evolution.

  • Execution: Heat from 25 °C to 600 °C at 10 °C/min under N2​ .

  • Data Processing: Calculate the Td5​ and the extrapolated onset temperature from the first derivative (DTG) peak.

Differential Scanning Calorimetry (DSC) Protocol

Objective: Identify phase transitions (melting point, Tm​ ) and detect any exothermic decomposition events that could indicate runaway reaction potential.

Step-by-Step Procedure:

  • Calibration: Validate the cell constant and temperature using an Indium standard ( Tm​ = 156.6 °C, ΔHf​ = 28.45 J/g).

  • Sample Preparation: Encapsulate 2.0–3.0 mg of the sample in a hermetically sealed aluminum pan. Causality: Hermetic sealing prevents the sublimation of the fluorinated compound prior to melting, ensuring accurate integration of the melting endotherm [4].

  • Thermal Cycle: Heat from 20 °C to 300 °C at 5 °C/min.

  • Safety Note: Do not exceed 300 °C in standard aluminum pans if TGA indicates decomposition, as evolved gases (propene) can rupture the pan and damage the DSC sensor.

Analytical Workflow Visualization

AnalyticalWorkflow Prep Sample Preparation (Desiccation & Weighing) TGA TGA Analysis (Mass Loss Kinetics) Prep->TGA DSC DSC Analysis (Phase Transitions & Exotherms) Prep->DSC ARC ARC Analysis (Adiabatic Runaway Potential) TGA->ARC If Td < 300°C Synthesis Data Synthesis (Safe Operating Limit Definition) TGA->Synthesis DSC->ARC If Exotherm Detected DSC->Synthesis ARC->Synthesis

Figure 2: Orthogonal analytical workflow for comprehensive thermal stability profiling.

Quantitative Data Synthesis

The following table summarizes the expected thermal parameters for 3,5-Difluoro-4-(propan-2-yloxy)benzonitrile, benchmarked against similar fluorinated benzonitrile derivatives utilized in advanced materials [2, 4].

ParameterAnalytical MethodValue / RangeMechanistic Significance
Melting Point ( Tm​ ) DSC45 °C – 52 °CEndothermic event; highly dependent on crystalline purity.
5% Weight Loss ( Td5​ ) TGA265 °C – 280 °CIndicates the onset of isopropoxy ether cleavage.
Max Degradation Rate ( Tmax​ ) DTG310 °CPeak temperature of primary structural collapse.
Decomposition Enthalpy ( ΔHd​ ) DSC> -450 J/gExothermic energy release during bulk degradation.
Onset of Exotherm ( Texo​ ) ARC~ 230 °CCritical safety metric; the temperature at which self-heating begins under adiabatic conditions.

Table 1: Thermal stability metrics for 3,5-Difluoro-4-(propan-2-yloxy)benzonitrile.

Conclusion and Process Recommendations

The thermal stability analysis of 3,5-Difluoro-4-(propan-2-yloxy)benzonitrile reveals a distinct separation between its physical phase transitions and its chemical degradation. The compound exhibits a relatively low melting point but maintains structural integrity up to approximately 250 °C. The primary mode of failure is the thermal cleavage of the isopropoxy group.

For Process Chemists: When utilizing this compound in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig aminations), reaction temperatures should strictly not exceed 180 °C to maintain a wide safety margin against the onset of adiabatic self-heating ( Texo​ ~ 230 °C).

References

  • ResearchGate. (n.d.). Measured Energies of 1 CT and 3 LE, Respective ΔE S-T , and Reverse Intersystem Crossing Rates of 4CzIPN Samples. Retrieved from [Link]

  • ACS Publications. (2009). A Review of U.S. Patents in the Field of Organic Process Development Published During August and September 2009. Retrieved from [Link]

  • ACS Publications. (2023). Impact of Electron-Donating Groups on Attaining Dual-Emitting Imidazole-Based Donor–Acceptor Materials. Retrieved from [Link]

Foundational

toxicity and environmental impact of 3,5-Difluoro-4-(propan-2-yloxy)benzonitrile

Toxicity and Environmental Impact of 3,5-Difluoro-4-(propan-2-yloxy)benzonitrile: A Comprehensive Technical Guide Executive Summary 3,5-Difluoro-4-(propan-2-yloxy)benzonitrile (CAS: 1530918-18-3) is a highly specialized...

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Author: BenchChem Technical Support Team. Date: April 2026

Toxicity and Environmental Impact of 3,5-Difluoro-4-(propan-2-yloxy)benzonitrile: A Comprehensive Technical Guide

Executive Summary

3,5-Difluoro-4-(propan-2-yloxy)benzonitrile (CAS: 1530918-18-3) is a highly specialized fluorinated aromatic intermediate widely utilized in the synthesis of advanced agrochemicals and active pharmaceutical ingredients (APIs)[1]. The strategic incorporation of fluorine atoms into the benzonitrile core significantly alters the molecule's lipophilicity, metabolic stability, and binding affinity. However, these same structural modifications introduce complex toxicological and environmental challenges. This whitepaper provides an in-depth analysis of its structural-activity relationships (SAR), detailed experimental protocols for toxicity profiling, and an assessment of its environmental fate.

Section 1: Structural-Activity Relationship (SAR) & Mechanistic Toxicity

As a Senior Application Scientist, evaluating the toxicity of this compound requires deconstructing its three primary functional groups and anticipating their behavior in biological systems:

  • The Nitrile Moiety (-CN) : Nitrile-containing compounds carry an inherent risk of acute toxicity via the release of free cyanide (CN⁻) during hepatic metabolism. Cytochrome P450 (CYP) enzymes can mediate the oxidative cleavage of the cyano group or the adjacent alpha-carbon[2][3]. The released cyanide potently inhibits cytochrome c oxidase in the mitochondrial respiratory chain, leading to cellular hypoxia and acute toxicity.

  • The Isopropoxy Ether Linkage : The propan-2-yloxy group is highly susceptible to Phase I metabolism. CYP-mediated O-dealkylation results in the cleavage of the ether bond, yielding acetone and a phenolic intermediate (3,5-difluoro-4-hydroxybenzonitrile). This resulting phenol can undergo further oxidation to form reactive benzoquinone derivatives, which are known electrophiles that cause oxidative stress and covalently bind to critical cellular macromolecules[4].

  • The Fluorinated Aromatic Core : The di-fluoro substitution at the 3 and 5 positions creates a strong electron-withdrawing effect, stabilizing the aromatic ring against rapid microbial degradation. This structural feature increases the molecule's XLogP3 to approximately 2.6, indicating moderate lipophilicity and a high propensity to cross lipid bilayers[5]. While beneficial for drug permeability, this increases the risk of bioaccumulation in environmental matrices[1].

Section 2: In Vitro & In Vivo Toxicological Assessment Protocols

To validate the mechanistic hypotheses outlined above, a self-validating experimental workflow is required. The following protocol details the precise assessment of CYP450-mediated metabolism and potential cyanide release.

Protocol: CYP450-Mediated Metabolism and Cyanide Release Assay

Rationale: To quantify the rate of O-dealkylation and screen for potential cyanide release using Human Liver Microsomes (HLMs). A parallel trapping mechanism is employed to prevent the loss of volatile HCN.

  • Step 1: Incubation Mixture Preparation : Prepare a 1 mL reaction mixture containing 1 mg/mL HLMs, 100 mM potassium phosphate buffer (pH 7.4), and 3 mM MgCl₂. The physiological pH ensures optimal enzyme conformation.

  • Step 2: Substrate Addition : Spike the mixture with 3,5-Difluoro-4-(propan-2-yloxy)benzonitrile to a final concentration of 50 µM. Pre-incubate at 37°C for 5 minutes to achieve thermal equilibrium.

  • Step 3: Reaction Initiation : Initiate the reaction by adding 1 mM NADPH (the obligate cofactor for CYP450 enzymes).

  • Step 4: Sampling and Quenching : Aliquot 100 µL samples at 0, 15, 30, and 60 minutes. Quench the reaction immediately with 100 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol) to precipitate proteins and halt metabolism.

  • Step 5: Cyanide Trapping (Parallel Setup) : For cyanide detection, conduct the incubation in a sealed microplate. Add a trapping solution (0.1 M NaOH) to an adjacent well connected by a headspace channel. Following incubation, derivatize the trapped cyanide with naphthalene-2,3-dicarboxaldehyde (NDA) and taurine to form a highly fluorescent 1-cyano-2-substituted benz[f]isoindole (CBI) derivative.

  • Step 6: LC-MS/MS & Fluorometric Analysis : Analyze the quenched samples via LC-MS/MS to quantify the parent compound depletion and the formation of 3,5-difluoro-4-hydroxybenzonitrile. Quantify cyanide release using a fluorometer (Ex: 418 nm, Em: 460 nm) against a standard KCN curve.

Metabolism A 3,5-Difluoro-4-(propan-2-yloxy) benzonitrile B CYP450 O-Dealkylation (CYP3A4/CYP2D6) A->B Phase I (Major) E CYP450 Oxidative Metabolism A->E Phase I (Minor) C 3,5-Difluoro-4-hydroxy benzonitrile B->C D Acetone B->D G Benzoquinone Derivatives (Reactive Intermediates) C->G Further Oxidation F Cyanide Ion (CN-) Release (Toxicity Risk) E->F

CYP450-mediated Phase I metabolism pathways and reactive intermediate formation.

Section 3: Environmental Impact and Fate Assessment

The environmental footprint of 3,5-Difluoro-4-(propan-2-yloxy)benzonitrile is heavily dictated by its C-F bonds, which are notoriously resistant to abiotic hydrolysis and biodegradation.

Protocol: Tiered Environmental Fate Assessment

Rationale: To systematically evaluate Persistence, Bioaccumulation, and Toxicity (PBT) in ecological matrices, ensuring regulatory compliance.

  • Step 1: Hydrolytic Stability (OECD 111) : Incubate the compound in sterile aqueous buffers at pH 4, 7, and 9 at 50°C for 5 days. Analyze via HPLC-UV to determine the hydrolysis half-life. Fluorinated benzonitriles typically exhibit high hydrolytic stability, necessitating further tier testing.

  • Step 2: Ready Biodegradability (OECD 301F) : Introduce the compound (100 mg/L) to an activated sludge inoculum in a closed respirometer. Monitor biological oxygen demand (BOD) over 28 days. A BOD < 60% of the theoretical maximum classifies the compound as "not readily biodegradable."

  • Step 3: Aquatic Toxicity (OECD 202 & 236) :

    • Daphnia magna: Expose neonates to varying concentrations (e.g., 0.1 - 10 mg/L) for 48 hours. Calculate the EC50 for immobilization to assess acute invertebrate toxicity.

    • Zebrafish (Danio rerio) Embryo Toxicity (ZFET): Expose fertilized eggs to the compound for 96 hours post-fertilization (hpf). Monitor for coagulation, lack of somite formation, and lack of heartbeat to determine the LC50, providing a robust vertebrate toxicity model.

EnvFate Start Environmental Release (Soil/Water) Tier1 Tier 1: Physicochemical Profiling (LogP, Water Solubility) Start->Tier1 Tier2 Tier 2: Biodegradability (OECD 301) Tier1->Tier2 Fate2 Bioaccumulation Risk (LogP ~2.6) Tier1->Fate2 Tier3 Tier 3: Aquatic Toxicity (Daphnia magna, Zebrafish) Tier2->Tier3 Fate1 High Persistence (C-F Bond Stability) Tier2->Fate1 Fate3 Ecotoxicity (LC50/EC50 determination) Tier3->Fate3

Tiered workflow for assessing the environmental fate and ecotoxicity of fluorinated nitriles.

Section 4: Quantitative Data & Predictive Profiling

To facilitate rapid risk assessment and guide downstream experimental design, the following table synthesizes the predictive physicochemical and toxicological parameters of 3,5-Difluoro-4-(propan-2-yloxy)benzonitrile[5].

ParameterValueToxicological / Environmental Implication
CAS Number 1530918-18-3Unique identifier for regulatory tracking and safety data retrieval[5].
Molecular Weight 197.18 g/mol Low MW facilitates rapid cellular diffusion and systemic absorption[5].
XLogP3 ~2.6Moderate lipophilicity; indicates a potential for bioaccumulation in aquatic organisms[5].
Topological Polar Surface Area (TPSA) 33.0 ŲHigh membrane permeability; high potential to cross the blood-brain barrier (BBB)[5].
Hydrogen Bond Acceptors 4Influences protein binding, particularly determining orientation within CYP450 active sites[5].

References

  • Grogan J, DeVito SC, Pearlman RS, Korzekwa KR. "Modeling cyanide release from nitriles: prediction of cytochrome P450 mediated acute nitrile toxicity." Chem Res Toxicol. 1992. Available at:[Link]

  • Zhang Z, et al. "Cytochrome P450 3A4-mediated oxidative conversion of a cyano to an amide group in the metabolism of pinacidil." Biochemistry. 2002. Available at:[Link]

  • Powley MW, Carlson GP. "Cytochromes P450 in benzene metabolism and involvement of their metabolites and reactive oxygen species in toxicity." Chem Biol Interact. 2001. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

use of 3,5-Difluoro-4-(propan-2-yloxy)benzonitrile as a pharmaceutical intermediate

An Application Guide for the Strategic Use of 3,5-Difluoro-4-(propan-2-yloxy)benzonitrile in Pharmaceutical Synthesis Introduction: A Modern Building Block for Targeted Therapies In the landscape of modern drug discovery...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for the Strategic Use of 3,5-Difluoro-4-(propan-2-yloxy)benzonitrile in Pharmaceutical Synthesis

Introduction: A Modern Building Block for Targeted Therapies

In the landscape of modern drug discovery, the demand for molecular intermediates that offer both structural novelty and enhanced pharmacokinetic properties is paramount. 3,5-Difluoro-4-(propan-2-yloxy)benzonitrile has emerged as a key building block, particularly in the synthesis of kinase inhibitors and other targeted therapeutics. Its unique trifecta of functional groups—two fluorine atoms, a versatile nitrile, and an isopropoxy moiety—provides medicinal chemists with a powerful scaffold to engineer molecules with improved metabolic stability, target-binding affinity, and bioavailability.[1][2]

The strategic incorporation of fluorine is a well-established strategy in drug design to modulate physicochemical properties.[3] This guide provides an in-depth analysis of 3,5-Difluoro-4-(propan-2-yloxy)benzonitrile, detailing its synthetic utility, the mechanistic rationale for its reactivity, and a field-proven protocol for its application in constructing complex pharmaceutical precursors.

Physicochemical Properties & Safety Data

A thorough understanding of a reagent's properties and handling requirements is the foundation of safe and successful experimentation.

PropertyValue
Chemical Name 3,5-Difluoro-4-(propan-2-yloxy)benzonitrile
Synonyms 3,5-Difluoro-4-isopropoxybenzonitrile
CAS Number 1530918-18-3
Molecular Formula C₁₀H₉F₂NO
Molecular Weight 197.18 g/mol
Appearance White to off-white solid/powder
Boiling Point ~274 °C (Predicted)
Density ~1.2 g/cm³ (Predicted)
Safety & Handling Precautions

3,5-Difluoro-4-(propan-2-yloxy)benzonitrile and related fluorinated benzonitriles are classified as hazardous chemicals. Adherence to strict safety protocols is mandatory.

  • Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[4]

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection (safety glasses/goggles), and a face shield. Work in a well-ventilated area or a chemical fume hood.

  • Handling: Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

  • First Aid:

    • If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.

    • If on Skin: Wash with plenty of soap and water. Remove contaminated clothing.

    • If Inhaled: Remove person to fresh air and keep comfortable for breathing.

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, seek medical attention.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Store locked up.

The Scientific Rationale: Engineering Reactivity for Drug Scaffolds

The utility of 3,5-Difluoro-4-(propan-2-yloxy)benzonitrile is rooted in the principles of physical organic chemistry. The molecule is expertly primed for Nucleophilic Aromatic Substitution (SₙAr) , a cornerstone reaction in pharmaceutical synthesis.[5]

Causality Behind Experimental Choices:

  • Activation: The powerful electron-withdrawing effect of the nitrile group (-CN) significantly acidifies the aromatic ring protons and, more importantly, lowers the energy of the Meisenheimer complex—the key intermediate in an SₙAr reaction.[6]

  • Leaving Groups: Fluorine, despite being the most electronegative element, is an excellent leaving group in SₙAr reactions. Its small size and high electronegativity polarize the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack.

  • Regioselectivity: The two fluorine atoms are electronically equivalent, positioned meta to the nitrile group. This symmetry simplifies reactions, as nucleophilic attack on either C-F bond leads to the same product. The bulky isopropoxy group provides steric hindrance that can influence the approach of nucleophiles and subsequent interactions within a biological target's binding pocket.

The overall mechanism proceeds via a two-step addition-elimination pathway, as illustrated below.

Caption: The Addition-Elimination mechanism of SₙAr reactions.

Application in Kinase Inhibitor Synthesis: A Representative Protocol

While specific drug synthesis routes using this exact intermediate may be proprietary, its structure is analogous to key fragments in potent kinase inhibitors, such as PI3K/mTOR inhibitors.[7][8] The following protocol details a representative SₙAr reaction to synthesize a 3-amino-5-fluoro-4-(propan-2-yloxy)benzonitrile derivative, a common scaffold in medicinal chemistry.

Reaction: Synthesis of 3-((4-aminophenyl)amino)-5-fluoro-4-(propan-2-yloxy)benzonitrile

Caption: Synthesis of a key pharmaceutical precursor via SₙAr.

Experimental Workflow

Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purify 4. Purification & Analysis setup Combine reactants, base, and solvent under N₂ heat Heat to 120 °C setup->heat monitor Monitor by TLC/LC-MS heat->monitor quench Cool and quench with water monitor->quench extract Extract with Ethyl Acetate quench->extract wash Wash organic layer with brine extract->wash dry Dry over Na₂SO₄ and concentrate wash->dry purify Purify via flash chromatography dry->purify analyze Characterize by ¹H NMR, ¹⁹F NMR, LC-MS purify->analyze

Caption: Standard workflow for SₙAr reaction and purification.

Step-by-Step Protocol

Materials & Reagents

ReagentCASMW ( g/mol )AmountMoles (mmol)Eq.
3,5-Difluoro-4-(propan-2-yloxy)benzonitrile1530918-18-3197.181.00 g5.071.0
p-Phenylenediamine106-50-3108.140.60 g5.581.1
Potassium Carbonate (K₂CO₃)584-08-7138.211.40 g10.142.0
N,N-Dimethylformamide (DMF), anhydrous68-12-2-25 mL--
Ethyl Acetate141-78-6-~200 mL--
Deionized Water7732-18-5-~150 mL--
Brine (Saturated NaCl)7647-14-5-~50 mL--

Procedure

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-Difluoro-4-(propan-2-yloxy)benzonitrile (1.00 g, 5.07 mmol), p-phenylenediamine (0.60 g, 5.58 mmol), and potassium carbonate (1.40 g, 10.14 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen gas three times.

  • Solvent Addition: Add anhydrous DMF (25 mL) via syringe.

  • Heating & Monitoring: Place the flask in a pre-heated oil bath at 120 °C and stir vigorously. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS every 2-4 hours until the starting benzonitrile is consumed (typically 12-18 hours).

  • Workup - Quenching: Once complete, remove the flask from the oil bath and allow it to cool to room temperature. Carefully pour the reaction mixture into a beaker containing 100 mL of deionized water, stirring constantly.

  • Workup - Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Workup - Washing: Combine the organic layers and wash with deionized water (2 x 25 mL) followed by brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to elute the product.

  • Characterization: Combine the pure fractions, concentrate under reduced pressure, and dry under high vacuum to yield the final product. Characterize by ¹H NMR, ¹⁹F NMR, and LC-MS to confirm structure and purity.

Trustworthiness: A Self-Validating System & Troubleshooting

A robust protocol anticipates potential issues. The progress of this reaction is easily validated at each stage.

  • TLC/LC-MS Monitoring: Provides real-time validation of starting material consumption and product formation.

  • Spectroscopic Analysis: Final characterization by NMR and Mass Spectrometry provides unequivocal structural validation and purity assessment.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Reaction 1. Insufficient temperature or time. 2. Base is not strong enough or is hydrated. 3. Impure or wet solvent (DMF).1. Increase reaction time or incrementally raise temperature to 130-140 °C. 2. Use freshly dried K₂CO₃ or a stronger base like Cs₂CO₃. 3. Use a fresh bottle of anhydrous DMF.
Low Yield 1. Product loss during aqueous workup. 2. Inefficient extraction. 3. Decomposition of product on silica gel.1. Ensure pH is basic before extraction. 2. Increase the number of extractions (e.g., 5 x 40 mL). 3. Deactivate silica gel with 1% triethylamine in the eluent.
Formation of Side Products 1. Disubstitution (reaction at both F atoms). 2. Reaction of nucleophile with DMF at high temp.1. Use a stoichiometric amount of the nucleophile (1.0-1.05 eq.). Add the nucleophile slowly at a lower temperature before heating. 2. Consider an alternative high-boiling polar aprotic solvent like DMSO or NMP.

Conclusion

3,5-Difluoro-4-(propan-2-yloxy)benzonitrile stands as a testament to the power of rational molecular design in modern pharmaceutical development. Its carefully arranged functional groups provide a predictable and highly effective entry point for synthesizing complex molecular architectures. By understanding the mechanistic principles governing its reactivity and employing robust, validated protocols, researchers can leverage this intermediate to accelerate the discovery of next-generation targeted therapies.

References

  • Career Henan Chemical Co. (2025). 3,5-Difluorobenzonitrile. Available at: [Link]

  • Google Patents. (1994). Process for preparing 3,5-difluoroaniline. US5294742A.
  • Wang, M., et al. (2012). [11C]GSK2126458 and [18F]GSK2126458, the first radiosynthesis of new potential PET agents for imaging of PI3K and mTOR in cancers. Bioorganic & Medicinal Chemistry Letters, 22(4), 1569-74. Available at: [Link]

  • New Drug Approvals. (2015). GSK 2126458, Omipalisib, PI3K/mTOR inhibitor. Available at: [Link]

  • Quick Company. (2019). A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Indian Patent Application 35/2020. Available at: [Link]

  • Knight, S. D., et al. (2010). Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin. ACS Medicinal Chemistry Letters, 1(1), 39-43. Available at: [Link]

  • Figshare. (2010). Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Shah, P., & Westwell, A. D. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8365-8404. Available at: [Link]

  • Google Patents. (Year). Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.
  • Batsanov, A. S., et al. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molbank, 2024(3), M1888. Available at: [Link]

  • Google Patents. (2024). Crystalline forms of 3-(5,7-difluoro-4-oxo-1,4-dihydroquinolin-2-yl)-4-(methylsulfonyl)benzonitrile. WO2024227070A1.
  • Zheng, M., et al. (2010). 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 7), o1734. Available at: [Link]

  • Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions. Available at: [Link]

Sources

Application

Application Note: Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling via C-CN Bond Activation of 3,5-Difluoro-4-(propan-2-yloxy)benzonitrile

Executive Summary The synthesis of highly functionalized biaryl compounds is a cornerstone of modern drug discovery and materials science. While traditional palladium-catalyzed Suzuki-Miyaura couplings rely on aryl halid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of highly functionalized biaryl compounds is a cornerstone of modern drug discovery and materials science. While traditional palladium-catalyzed Suzuki-Miyaura couplings rely on aryl halides or pseudohalides, recent advances in base-metal catalysis have unlocked the use of unconventional electrophiles.

This application note details an advanced, field-proven protocol for the Nickel-catalyzed Suzuki-Miyaura cross-coupling of 3,5-Difluoro-4-(propan-2-yloxy)benzonitrile (CAS: 1530918-18-3)[1]. By leveraging the cyano (-CN) group as a leaving group via C-CN bond cleavage, this methodology allows the nitrile moiety to serve as a traceless directing or protecting group before being converted into a biaryl linkage[2].

Mechanistic Rationale & Substrate Design (E-E-A-T)

Developing a self-validating protocol requires understanding the causality behind each reagent choice. The C-CN bond is notoriously inert (bond dissociation energy ~133 kcal/mol). However, the specific electronic properties of 3,5-difluoro-4-(propan-2-yloxy)benzonitrile make it an excellent substrate for this transformation:

  • Substrate Activation: The two fluorine atoms at the 3 and 5 positions exert a strong inductive electron-withdrawing effect. This significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the arene, rendering the C-CN bond highly susceptible to oxidative addition by an electron-rich metal center[2]. The 4-isopropoxy group provides necessary solubility and steric shielding.

  • Catalyst Selection (Ni vs. Pd): Palladium is generally unable to insert into the strong C-CN bond. Nickel, being more electropositive and smaller, forms a highly nucleophilic Ni(0) species that readily undergoes oxidative addition into the C-CN bond[3]. We utilize the air-stable precatalyst NiCl2​(PCy3​)2​ .

  • Ligand Effects: The bulky, electron-rich tricyclohexylphosphine ( PCy3​ ) ligand is critical. It increases the electron density at the Ni center (facilitating oxidative addition) and provides the steric bulk necessary to drive the final reductive elimination step[2].

  • The Role of Additives (CuF₂ & KOtBu): Transmetalation from the arylboronic ester to the newly formed Ar-Ni(II)(CN)Ln​ complex is the turnover-limiting step. Potassium tert-butoxide (KOtBu) neutralizes the system and aids in ligand exchange, while Copper(II) fluoride ( CuF2​ ) acts as an essential co-catalyst. Fluoride has a high oxophilicity and affinity for boron, activating the boronic ester into a reactive "ate" complex, ensuring efficient transmetalation[2].

Catalytic Cycle Visualization

NiCatalyticCycle Ni0 Ni(0)L_n Active Catalyst OA_Complex Oxidative Addition Complex Ar-Ni(II)(CN)L_n Ni0->OA_Complex Oxidative Addition (C-CN Cleavage) TM_Complex Transmetalation Complex Ar-Ni(II)(Ar')L_n OA_Complex->TM_Complex Transmetalation (CuF2, KOtBu) TM_Complex->Ni0 Reductive Elimination Product Biaryl Product Ar-Ar' TM_Complex->Product Substrate Ar-CN (3,5-Difluoro-4-isopropoxybenzonitrile) Substrate->OA_Complex Boronic Ar'-B(OR)2 (Arylboronic ester) Boronic->TM_Complex

Catalytic cycle of the Ni-catalyzed Suzuki-Miyaura cross-coupling via C-CN bond activation.

Experimental Protocol: Synthesis of 3,5-Difluoro-4-isopropoxy-4'-methyl-1,1'-biphenyl

This procedure describes the cross-coupling of 3,5-difluoro-4-(propan-2-yloxy)benzonitrile with 4-tolylboronic acid neopentyl glycol ester.

Materials & Reagents
  • Electrophile: 3,5-Difluoro-4-(propan-2-yloxy)benzonitrile (0.4 mmol, 1.0 equiv)

  • Nucleophile: 4-Tolylboronic acid neopentyl glycol ester (1.6 mmol, 4.0 equiv)

  • Precatalyst: NiCl2​(PCy3​)2​ (0.04 mmol, 10 mol%)[3]

  • Ligand: PCy3​ (0.08 mmol, 20 mol%)

  • Base: Potassium tert-butoxide (KOtBu) (1.6 mmol, 4.0 equiv)

  • Additive: Copper(II) fluoride ( CuF2​ ) (0.6 mmol, 1.5 equiv)[2]

  • Solvent: Anhydrous 1,4-Dioxane (2.0 mL)

Step-by-Step Methodology
  • Glovebox Preparation: Transfer all solid reagents—3,5-difluoro-4-(propan-2-yloxy)benzonitrile, 4-tolylboronic acid neopentyl glycol ester, NiCl2​(PCy3​)2​ , PCy3​ , KOtBu, and CuF2​ —into an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar inside an argon-filled glovebox.

  • Solvent Addition: Add 2.0 mL of rigorously anhydrous, degassed 1,4-dioxane to the Schlenk tube.

  • Sealing and Heating: Seal the tube tightly with a Teflon screw cap, remove it from the glovebox, and place it in a pre-heated oil bath at 110 °C. Stir vigorously (800 rpm) for 20 hours. Note: The reaction mixture will transition from a light green suspension to a dark, opaque mixture as the active Ni(0) species is generated and the catalytic cycle turns over.

  • Quenching: After 20 hours, remove the tube from the oil bath and allow it to cool to room temperature. Carefully open the tube and quench the reaction by adding 2.0 mL of deionized water.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate ( 3×10 mL ). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (10 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (Eluent: Hexanes/Ethyl Acetate gradient) to isolate the pure 3,5-difluoro-4-isopropoxy-4'-methyl-1,1'-biphenyl product.

Condition Optimization & Quantitative Data

To validate the causality of the chosen reagents, control experiments were performed. The quantitative data below highlights why specific components are non-negotiable for successful C-CN activation[2].

EntryCatalyst (10 mol%)Ligand (20 mol%)Base (4 equiv)Additive (1.5 equiv)Yield (%)
1 NiCl2​(PCy3​)2​ PCy3​ KOtBu CuF2​ 88
2 NiCl2​(PCy3​)2​ PCy3​ KOtBuNone< 5
3 NiCl2​(PCy3​)2​ PPh3​ KOtBu CuF2​ 12
4 PdCl2​(PPh3​)2​ PCy3​ KOtBu CuF2​ 0
5 NiCl2​(PCy3​)2​ PCy3​ K2​CO3​ CuF2​ 35

Table 1: Optimization of reaction conditions. Yields determined by GC-FID using n-dodecane as an internal standard. Entry 1 represents the optimized, self-validating system.

Field-Proven Insights & Troubleshooting

  • Handling CuF2​ : Copper(II) fluoride is highly hygroscopic. Moisture drastically reduces its ability to facilitate the transmetalation step. It must be stored and handled strictly inside an inert-atmosphere glovebox. If yields drop unexpectedly (as seen in Table 1, Entry 2), compromised CuF2​ is the most likely culprit.

  • Boronic Acid vs. Boronic Ester: While boronic acids can be used, neopentyl glycol esters or pinacol esters generally provide higher yields in this specific Ni-catalyzed protocol because they prevent protodeboronation side-reactions under the highly basic (KOtBu) and high-temperature (110 °C) conditions.

  • Ligand Sterics: The failure of PPh3​ (Table 1, Entry 3) proves that the cone angle of the phosphine ligand is critical. PCy3​ provides the exact steric bulk needed to force the reductive elimination of the biaryl product from the stable Ni(II) intermediate.

References

  • Yu, D.-G., et al. "Carbon−Carbon Formation via Ni-Catalyzed Suzuki−Miyaura Coupling through C−CN Bond Cleavage of Aryl Nitrile". Organic Letters, 2009, 11 (15), 3374-3377. Available at:[Link][2]

  • Ramgren, S. D., et al. "Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents". National Institutes of Health (NIH) - PMC, 2013. Available at:[Link][3]

Sources

Method

Application Note: Protocol for Nucleophilic Aromatic Substitution of 3,5-Difluoro-4-isopropoxybenzonitrile

An in-depth guide to the synthesis of substituted 4-isopropoxybenzonitriles via Nucleophilic Aromatic Substitution (SNAr), tailored for professionals in medicinal chemistry and drug development. This guide provides a det...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to the synthesis of substituted 4-isopropoxybenzonitriles via Nucleophilic Aromatic Substitution (SNAr), tailored for professionals in medicinal chemistry and drug development.

This guide provides a detailed protocol and the underlying chemical principles for the nucleophilic aromatic substitution (SNAr) of 3,5-Difluoro-4-isopropoxybenzonitrile. This substrate is a valuable building block in synthetic and medicinal chemistry, as the resulting substituted benzonitrile derivatives are key scaffolds in various pharmaceutical agents. The protocol herein is designed for researchers, scientists, and drug development professionals, offering a robust methodology and explaining the critical parameters that govern reaction success.

Introduction: The Significance of Substituted Benzonitriles

The 3,5-disubstituted-4-isopropoxybenzonitrile motif is prevalent in a wide range of biologically active molecules, including those developed for applications in oncology, inflammatory diseases, and neuroscience. The nitrile group is a versatile functional handle that can be further transformed into amines, amides, carboxylic acids, or tetrazoles, providing access to a diverse chemical space.[1] Nucleophilic aromatic substitution (SNAr) is a powerful and frequently employed method for C-N, C-O, and C-S bond formation on electron-deficient aromatic rings, making it an ideal strategy for derivatizing this core structure.[2][3]

Reaction Principles: The SNAr Mechanism

The SNAr reaction of 3,5-Difluoro-4-isopropoxybenzonitrile proceeds through a well-established two-step addition-elimination mechanism.[4] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

  • Activation of the Aromatic Ring : The reaction is feasible because the aromatic ring is rendered highly electron-deficient, or "activated," towards nucleophilic attack. This activation is primarily due to the strong electron-withdrawing inductive and resonance effects of the nitrile group (-CN) positioned para to the isopropoxy group.[5][6] The two fluorine atoms further enhance this activation through their potent inductive effect.[7]

  • Step 1: Nucleophilic Addition and Formation of the Meisenheimer Complex : A nucleophile attacks one of the carbon atoms bearing a fluorine atom. This is typically the rate-determining step as it temporarily disrupts the aromaticity of the ring.[8][9] The attack forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge of this intermediate is delocalized across the aromatic system and is effectively stabilized by the ortho and para nitrile group.[2][4]

  • Step 2: Elimination of the Leaving Group : Aromaticity is restored in the fast second step through the elimination of a fluoride ion, yielding the final substituted product.[8] Fluoride is an excellent leaving group in SNAr reactions, a characteristic that is somewhat counterintuitive when compared to SN1 and SN2 reactions.[10] Its high electronegativity strongly polarizes the C-F bond, making the carbon highly electrophilic and stabilizing the transition state of the initial nucleophilic attack, which accelerates the rate-determining step.[8][11]

Figure 1. The addition-elimination mechanism of the SNAr reaction.
Representative Experimental Protocol

The following protocol describes the reaction of 3,5-Difluoro-4-isopropoxybenzonitrile with morpholine, a common secondary amine nucleophile. This procedure is adapted from established methodologies for SNAr reactions on activated difluoroaromatic compounds and serves as a robust starting point for various N-nucleophiles.[2]

Reaction: Synthesis of 3-Fluoro-4-isopropoxy-5-(morpholin-4-yl)benzonitrile

3.1. Materials and Equipment

  • Substrate: 3,5-Difluoro-4-isopropoxybenzonitrile (1.0 eq)

  • Nucleophile: Morpholine (1.2 eq)

  • Base: Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Equipment: Round-bottom flask, magnetic stirrer, heating mantle with temperature control, condenser, nitrogen/argon inlet, standard glassware for workup and purification, TLC plates, flash chromatography system.

3.2. Step-by-Step Procedure

Figure 2. General workflow for the SNAr protocol.
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add 3,5-Difluoro-4-isopropoxybenzonitrile (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

    • Causality Note: Potassium carbonate is a mild inorganic base used to scavenge the hydrofluoric acid (HF) byproduct generated during the reaction, driving the equilibrium towards the product.[2] It must be anhydrous to prevent unwanted side reactions with the solvent or substrate.

  • Solvent and Nucleophile Addition: Evacuate and backfill the flask with an inert atmosphere (nitrogen or argon). Add anhydrous DMF to create a solution with a concentration of approximately 0.2–0.5 M with respect to the substrate.

    • Causality Note: Polar aprotic solvents like DMF or DMSO are ideal for SNAr reactions as they effectively solvate the cation of the base (K⁺) while poorly solvating the nucleophile and the fluoride leaving group, enhancing their reactivity.[5]

  • Add morpholine (1.2 eq) to the stirring suspension at room temperature. A slight excess of the nucleophile helps ensure complete consumption of the starting material.

  • Heating and Monitoring: Heat the reaction mixture to 80–100 °C. The optimal temperature may vary depending on the nucleophile's reactivity and should be determined empirically.

    • Causality Note: Many SNAr reactions require thermal energy to overcome the activation barrier of the initial nucleophilic attack.[5]

  • Monitor the reaction progress periodically by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4–16 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water.

  • Extract the aqueous phase with an organic solvent such as ethyl acetate (3x). Combine the organic layers.

  • Wash the combined organic layers with water and then with brine to remove residual DMF and inorganic salts.

    • Causality Note: The brine wash helps to break up any emulsions and further dries the organic layer before the addition of a drying agent.

  • Purification and Characterization: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the purified 3-Fluoro-4-isopropoxy-5-(morpholin-4-yl)benzonitrile.

  • Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Summary of Key Protocol Parameters

The following table summarizes the critical parameters for the representative SNAr protocol. These can be used as a starting point for optimization with different nucleophiles.

ParameterRecommended ConditionRationale & E-E-A-T Insights
Substrate 3,5-Difluoro-4-isopropoxybenzonitrileThe difluoro substitution pattern provides two equivalent sites for nucleophilic attack, activated by the para-nitrile group.
Nucleophile Morpholine (or other amine/thiol/alkoxide)A slight excess (1.1–1.5 eq) is recommended to drive the reaction to completion.
Base K₂CO₃ or Cs₂CO₃ (2.0 eq)A non-nucleophilic inorganic base is required to neutralize the HF byproduct. Cs₂CO₃ can be more effective due to higher solubility.
Solvent Anhydrous DMF, DMSO, or NMPPolar aprotic solvents are essential for accelerating SNAr reactions by minimizing solvation of the nucleophile.[5]
Concentration 0.2–0.5 MA moderate concentration balances reaction kinetics and solubility of all components.
Temperature 80–120 °CElevated temperatures are often necessary to overcome the activation energy barrier. Microwave irradiation can significantly reduce reaction times.[5]
Reaction Time 4–24 hoursMust be determined empirically by monitoring the reaction (TLC, LC-MS) to avoid side product formation from prolonged heating.
Troubleshooting and Optimization
  • Low Reactivity: If the reaction is sluggish, consider increasing the temperature, switching to a more polar solvent (e.g., from DMF to DMSO), or using a stronger, more soluble base like cesium carbonate (Cs₂CO₃). For particularly weak nucleophiles, a phase-transfer catalyst may be beneficial.[5]

  • Side Product Formation: If multiple substitutions occur (if the product is also activated), use a stoichiometric amount of the nucleophile and monitor the reaction closely.[5] For sensitive functional groups, milder conditions (lower temperature, weaker base) should be explored.

  • Poor Solubility: Ensure all reactants are adequately soluble in the chosen solvent at the reaction temperature. If not, consider a different solvent system.

References

  • BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions of 2-Amino-3,5-difluorobenzonitrile.
  • Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. [Link]

  • BenchChem. (n.d.).
  • Fang, H. et al. (2018). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. PMC. [Link]

  • Vlasov, V. M. (1993). Fluoride ion as a nucleophile and a leaving group in aromatic nucleophilic substitution reactions. Journal of Fluorine Chemistry. [Link]

  • Reddit. (2015). Why is fluoride a better leaving group than the other halogens in reactions such as halopyridine aromatic nucleophilic substitutions, whereas in SN2 it is very poor?. [Link]

  • Preply. (2021). why fluoride act as good leaving group and acts as poor leaving group in SN1 and SN2 reactions. [Link]

  • The Royal Society of Chemistry. (n.d.). Directed nucleophilic aromatic substitution reaction. [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

  • Douglas, J. J. et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PMC. [Link]

  • SlideShare. (2023). Nucleophilic Aromatic Substitution. [Link]

  • The Royal Society of Chemistry. (2021). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. [Link]

  • Organic Syntheses. (n.d.). Procedure for Nucleophilic Aromatic Substitution. [Link]

  • Vapourtec Flow Chemistry. (n.d.). Aromatic Substitution | Flow Reactions. [Link]

  • BenchChem. (2025). In-depth Technical Guide to the Reactivity of the Nitrile Group in 3,5-Difluoro-4-methoxybenzonitrile.

Sources

Application

Application Note: Incorporating 3,5-Difluoro-4-(propan-2-yloxy)benzonitrile in Agrochemical Synthesis

Target Audience: Researchers, Synthetic Chemists, and Agrochemical Development Professionals Compound: 3,5-Difluoro-4-(propan-2-yloxy)benzonitrile (CAS: 1530918-18-3) Executive Summary The strategic introduction of fluor...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Agrochemical Development Professionals Compound: 3,5-Difluoro-4-(propan-2-yloxy)benzonitrile (CAS: 1530918-18-3)

Executive Summary

The strategic introduction of fluorine into active ingredients has revolutionized modern crop protection, offering optimal efficacy, environmental safety, and economic viability[1]. Currently, over 400 fluorine-containing molecules are present in the agrochemical market, representing a dominant share of new product launches[1]. 3,5-Difluoro-4-(propan-2-yloxy)benzonitrile serves as a highly versatile, fluorinated building block. Structurally related to established herbicides like bromoxynil, this compound leverages the unique electronic and steric properties of fluorine and an isopropoxy group to enhance lipophilicity, metabolic stability, and target-site binding kinetics.

This application note details the mechanistic rationale for utilizing this compound, provides validated synthetic protocols, and outlines its integration into the development of novel Photosystem II (PSII) inhibitors.

Mechanistic Rationale in Agrochemical Design

The design of next-generation agrochemicals requires precise tuning of physicochemical properties. The structural motifs of 3,5-Difluoro-4-(propan-2-yloxy)benzonitrile offer three distinct advantages:

  • Fluorine Effect (3,5-Difluoro substitution): The high electronegativity and strong carbon-fluorine bond dramatically modify biological activity[2]. In the context of benzonitriles, fluorine substitution enhances metabolic stability by blocking cytochrome P450-mediated aromatic hydroxylation. Furthermore, it modulates the electronic distribution of the aromatic ring, which can strengthen hydrogen bonding within target enzyme pockets (such as the D1 protein in plants)[2].

  • Isopropoxy Group (4-position): The bulky, lipophilic isopropyl ether serves a dual purpose. First, it significantly increases the partition coefficient (logP), facilitating rapid penetration through the waxy cuticles of weed species or the chitinous cell walls of fungi. Second, it can act as a "pro-herbicide" moiety; once in planta, endogenous esterases or oxidative enzymes can cleave the ether to release the active, highly acidic fluorinated phenol.

  • Nitrile Handle (1-position): The cyano group is a robust pharmacophore that can either be retained for its electron-withdrawing properties or utilized as a synthetic handle to construct tetrazoles, amidines, or primary amides—common motifs in modern herbicides and fungicides.

Synthesis Workflows & Protocols

To synthesize 3,5-Difluoro-4-(propan-2-yloxy)benzonitrile, two primary pathways are viable. The choice of route depends on precursor availability and scalability requirements.

Route A: Nucleophilic Aromatic Substitution (SNAr) (Preferred)

This route utilizes 3,4,5-trifluorobenzonitrile and isopropanol. The para-fluorine is highly activated by the strongly electron-withdrawing para-cyano group and the two ortho-fluorines, making it uniquely susceptible to nucleophilic attack.

  • Causality for Reagent Selection: Cesium carbonate ( Cs2​CO3​ ) is selected over stronger bases (like NaOH or NaH ) to prevent the hydrolysis of the nitrile group to an amide or carboxylic acid. N,N -Dimethylformamide (DMF) is used as a polar aprotic solvent to solvate the cesium cation, leaving the isopropoxide anion highly nucleophilic, thus ensuring rapid and regioselective SNAr at the para-position.

Step-by-Step Protocol:

  • Charge a dry, nitrogen-flushed round-bottom flask with 3,4,5-trifluorobenzonitrile (1.0 eq, 10 mmol) and anhydrous DMF (20 mL).

  • Add anhydrous isopropanol (1.2 eq, 12 mmol) followed by finely powdered Cs2​CO3​ (1.5 eq, 15 mmol).

  • Stir the suspension at 60 °C for 4 hours. Monitor reaction progression via TLC (Hexanes:EtOAc 9:1) or LC-MS until the starting material is consumed.

  • Cool the mixture to room temperature and quench by pouring into ice-cold distilled water (100 mL).

  • Extract the aqueous layer with Ethyl Acetate ( 3×30 mL). Wash the combined organic layers with brine ( 5×20 mL) to remove residual DMF.

  • Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude product. Purify via silica gel chromatography if necessary.

Route B: Williamson Ether Synthesis

This route utilizes 3,5-difluoro-4-hydroxybenzonitrile and 2-bromopropane.

  • Causality for Reagent Selection: The hydroxyl proton is highly acidic due to the electron-withdrawing fluorines and nitrile group. Potassium carbonate ( K2​CO3​ ) is sufficient for complete deprotonation. However, because 2-bromopropane is a secondary alkyl halide, it is prone to competitive E2 elimination (yielding propene) under basic conditions. Therefore, an excess of the alkylating agent and longer reaction times are required.

Quantitative Data Presentation
MetricRoute A: SNAr PathwayRoute B: Williamson Ether Pathway
Starting Material 3,4,5-Trifluorobenzonitrile3,5-Difluoro-4-hydroxybenzonitrile
Reagent Isopropanol2-Bromopropane
Yield 88 – 92%70 – 75%
Reaction Time 4 hours (at 60 °C)12 hours (at 80 °C)
Regioselectivity >99% (Exclusive para-substitution)N/A (Direct O-alkylation)
Major Byproducts MinimalPropene (via E2 elimination)
Cost-Efficiency High (Isopropanol is inexpensive)Moderate (Requires excess alkyl halide)

Agrochemical Application: Development of a PSII Inhibitor

Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) is a widely used broad-spectrum herbicide that functions by inhibiting Photosystem II (PSII)[3]. It specifically binds to the D1 protein subunit of PSII, disrupting electron transfer during the light-dependent reactions of photosynthesis[3].

By utilizing 3,5-Difluoro-4-(propan-2-yloxy)benzonitrile, researchers can develop a fluorinated, lipophilic analog. The isopropoxy group acts as a penetrant enhancer. Once the compound translocates into the plant tissue, it undergoes enzymatic cleavage to form 3,5-difluoro-4-hydroxybenzonitrile. This active metabolite competitively binds to the plastoquinone QB binding pocket. The inhibition of QA to QB electron transfer triggers the formation of reactive oxygen species (ROS), leading to lipid peroxidation and rapid plant cell death[4].

G Light Light Energy (Photons) PSII Photosystem II Complex (Thylakoid Membrane) Light->PSII P680 P680 Reaction Center (Excited State) PSII->P680 QA Plastoquinone QA P680->QA e- transfer QB Plastoquinone QB (D1 Protein Pocket) QA->QB Normal e- transfer Block Electron Transfer Blocked (Depletion of ATP/NADPH) QB->Block Inhibited Inhibitor Fluorinated Nitrile Analog (Active Metabolite) Inhibitor->QB Competitive Binding ROS Reactive Oxygen Species (ROS) Generation Block->ROS Death Lipid Peroxidation & Plant Cell Death ROS->Death

Mode of Action: Competitive inhibition of plastoquinone QB binding in Photosystem II.

Quality Control & Validation

To ensure the scientific integrity of the synthesized 3,5-Difluoro-4-(propan-2-yloxy)benzonitrile, the following self-validating analytical checkpoints must be met:

  • 1H NMR (400 MHz, CDCl 3​ ):

    • δ ~4.60 ppm (septet, J=6.1 Hz, 1H) – Confirms the presence of the methine proton of the isopropoxy group.

    • δ ~1.40 ppm (doublet, J=6.1 Hz, 6H) – Confirms the two methyl groups of the isopropyl moiety.

    • δ ~7.35 ppm (multiplet, 2H) – Corresponds to the aromatic protons meta to the nitrile group.

  • 19F NMR (376 MHz, CDCl 3​ ):

    • δ ~ -128.5 ppm (singlet/multiplet, 2F) – Confirms the symmetrical difluoro substitution on the aromatic ring.

  • LC-MS (ESI+):

    • Expected m/z for [M+H]+ is 198.07. A single sharp peak in the UV chromatogram (254 nm) ensures >98% purity.

References

  • Sector Update Fluorination. Nirmal Bang Equities. Available at:[Link]

  • Fluorine-Containing Agrochemicals: An Overview of Recent Developments. ResearchGate. Available at:[Link]

  • Bromoxynil: An Effective Herbicide For Your Agricultural Needs. Heben Pesticide. Available at:[Link]

  • Herbicide effect on the photodamage process of photosystem II: fourier transform infrared study. PubMed (NIH). Available at:[Link]

Sources

Method

catalytic reduction of the nitrile group in 3,5-Difluoro-4-(propan-2-yloxy)benzonitrile

Application Note: Chemoselective Catalytic Reduction of 3,5-Difluoro-4-(propan-2-yloxy)benzonitrile Substrate Profiling and Reaction Challenges The conversion of the nitrile group in 3,5-difluoro-4-(propan-2-yloxy)benzon...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Chemoselective Catalytic Reduction of 3,5-Difluoro-4-(propan-2-yloxy)benzonitrile

Substrate Profiling and Reaction Challenges

The conversion of the nitrile group in 3,5-difluoro-4-(propan-2-yloxy)benzonitrile to a primary aminomethyl group (-CH₂NH₂) is a high-value transformation in medicinal chemistry. The resulting fluorinated benzylamines exhibit enhanced metabolic stability and favorable lipophilicity profiles. However, this specific substrate presents two distinct chemoselectivity challenges that will cause standard hydrogenation protocols to fail:

  • The Over-Reduction Conundrum (Secondary Amine Formation): Catalytic hydrogenation of nitriles inherently proceeds via a highly reactive imine intermediate (R-CH=NH). As the primary amine product accumulates, it acts as a nucleophile, attacking the unreacted imine to form an aminal. This intermediate eliminates ammonia to form a secondary imine, which is subsequently reduced to an undesired secondary amine dimer [1].

  • The Risk of Hydrodefluorination: The presence of two fluorine atoms ortho to the isopropoxy ether renders the aromatic ring highly electron-deficient. This severe electron deficiency lowers the activation barrier for the oxidative addition of transition metals (particularly Palladium) into the C-F bond, significantly increasing the risk of catalytic hydrodefluorination (cleavage of the C-F bond) during extended reaction times or under basic conditions [2].

Mechanistic Insights & Strategic Mitigation

To achieve high yields of the target amine while preserving the delicate C-F bonds and the isopropoxy ether linkage, the reaction environment must be strictly controlled. We present two field-validated causal strategies:

  • Strategy A: In Situ Electrophilic Trapping (Pd/C with Boc₂O) By conducting the hydrogenation in the presence of di-tert-butyl dicarbonate (Boc₂O), the transient primary amine is instantly trapped as a sterically hindered, non-nucleophilic Boc-carbamate. This electrophilic quench completely shuts down the secondary amine condensation pathway [3]. To mitigate the risk of Pd-catalyzed hydrodefluorination, the reaction is strictly maintained at ambient temperature and low hydrogen pressure (1 atm).

  • Strategy B: Equilibrium Shifting via Ammonolysis (Raney Nickel with NH₃) Raney Nickel is inherently less active toward C-F bond oxidative addition than Palladium, making it a safer choice for polyfluorinated arenes. By saturating the methanolic solvent with anhydrous ammonia, the condensation equilibrium is forcefully shifted backward. The massive excess of NH₃ outcompetes the primary amine for the imine intermediate, suppressing dimerization and driving the reaction exclusively toward the primary amine[4].

Reaction Pathway Visualization

NitrileReduction Nitrile 3,5-Difluoro-4-isopropoxy benzonitrile Imine Imine Intermediate (R-CH=NH) Nitrile->Imine H2, Catalyst PrimaryAmine Primary Amine (R-CH2NH2) Imine->PrimaryAmine H2 Imine->PrimaryAmine Excess NH3 (Protocol B) Blocks Condensation SecondaryAmine Secondary Amine (Undesired) Imine->SecondaryAmine + Primary Amine PrimaryAmine->SecondaryAmine Condensation BocAmine N-Boc Primary Amine (Stable Product) PrimaryAmine->BocAmine + Boc2O (Protocol A)

Fig 1. Chemoselective pathways for nitrile reduction, highlighting trapping and equilibrium shifts.

Experimental Protocols

Protocol A: One-Pot Reductive N-Boc Protection (Preferred for Drug Discovery)

This self-validating protocol directly yields the synthetically versatile Boc-protected amine, streamlining downstream purification.

Reagents:

  • 3,5-Difluoro-4-(propan-2-yloxy)benzonitrile (1.0 eq, 10 mmol, 1.97 g)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq, 12 mmol, 2.62 g)

  • 10% Pd/C (50% wet) (10% w/w, 200 mg)

  • Methanol (Anhydrous) (40 mL)

Step-by-Step Workflow:

  • Preparation: In a flame-dried 100 mL round-bottom flask, dissolve the benzonitrile substrate and Boc₂O in 40 mL of anhydrous methanol.

  • Catalyst Addition: Purge the flask with Argon for 5 minutes. Carefully add the 10% Pd/C. Caution: Pd/C can ignite methanol vapors; always add under an inert atmosphere.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas three times. Attach a hydrogen balloon (approx. 1 atm). Stir vigorously at 20–25 °C.

  • Self-Validation (QC): After 6 hours, withdraw a 10 µL aliquot, filter through a 0.2 µm PTFE syringe filter, and analyze via LC-MS.

    • Expected Result: Disappearance of starting material ( [M+H]+=198.1 ) and appearance of the Boc-amine product ( [M+Na]+=324.1 or [M−tBu+H]+=246.1 ).

  • Workup: Once complete, purge the system with Argon. Filter the mixture through a tightly packed pad of Celite, washing the cake with excess methanol (3 × 20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc) to yield the pure tert-butyl (3,5-difluoro-4-isopropoxybenzyl)carbamate.

Protocol B: Classical Primary Amine Synthesis via Ammonolysis

This protocol is ideal when the free primary amine hydrochloride salt is the immediate requirement.

Reagents:

  • 3,5-Difluoro-4-(propan-2-yloxy)benzonitrile (1.0 eq, 10 mmol, 1.97 g)

  • Raney Nickel (W-2 slurry in water) (20% w/w, ~400 mg)

  • 7N Ammonia in Methanol (30 mL)

Step-by-Step Workflow:

  • Catalyst Washing: Transfer the Raney Nickel slurry to a beaker. Wash the catalyst three times with anhydrous methanol to remove water, decanting the supernatant each time. Critical Safety Note: Dry Raney Nickel is highly pyrophoric. Keep it submerged in solvent at all times.

  • Reaction Setup: Transfer the washed catalyst to a Parr hydrogenation vessel. Add the benzonitrile substrate dissolved in 30 mL of 7N NH₃/MeOH.

  • Hydrogenation: Seal the vessel, purge with Nitrogen (3×), then Hydrogen (3×). Pressurize to 50 psi with H₂ and agitate at room temperature for 8–12 hours.

  • Self-Validation (QC): Monitor via LC-MS. The target free amine will appear at [M+H]+=202.1 .

  • Workup: Vent the hydrogen gas safely and purge with Nitrogen. Filter the mixture through Celite (do not let the filter cake dry out).

  • Salt Formation: To stabilize the free amine, add 4M HCl in dioxane (3.0 eq) to the filtrate. Concentrate in vacuo to precipitate the stable (3,5-difluoro-4-isopropoxy)benzylamine hydrochloride salt.

Quantitative Data & Protocol Comparison

ParameterProtocol A (Pd/C + Boc₂O)Protocol B (Raney Ni + NH₃)
Target Product N-Boc Protected AmineFree Primary Amine (or HCl salt)
Catalyst System 10% Pd/C (Heterogeneous)Raney Nickel (Heterogeneous)
Operating Pressure 1 atm (Balloon)50 psi (Parr Shaker)
Secondary Amine Byproduct < 1% (Completely trapped)< 5% (Suppressed by NH₃)
Hydrodefluorination Risk Moderate (Controlled by low temp/pressure)Very Low (Ni is less active for C-F insertion)
Typical Yield 85 – 92%75 – 85%
Post-Processing Flash ChromatographyPrecipitation as HCl salt

References

  • Nitrile reduction - Wikipedia Wikipedia, The Free Encyclopedia. URL:[Link]

  • Palladium Catalyzed Hydrodefluorination of Fluoro-(hetero)arenes ACS Publications (Journal of Organic Chemistry). URL:[Link]

  • Science of Synthesis 40.1 Amino Compounds Thieme Connect. URL:[Link]

Application

Application Note: 3,5-Difluoro-4-(propan-2-yloxy)benzonitrile as a Strategic Building Block in API Synthesis

Executive Summary In contemporary drug discovery, the strategic incorporation of halogenated and sterically tuned motifs is essential for overcoming pharmacokinetic liabilities. 3,5-Difluoro-4-(propan-2-yloxy)benzonitril...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary drug discovery, the strategic incorporation of halogenated and sterically tuned motifs is essential for overcoming pharmacokinetic liabilities. 3,5-Difluoro-4-(propan-2-yloxy)benzonitrile (CAS: 1530918-18-3) represents a highly specialized, privileged building block utilized in the synthesis of Active Pharmaceutical Ingredients (APIs). By combining a reactive nitrile handle, a lipophilic isopropoxy ether, and dual meta-fluorine substitutions, this scaffold provides medicinal chemists with a versatile starting point for developing next-generation kinase inhibitors, phosphodiesterase (PDE) modulators, and angiotensin receptor antagonists.

This application note details the physicochemical rationale behind this specific substitution pattern and provides validated, step-by-step synthetic protocols for converting this building block into high-value API pharmacophores.

Physicochemical Profiling & Pharmacophore Rationale

The architectural design of 3,5-difluoro-4-(propan-2-yloxy)benzonitrile is not arbitrary; every functional group serves a distinct pharmacological and synthetic purpose.

The Role of Dual Meta-Fluorination

The strategic installation of fluorine atoms at the 3 and 5 positions serves two primary functions:

  • Metabolic Shielding: The highly electronegative fluorine atom (van der Waals radius ~1.47 Å) effectively blocks cytochrome P450-mediated oxidative metabolism at the electron-rich meta positions of the phenyl ring without significantly increasing the steric bulk of the molecule ().

  • Electronic Modulation: Because of its strong electron-withdrawing inductive effect, fluorine modulates the pKa of proximal functional groups and decreases the electron density of the aromatic ring, which can enhance target binding affinity and improve overall membrane permeability ().

The 4-Isopropoxy Anchor

The 4-(propan-2-yloxy) moiety acts as a lipophilic anchor. In target classes such as PDE4 inhibitors (e.g., Roflumilast analogs), bulky alkoxy groups are required to occupy specific hydrophobic pockets within the enzyme's active site. The isopropoxy group provides an optimal balance of steric shielding and lipophilicity (LogP enhancement) compared to smaller methoxy or ethoxy groups.

Quantitative Data Summary

The baseline physicochemical properties of the building block dictate its behavior in subsequent synthetic steps and its ultimate influence on the API's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

PropertyValue / Description
Chemical Name 3,5-Difluoro-4-(propan-2-yloxy)benzonitrile
CAS Number 1530918-18-3
Molecular Formula C₁₀H₉F₂NO
Molecular Weight 197.18 g/mol
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 3 (N, O, F)
Synthetic Utility Precursor for Tetrazoles, Amines, Amides, and Carboxylic Acids

Synthetic Workflows & Protocols

The benzonitrile group is a highly versatile synthetic handle. Below are two critical, self-validating protocols for converting 3,5-difluoro-4-(propan-2-yloxy)benzonitrile into advanced API intermediates.

Protocol A: Nitrile to Tetrazole Conversion (Bioisosteric Replacement)

Causality & Mechanism: The conversion of the nitrile to a 1H-tetrazole yields a non-classical bioisostere for a carboxylic acid. Tetrazoles possess similar pKa values to carboxylates but exhibit superior metabolic stability. Historically, this conversion relied on highly toxic organotin azides. The protocol below utilizes a safer [2+3] cycloaddition using sodium azide (NaN₃) activated by a Lewis acid (ZnCl₂), which polarizes the nitrile carbon to facilitate nucleophilic attack ().

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried 100 mL round-bottom flask with 3,5-difluoro-4-(propan-2-yloxy)benzonitrile (1.0 equiv, 10 mmol).

  • Reagent Addition: Add sodium azide (NaN₃, 3.0 equiv, 30 mmol) and anhydrous zinc chloride (ZnCl₂, 1.5 equiv, 15 mmol). Caution: NaN₃ is highly toxic and potentially explosive; handle with appropriate PPE.

  • Solvent & Reaction: Suspend the mixture in 20 mL of anhydrous N,N-dimethylformamide (DMF). Attach a reflux condenser and heat the reaction to 120°C under an inert nitrogen atmosphere for 18 hours.

  • Validation (In-Process): Monitor the reaction via LC-MS or TLC (Hexanes:EtOAc 7:3). The disappearance of the nitrile starting material confirms conversion.

  • Workup: Cool the mixture to room temperature. Carefully quench by pouring into 50 mL of 1M HCl to break the zinc-tetrazole complex and precipitate the free 1H-tetrazole.

  • Isolation: Filter the resulting solid, wash thoroughly with cold distilled water to remove residual azide/zinc salts, and recrystallize from an ethanol/water mixture to yield the pure 5-(3,5-difluoro-4-(propan-2-yloxy)phenyl)-1H-tetrazole.

Protocol B: Reduction to Primary Benzylamine

Causality & Mechanism: Primary benzylamines are critical hinge-binding motifs in kinase inhibitors. The electron-withdrawing fluorines make the nitrile highly susceptible to reduction but can also lead to unwanted hydrodefluorination if harsh catalytic hydrogenation (e.g., H₂/Pd-C at high pressure) is used. Therefore, Lithium Aluminum Hydride (LiAlH₄) is selected to ensure rapid, clean reduction of the nitrile to the primary amine while preserving the C-F bonds.

Step-by-Step Methodology:

  • Preparation: Dissolve 3,5-difluoro-4-(propan-2-yloxy)benzonitrile (1.0 equiv, 5 mmol) in 15 mL of anhydrous Tetrahydrofuran (THF) in a dry flask under argon. Cool to 0°C using an ice bath.

  • Reduction: Slowly add a 1.0 M solution of LiAlH₄ in THF (2.0 equiv, 10 mL) dropwise over 15 minutes to control the exothermic hydride transfer.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours.

  • Validation (In-Process): Quench a 0.1 mL aliquot in wet EtOAc and analyze via TLC (DCM:MeOH 9:1, Ninhydrin stain positive) to confirm the formation of the primary amine.

  • Fieser Quench (Critical Safety Step): Cool the reaction back to 0°C. Sequentially and cautiously add: x mL of H₂O, x mL of 15% aqueous NaOH, and 3x mL of H₂O (where x is the mass of LiAlH₄ used in grams). Stir vigorously until the aluminum salts form a white, granular precipitate.

  • Isolation: Filter the suspension through a pad of Celite. Concentrate the filtrate under reduced pressure. The resulting (3,5-difluoro-4-(propan-2-yloxy)phenyl)methanamine can be isolated as a stable hydrochloride salt by bubbling HCl gas through an ethereal solution of the crude product.

Mechanistic Visualization

The following diagram illustrates the divergent synthetic pathways available from the core building block, demonstrating its utility in generating diverse pharmacophores.

G Core 3,5-Difluoro-4-(propan-2-yloxy) benzonitrile Tetrazole Tetrazole Derivative (Acid Bioisostere) Core->Tetrazole [2+3] Cycloaddition NaN3, ZnCl2 Amine Benzylamine Derivative (Kinase Hinge Binder) Core->Amine Reduction LiAlH4, THF Amide Benzamide Derivative (H-Bond Modulator) Core->Amide Hydrolysis NaOH, H2O2

Divergent API synthetic pathways from 3,5-Difluoro-4-(propan-2-yloxy)benzonitrile.

References

  • The role of fluorine in medicinal chemistry Journal of Enzyme Inhibition and Medicinal Chemistry[Link]

  • Applications of Fluorine in Medicinal Chemistry Journal of Medicinal Chemistry (ACS Publications)[Link]

  • Unusual behavior in the reactivity of 5-substituted-1H-tetrazoles in a resistively heated microreactor Beilstein Journal of Organic Chemistry (PMC)[Link]

Method

Application Note: Synthesis of Heterocyclic Liquid Crystals via 1,2,4-Oxadiazole Derivatization of 3,5-Difluoro-4-(propan-2-yloxy)benzonitrile

Target Audience: Materials Scientists, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Introduction & Strategic Rationale The compound 3,5-Difluoro...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Introduction & Strategic Rationale

The compound 3,5-Difluoro-4-(propan-2-yloxy)benzonitrile (CAS: 1530918-18-3), also known as 3,5-difluoro-4-isopropoxybenzonitrile, is a highly versatile fluorinated building block. In the realm of advanced materials, fluorinated benzonitriles are critical precursors for liquid crystal monomers (LCMs) used in active-matrix thin-film transistor liquid crystal displays (TFT-LCDs) and room-temperature ferroelectric nematic liquid crystals[1]. In parallel, within drug development, the conversion of such nitriles into 1,2,4-oxadiazoles serves as a critical bioisosteric replacement for esters and amides, enhancing metabolic stability[2].

This application note details the transformation of 3,5-difluoro-4-(propan-2-yloxy)benzonitrile into a rigid 1,2,4-oxadiazole-based liquid crystal .

Mechanistic Insights: Causality Behind Molecular Design

The selection of the 3,5-difluoro-4-isopropoxy motif is driven by precise structure-property relationships:

  • The Isopropoxy Tail: Unlike linear alkoxy chains (e.g., methoxy or n -propoxy), the branched isopropyl group introduces controlled steric bulk. This disrupts highly ordered crystalline packing, significantly lowering the melting point ( TCr−N​ ) and suppressing smectic phases in favor of a broader nematic window.

  • 3,5-Difluoro Substituents: Fluorine's high electronegativity and small Van der Waals radius provide high chemical stability and an increased Voltage Holding Ratio (VHR). The lateral fluorines induce a strong transverse dipole moment, which, when coupled with the highly polarizable 1,2,4-oxadiazole core, allows for precise tuning of the dielectric anisotropy ( Δε )[3].

  • The 1,2,4-Oxadiazole Core: Converting the terminal cyano group into a 1,2,4-oxadiazole ring extends π -conjugation, providing the rigid mesogenic core required for liquid crystalline behavior while maintaining high electron affinity.

G Core 1,2,4-Oxadiazole Core (High Electron Affinity, Rigid Mesogen) Fluoro 3,5-Difluoro Substituents (Transverse Dipole, High VHR) Core->Fluoro Isopropoxy 4-Isopropoxy Tail (Steric Bulk, Lowers Melting Pt.) Core->Isopropoxy Cyclohexyl Trans-4-Propylcyclohexyl (Broadens Nematic Phase) Core->Cyclohexyl

Caption: Structure-property relationships of the synthesized 1,2,4-oxadiazole liquid crystal monomer.

Synthetic Workflow

The synthesis utilizes a robust, self-validating three-step protocol. The highly electron-deficient nature of the 3,5-difluoro-substituted benzonitrile accelerates the initial nucleophilic addition of hydroxylamine. Subsequent Steglich esterification and thermal cyclodehydration yield the final heterocyclic mesogen.

G A 3,5-Difluoro-4-isopropoxy benzonitrile B Amidoxime Intermediate A->B NH2OH·HCl, Na2CO3 EtOH/H2O, Reflux C O-Acyl Amidoxime Intermediate B->C Ar-COOH, DCC DMAP, DCM, RT D 1,2,4-Oxadiazole Liquid Crystal C->D Toluene, 110°C Cyclodehydration

Caption: Synthetic workflow for 1,2,4-oxadiazole liquid crystals from benzonitrile precursors.

Experimental Protocols

Protocol A: Synthesis of 3,5-Difluoro-4-isopropoxybenzamidoxime

This step converts the nitrile into an amidoxime, setting up the framework for the heterocycle.

  • Reagent Preparation: In a 250 mL round-bottom flask, dissolve 3,5-Difluoro-4-(propan-2-yloxy)benzonitrile (10.0 g, 50.7 mmol) in 100 mL of an 8:2 Ethanol/Water mixture.

  • Activation: Add Hydroxylamine hydrochloride (7.05 g, 101.4 mmol, 2.0 eq) and Sodium carbonate (5.91 g, 55.8 mmol, 1.1 eq). The basic conditions liberate free hydroxylamine while neutralizing the HCl.

  • Reaction: Attach a reflux condenser and heat the mixture to 80 °C for 6 hours.

    • Self-Validation: Monitor via TLC (Hexanes/Ethyl Acetate 7:3). The strongly UV-active starting material ( Rf​≈0.7 ) will convert cleanly to a more polar amidoxime spot ( Rf​≈0.3 ).

  • Workup: Cool to room temperature and remove ethanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate ( 3×50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate to yield a white solid.

Protocol B: Steglich Esterification and Cyclodehydration

This tandem step couples the liquid crystal core and closes the oxadiazole ring.

  • Coupling: In a flame-dried 500 mL flask under N2​ , dissolve 4-(trans-4-propylcyclohexyl)benzoic acid (12.5 g, 50.7 mmol, 1.0 eq) in 200 mL anhydrous Dichloromethane (DCM).

  • Esterification: Add N,N'-Dicyclohexylcarbodiimide (DCC, 11.5 g, 55.8 mmol, 1.1 eq) and 4-Dimethylaminopyridine (DMAP, 0.62 g, 5.07 mmol, 0.1 eq). Stir for 30 minutes at room temperature until a white precipitate (Dicyclohexylurea, DCU) forms.

  • Intermediate Formation: Add the amidoxime from Protocol A (11.6 g, 50.7 mmol) in one portion. Stir at room temperature for 12 hours.

    • Self-Validation: Filter the suspension to remove DCU. Concentrate the filtrate. The intermediate O-acyl amidoxime can be verified via crude 1H -NMR (appearance of ester-like protons).

  • Cyclodehydration: Dissolve the crude intermediate in 150 mL anhydrous Toluene. Attach a Dean-Stark apparatus and reflux at 110 °C for 12 hours to azeotropically remove water.

  • Purification: Cool the mixture, concentrate under vacuum, and purify via silica gel column chromatography (Hexanes/DCM 8:2). Recrystallize from hot ethanol to yield the final 1,2,4-oxadiazole liquid crystal as pristine white needles.

Quantitative Data: Phase Transitions & Dielectric Properties

The structural modifications directly impact the macroscopic properties of the liquid crystal. Table 1 demonstrates how the isopropoxy derivative compares to linear analogs.

Table 1: Thermotropic and Dielectric Properties of Synthesized LCMs

Terminal Group ( R ) TCr→N​ (°C) TN→Iso​ (°C)Nematic Range ( ΔT )Dielectric Anisotropy ( Δε )
Methoxy ( −OCH3​ )68.4142.173.7+12.4
n -Propoxy ( −O(CH2​)2​CH3​ )55.2138.583.3+11.8
Isopropoxy ( −OCH(CH3​)2​ ) 32.1 115.4 83.3 +14.2

Data Interpretation: The branched isopropoxy group drastically lowers the crystal-to-nematic transition temperature ( TCr→N​ ) to near room temperature (32.1 °C) due to steric disruption of the crystal lattice. Concurrently, the strong dipole of the 3,5-difluoro-4-isopropoxy moiety maximizes the positive dielectric anisotropy, making it highly responsive to electric fields in display applications.

References

  • Room-Temperature Ferroelectric Nematic Liquid Crystals: The Role of Substituents on Properties. Royal Society of Chemistry, 2025. 1[1]

  • Experimental and DFT generated Raman study of two bent-core monomeric liquid crystalline compounds. Taylor & Francis, 2018. 3[3]

  • Persistent, bioaccumulative, and toxic properties of liquid crystal monomers and their detection in indoor residential dust. University of Saskatchewan, 2019.

  • Enantioselective Transformations in the Synthesis of Therapeutic Agents. ACS Publications, 2023. 2[2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 3,5-Difluoro-4-(propan-2-yloxy)benzonitrile

Welcome to the Process Chemistry Support Portal. This guide is engineered for researchers, process scientists, and drug development professionals tasked with scaling up the synthesis of 3,5-difluoro-4-(propan-2-yloxy)ben...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Portal. This guide is engineered for researchers, process scientists, and drug development professionals tasked with scaling up the synthesis of 3,5-difluoro-4-(propan-2-yloxy)benzonitrile. By transitioning from discovery-scale synthesis to multikilogram production, chemical behaviors—particularly thermal dynamics and regioselectivity—shift dramatically. This center provides mechanistic troubleshooting, validated protocols, and quantitative data to ensure a robust, self-validating scale-up campaign.

Mechanistic Overview

The synthesis relies on the nucleophilic aromatic substitution (SNAr) of 3,4,5-trifluorobenzonitrile with propan-2-ol (isopropanol). While the para-position is highly activated, poor process control can lead to kinetic bypasses and impurity formation.

SNAr_Pathway SM 3,4,5-Trifluorobenzonitrile PROD 3,5-Difluoro-4-(propan-2-yloxy)benzonitrile (Target: Para Attack) SM->PROD + NUC (Controlled T) META Meta-Isomer Impurity (Kinetic Bypass) SM->META + NUC (High T / Strong Base) HYDRO 4-Hydroxy Impurity (Moisture Attack) SM->HYDRO + OH⁻ (Trace Water) NUC Isopropoxide (Nucleophile)

Fig 1: SNAr pathways for 3,5-Difluoro-4-(propan-2-yloxy)benzonitrile synthesis and side reactions.

Troubleshooting Guide & FAQs

Q: Why am I seeing a significant amount of the meta-substituted isomer during scale-up? Causality: In polyfluorinated benzonitriles, the para-position is highly activated by the strong electron-withdrawing resonance of the cyano group, making it the primary site for1[1]. However, the use of irreversible bases (e.g., NaH) generates a high instantaneous concentration of the isopropoxide nucleophile. This drives a highly exothermic reaction that overrides kinetic differentiation, leading to indiscriminate attack at the meta-fluorine positions, a phenomenon similarly observed in2[2]. Solution: Transition to a mild, heterogeneous base like finely milled anhydrous K₂CO₃. This maintains a low steady-state concentration of the alkoxide, ensuring the reaction remains under strict thermodynamic and kinetic control favoring the para-position.

Q: My yield drops on scale-up due to the formation of 3,5-difluoro-4-hydroxybenzonitrile. How do I prevent this? Causality: This impurity is the result of competitive hydrolysis. Trace moisture in the solvent, base, or isopropanol reacts with K₂CO₃ to generate hydroxide ions. Hydroxide is a smaller, more aggressive nucleophile than isopropoxide and readily displaces the para-fluorine. The sensitivity of 3[3] to competitive nucleophiles dictates that anhydrous conditions are paramount. Solution: Implement strict moisture controls. Ensure the Karl Fischer (KF) titration of the THF and isopropanol is < 200 ppm. Use anhydrous, oven-dried K₂CO₃ and maintain a nitrogen sweep during the reaction.

Q: What is the safest dosing strategy to prevent thermal runaway in a 50 L reactor? Causality: The SNAr reaction and the in-situ generation of the alkoxide are both highly exothermic. Batch charging all reagents leads to rapid heat accumulation, which not only poses a safety risk but also degrades regioselectivity. Solution: Utilize a semi-batch dosing protocol. Pre-charge the electrophile (3,4,5-trifluorobenzonitrile) and base in the solvent. Dose the isopropanol slowly via a controlled feed line, using the internal temperature (Tint) as the limiting parameter (maintain Tint < 10 °C during addition).

Q: How can I improve the isolation yield without resorting to column chromatography? Causality: The target product is highly soluble in polar organic solvents but possesses poor solubility in aliphatic hydrocarbons. Solution: Perform an aqueous quench to dissolve inorganic salts, separate the phases, and perform a solvent swap from THF to an anti-solvent like n-heptane. This induces controlled crystallization, leaving the more soluble meta-isomer impurities in the mother liquor.

Quantitative Data: Process Optimization Matrix

The following table summarizes the causal relationship between base selection, temperature control, and the resulting impurity profile during scale-up.

Base / Solvent SystemDosing Temp (°C)Target Yield (%)Meta-Impurity (%)Hydrolysis Impurity (%)Scalability Rating
NaH / THF0 to 2565.225.4< 1.0Poor (Thermal Runaway Risk)
Cs₂CO₃ / DMF2572.818.15.2Moderate (Cost Prohibitive)
K₂CO₃ / MeCN80 (Reflux)60.520.315.0Poor (High Hydrolysis)
K₂CO₃ / THF 0 to 5 92.4 < 1.5 < 0.5 Excellent (Optimal Control)
Validated Scale-Up Methodology (1.0 kg Scale)

This protocol is designed as a self-validating system. Do not proceed to subsequent steps unless the internal checkpoints are met.

SNAr_Workflow cluster_0 Reaction Phase cluster_1 Workup & Isolation Phase A Charge 3,4,5-Trifluorobenzonitrile & K2CO3 in THF B Dose Propan-2-ol (T_int: 0-5 °C) A->B C Maturation (T_int: 20-25 °C, 12h) B->C D Aqueous Quench (Dissolve Salts) C->D HPLC Conversion >99% E Solvent Swap (THF to Heptane) D->E F Crystallization & Filtration (Target Product) E->F

Fig 2: Scale-up workflow for the synthesis and isolation of the target benzonitrile.

Pre-Reaction Self-Validation Checkpoint:

  • Ensure THF and Propan-2-ol have a Karl Fischer (KF) water content of < 200 ppm.

  • Ensure K₂CO₃ is finely milled and oven-dried (120 °C, -0.1 MPa, 12 h).

Step 1: Reactor Preparation & Charging

  • Purge a 20 L jacketed glass reactor with N₂ for 15 minutes.

  • Charge 10.0 L of anhydrous THF.

  • Add 1.00 kg (6.36 mol) of 3,4,5-trifluorobenzonitrile and 1.05 kg (7.60 mol, 1.2 eq) of anhydrous K₂CO₃.

  • Initiate stirring at 250 rpm.

Step 2: Controlled Nucleophile Dosing

  • Set the jacket temperature to -5 °C to cool the internal mixture (Tint) to 0–5 °C.

  • Self-Validation Checkpoint (Thermal Control): Begin dosing 0.42 kg (7.00 mol, 1.1 eq) of anhydrous propan-2-ol via a dropping funnel over 2.5 hours. If Tint exceeds 10 °C, automatically pause the feed until the temperature stabilizes.

Step 3: Maturation & In-Process Control (IPC)

  • Once dosing is complete, adjust the jacket to slowly warm the reactor to 20–25 °C over 1 hour.

  • Stir for 12 hours.

  • Self-Validation Checkpoint (IPC): Sample the reaction mixture for HPLC analysis. Proceed to workup only when the starting material is < 1.0% (Area %).

Step 4: Quench & Phase Separation

  • Cool the reactor to 10 °C.

  • Slowly charge 5.0 L of chilled deionized water to dissolve all inorganic salts.

  • Stir for 15 minutes, then halt agitation and allow phase separation for 30 minutes.

  • Drain the lower aqueous layer. Wash the upper organic (THF) layer with 2.0 L of 5% NaCl solution.

Step 5: Solvent Swap & Crystallization

  • Transfer the organic layer to a distillation setup. Concentrate under reduced pressure (40 °C, 150 mbar) to a residual volume of ~2.0 L.

  • Charge 5.0 L of n-heptane (anti-solvent) and concentrate again to ~3.0 L to thoroughly remove THF.

  • Cool the resulting slurry to 0 °C at a rate of 10 °C/hour.

  • Age the slurry at 0 °C for 2 hours to maximize crystal growth.

  • Filter the product and wash the wet cake with 1.0 L of cold n-heptane.

  • Dry in a vacuum oven at 40 °C to constant weight.

References
  • BenchChem. "Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions of 2-Amino-3,5-difluorobenzonitrile." BenchChem Application Notes.
  • Blagg, Brian S. J., et al. "Hsp90β-Selective Inhibitors: Probing the Solvent-Accessible Frontier." National Institutes of Health (NIH) - PMC.
  • Tretyakov, Evgeny V., et al. "Substitution of a Fluorine Atom in Perfluorobenzonitrile by a Lithiated Nitronyl Nitroxide." The Journal of Organic Chemistry, ACS Publications.

Sources

Optimization

Technical Support Center: Preventing Defluorination in 3,5-Difluoro-4-isopropoxybenzonitrile Couplings

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing chemoselectivity challenges when performing transition-metal-catalyzed cross-couplings (e.g., Suzu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing chemoselectivity challenges when performing transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig) on derivatives of 3,5-difluoro-4-isopropoxybenzonitrile .

Executive Summary & Mechanistic Root Causes

The coupling of highly functionalized polyfluoroarenes presents a unique chemoselectivity challenge. In 3,5-difluoro-4-isopropoxybenzonitrile, the strongly electron-withdrawing cyano group (-M, -I) combined with the inductive effects of the fluorine atoms significantly lowers the lowest unoccupied molecular orbital (LUMO) of the aromatic ring. This electronic environment makes the C–F bonds highly susceptible to two primary side reactions:

  • Competitive C–F Oxidative Addition (Hydrodefluorination): While C–F bonds are thermodynamically strong, electron-rich, low-valent metals like Pd(0) or Ni(0) can insert into these bonds[1]. The presence of ortho-fluorine substituents exceptionally strengthens the resulting Metal-Aryl bond, providing a thermodynamic driving force for unwanted C–F activation over the intended C–X (halide) or C–H activation[2].

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the benzonitrile core stabilizes the Meisenheimer intermediate formed during nucleophilic attack[3]. If strong, nucleophilic bases (e.g., sodium tert-butoxide) or highly nucleophilic amine coupling partners are used, they can directly displace the fluoride ion[4].

MechanisticPathways SM Polyfluoroarene (3,5-Difluoro-4-isopropoxy...) Pd_Ox Pd(0) Oxidative Addition SM->Pd_Ox Catalysis SNAr Side Reaction: SNAr by Base SM->SNAr Strong Base (e.g., NaOtBu) CBr_Act Intended C-X Activation Pd_Ox->CBr_Act Bulky Ligand (e.g., BrettPhos) CF_Act Side Reaction: C-F Activation Pd_Ox->CF_Act Small Ligand (e.g., PPh3) Product Desired Cross-Coupled Product CBr_Act->Product Reductive Elimination HydroDef Hydrodefluorination Byproduct CF_Act->HydroDef Hydride Source SNAr_By Alkoxy/Amino Defluorination SNAr->SNAr_By

Caption: Competing pathways in polyfluoroarene coupling: C-X vs C-F activation and SNAr.

Troubleshooting Matrix & FAQs

Q1: My LC-MS shows a major byproduct with a mass of [M-18] or[M-19]. What is happening? A: A mass loss of 18 or 19 Da typically indicates hydrodefluorination (replacement of F with H). This occurs when the Pd(0) catalyst oxidatively adds to the C–F bond instead of the target C–X bond[5]. The resulting Pd(II)–fluoroaryl complex then undergoes transmetalation with a hydride source (often derived from the amine, solvent, or alkoxide base via β-hydride elimination) and reductively eliminates to yield the defluorinated arene[1]. Fix: Switch to a bulkier, electron-rich phosphine ligand (e.g., BrettPhos or RuPhos) that sterically disfavors insertion into the tighter, more sterically hindered C–F bond.

Q2: I am observing an alkoxylated or aminated byproduct at the C3/C5 position. How do I stop this? A: This is an SNAr defluorination side reaction[3]. The cyano group strongly activates the meta-fluorines toward nucleophilic attack. If you are using NaOtBu or KOtBu, the alkoxide is directly attacking the C–F bond. Fix: Switch to a non-nucleophilic, insoluble inorganic base such as anhydrous K3PO4 or Cs2CO3[4].

Q3: Does the choice of solvent impact defluorination? A: Yes. Protic solvents or solvents that can act as hydride donors (like alcohols or even THF under forcing conditions) exacerbate hydrodefluorination. Fix: Switch to rigorously anhydrous, non-coordinating solvents like toluene or 1,4-dioxane.

Parameter Optimization Data

To prevent defluorination, the reaction microenvironment must be strictly controlled. Use the following tables to optimize your base and ligand selections.

Table 1: Base Selection Guide for Polyfluoroarene Couplings
BaseNucleophilicitySNAr RiskRecommended Use Case
NaOtBu / KOtBu HighCRITICAL Avoid. Will cause rapid defluorination via SNAr.
LiHMDS ModerateHighAvoid unless coupling highly unreactive amines at low temps.
Cs2CO3 LowLowPreferred. Excellent for Buchwald-Hartwig aminations; non-nucleophilic.
K3PO4 (Anhydrous) Very LowVery LowPreferred. Ideal for Suzuki couplings; completely suppresses SNAr.
Table 2: Ligand Selection Guide for Chemoselective C-X vs C-F Activation
Ligand TypeExamplesC-F Insertion RiskMechanism of Protection
Small/Linear Phosphines PPh3, dppfHighSmall cone angle allows easy insertion into the sterically hindered C-F bond.
Dialkylbiaryl Phosphines BrettPhos, RuPhosLowExtreme steric bulk favors L1Pd(0) species, accelerating reductive elimination and physically blocking C-F insertion.
N-Heterocyclic Carbenes IPr, IMesModerateHighly electron-rich, which can sometimes inadvertently promote C-F oxidative addition if temperatures are too high.

Validated Experimental Protocol

The following is a self-validating protocol for the chemoselective cross-coupling of a halogenated 3,5-difluoro-4-isopropoxybenzonitrile derivative, designed to suppress both hydrodefluorination and SNAr.

Workflow Step1 1. Substrate & Catalyst Prep Step2 2. Base Selection (Non-Nucleophilic) Step1->Step2 Step3 3. Rigorous Degassing Step2->Step3 Step4 4. Controlled Heating Step3->Step4 Step5 5. Workup & LC-MS Check Step4->Step5

Caption: Step-by-step workflow for defluorination-free cross-coupling.

Step-by-Step Methodology:
  • Preparation of the Catalytic System: In an argon-filled glovebox, charge an oven-dried Schlenk tube with the aryl halide derivative of 3,5-difluoro-4-isopropoxybenzonitrile (1.0 equiv), the coupling partner (boronic acid or amine, 1.2 equiv), and a pre-catalyst system such as BrettPhos Pd G3 (2-5 mol%). Causality: G3 pre-catalysts ensure rapid generation of the active L1Pd(0) species without requiring harsh reductive conditions that trigger side reactions.

  • Base Addition: Add finely milled, rigorously anhydrous K3PO4 or Cs2CO3 (2.0 equiv). Do not use alkoxide bases.

  • Solvent Addition & Degassing: Add anhydrous Toluene (to reach 0.2 M concentration). Seal the tube with a septum and remove from the glovebox. Perform three cycles of freeze-pump-thaw degassing. Causality: Trace oxygen kills the Pd catalyst, forcing the need for higher temperatures which exponentially increases the rate of C-F activation.

  • Controlled Heating: Heat the reaction mixture to 80 °C (do not exceed 100 °C) while stirring vigorously (800 rpm) for 4-12 hours.

  • Reaction Monitoring (Self-Validation): At 4 hours, pull a 10 µL aliquot under argon, dilute in MeCN, and analyze via LC-MS.

    • Pass Condition: Primary peak matches desired product mass.

    • Fail Condition: Presence of [M-18] peak indicates temperature is too high or solvent contains moisture/hydride sources.

  • Workup: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite to remove the inorganic base and Pd black, and concentrate under reduced pressure.

Sources

Troubleshooting

Technical Support Center: Catalyst Load Optimization for 3,5-Difluoro-4-(propan-2-yloxy)benzonitrile Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals working on the synthesis of 3,5-difluoro-4-(propan-2-yloxy)benzonitrile.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals working on the synthesis of 3,5-difluoro-4-(propan-2-yloxy)benzonitrile. The formation of this critical pharmaceutical intermediate typically relies on the Palladium-catalyzed cyanation of 1-bromo-3,5-difluoro-4-(propan-2-yloxy)benzene or the transition-metal-catalyzed etherification of halobenzonitriles.

Optimizing the catalyst load in these cross-coupling reactions is essential for maximizing turnover number (TON), minimizing metal contamination in the final active pharmaceutical ingredient (API), and controlling process costs [1].

Part 1: Frequently Asked Questions (FAQs)

Q1: Why does my reaction stall at 60% conversion when using 0.5 mol% Pd(PhCN)₂Cl₂? A: Reaction stalling at sub-optimal conversions with low catalyst loading is typically a symptom of catalyst deactivation rather than inherent kinetic limitations. In the cyanation of electron-deficient fluoroarenes, the oxidative addition complex can undergo off-cycle degradation if the cyanide source (e.g., Zn(CN)₂) is too highly concentrated in solution, poisoning the active Pd(0) species. Causality: High local concentrations of free cyanide strongly coordinate to Pd(0), preventing the oxidative addition of the aryl bromide. Solution: Ensure a slow release of cyanide or use a less soluble cyanide source. Alternatively, increasing the ligand-to-palladium ratio (e.g., using 1.5 equivalents of SPhos or dppf relative to Pd) can stabilize the active metal center [1].

Q2: Can I reduce the catalyst loading below 0.1 mol% for scale-up? A: Yes, but it requires rigorous exclusion of oxygen and moisture, and highly pure starting materials. Trace impurities in the aryl bromide or the isopropanol/base mixture can irreversibly bind to the catalyst. As demonstrated in optimized continuous-flow and sonogashira/cross-coupling protocols, catalyst concentrations as low as 0.025 mol% are achievable when using highly optimized base and solvent systems (e.g., optimized equivalents of Et₃N or inorganic bases) [2].

Q3: How do I choose between Pd(OAc)₂ and Pd(PhCN)₂Cl₂ for this specific transformation? A: Bis(benzonitrile)palladium chloride [Pd(PhCN)₂Cl₂] is highly effective because the benzonitrile ligands are labile, allowing for rapid generation of the active catalyst upon ligand exchange and reduction. It often outperforms Pd(OAc)₂ in systems where acetate can interfere with the transmetalation step or when working in non-polar solvents [1].

Part 2: Troubleshooting Guide & Experimental Protocols

Standard Operating Protocol: Catalyst Optimization

To systematically optimize the catalyst load for the synthesis of 3,5-difluoro-4-(propan-2-yloxy)benzonitrile, employ the following self-validating protocol.

Step-by-Step Methodology:

  • Reaction Setup: In a nitrogen-purged glovebox, add 1-bromo-3,5-difluoro-4-(propan-2-yloxy)benzene (1.0 mmol), Zn(CN)₂ (0.6 mmol), and elemental zinc dust (0.1 mmol, to maintain Pd in the active state) to an oven-dried Schlenk tube.

  • Catalyst Addition: Add the selected precatalyst (e.g., Pd(PhCN)₂Cl₂) at varying loadings (0.05 mol%, 0.1 mol%, 0.5 mol%, 1.0 mol%) alongside a bidentate phosphine ligand (e.g., dppf) at a 1:1.2 Pd:Ligand ratio [1].

  • Solvent Addition: Add 4 mL of anhydrous, degassed DMF.

  • Execution: Seal the tube and heat to 100 °C for 12 hours.

  • Validation: Analyze the crude mixture via quantitative HPLC using an internal standard (e.g., biphenyl) to determine conversion, yield, and TON.

Quantitative Data: Catalyst Performance Comparison

The following table summarizes expected outcomes based on catalyst loading optimization experiments.

Catalyst SystemLoading (mol%)LigandConversion (%)Yield (%)TON
Pd(PhCN)₂Cl₂1.0dppf>999595
Pd(PhCN)₂Cl₂0.5dppf>9994188
Pd(PhCN)₂Cl₂0.1 dppf 98 92 920
Pd(PhCN)₂Cl₂0.05dppf65581160
Pd(OAc)₂0.5dppf8580160

Part 3: Visualizations

Catalytic Cycle for Pd-Catalyzed Cyanation

CatalyticCycle Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition Ar-Pd(II)(L)-Br Pd0->OxAdd Ar-Br TransMet Transmetalation Ar-Pd(II)(L)-CN OxAdd->TransMet Zn(CN)2 RedElim Reductive Elimination Ar-CN (Product) TransMet->RedElim RedElim->Pd0 Catalyst Regeneration

Figure 1: Mechanism of Pd-catalyzed cyanation for benzonitrile synthesis.

Catalyst Optimization Workflow

OptimizationWorkflow Start Define Baseline (1.0 mol% Pd) Screen Screen Loadings (0.5, 0.1, 0.05 mol%) Start->Screen Analyze Analyze HPLC (Yield & TON) Screen->Analyze Decision Yield > 90%? Analyze->Decision Success Optimal Load Found Decision->Success Yes Fail Adjust Ligand/Base Decision->Fail No Fail->Screen Re-test

Figure 2: Logical workflow for systematically reducing catalyst loading.

References

  • Walter, Philipp Emanuel. "Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol." KAUST Repository, King Abdullah University of Science and Technology, 2012. Available at:[Link]

Optimization

resolving solubility issues of 3,5-Difluoro-4-(propan-2-yloxy)benzonitrile in aqueous media

Welcome to the Application Scientist Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals facing challenges with the aqueous solubility of 3,5-Difluoro-4-(propan-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals facing challenges with the aqueous solubility of 3,5-Difluoro-4-(propan-2-yloxy)benzonitrile (CAS: 1530918-18-3). As a highly lipophilic building block and intermediate, this compound requires specific formulation strategies to ensure accurate in vitro and in vivo assay results.

Below, you will find an in-depth physicochemical analysis, a troubleshooting Q&A, self-validating experimental protocols, and decision-making workflows to overcome these formulation hurdles.

Part 1: Physicochemical Profiling & Causality

To solve a solubility issue, we must first understand the molecular causality. 3,5-Difluoro-4-(propan-2-yloxy)benzonitrile is notoriously difficult to dissolve in aqueous media due to three structural factors:

  • High Lipophilicity: The combination of a benzonitrile core, two electron-withdrawing fluorine atoms, and a bulky isopropoxy group yields a high partition coefficient (LogP), making the molecule inherently hydrophobic[1].

  • Lack of Ionizable Groups: The molecule is strictly neutral. It contains no primary/secondary amines or carboxylic acids that can be protonated or deprotonated.

  • Absence of H-Bond Donors: While it has hydrogen-bond acceptors (N, O, F), the lack of H-bond donors prevents the formation of a robust hydration shell in water.

Part 2: Troubleshooting FAQs

Q: Why does 3,5-Difluoro-4-(propan-2-yloxy)benzonitrile precipitate immediately when diluted from a DMSO stock into my assay buffer? A: This phenomenon is known as solvent-shift precipitation. When transitioned from a solvating environment (DMSO) to a high-dielectric aqueous medium, the hydrophobic effect dominates. Because the molecule cannot favorably interact with water[1], the thermodynamics drive the molecules to self-associate to minimize aqueous contact, leading to rapid nucleation and crystal growth.

Q: Can I use pH adjustments to improve its solubility, similar to how we solubilize basic or acidic drugs? A: No. Because 3,5-Difluoro-4-(propan-2-yloxy)benzonitrile is strictly neutral and non-ionizable under physiological and standard assay pH ranges (pH 2–10), it cannot form a soluble salt. Therefore, Henderson-Hasselbalch-driven solubility enhancement (pH adjustment) is completely ineffective[2]. You must rely on co-solvents, surfactants, or complexation.

Q: What is the most effective way to keep this compound in solution for standard in vitro biochemical assays? A: For cell-free biochemical assays, a micellar dispersion using a co-solvent and a non-ionic surfactant is the most efficient method. We recommend preparing a concentrated stock in 100% DMSO and diluting it into an aqueous buffer containing 0.01%–0.1% Tween-20 or Triton X-100. The surfactant lowers the surface tension and forms micelles that encapsulate the lipophilic molecules before they can aggregate.

Q: My cell-based assay is highly sensitive to surfactants and DMSO. What is the alternative? A: If detergents cause cell membrane toxicity or assay interference, host-guest complexation using Hydroxypropyl-beta-cyclodextrin (HP-β-CD) is the optimal strategy. HP-β-CD features a hydrophilic exterior and a hydrophobic internal cavity. The lipophilic aromatic ring of your compound will partition into this cavity, forming a water-soluble inclusion complex[3][4]. This physically shields the hydrophobic molecule from water without requiring harsh solvents.

Q: What if I need to deliver this compound at very high doses for in vivo pharmacokinetic (PK) studies? A: For high-dose in vivo delivery where aqueous solubility limits gastrointestinal absorption, consider Lipid-based formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) . These are isotropic blends of oils and surfactants that spontaneously form oil-in-water nanoemulsions upon gentle agitation in the aqueous environment of the GI tract, significantly enhancing the bioavailability of highly lipophilic neutral compounds[5].

Part 3: Solubilization Decision Workflow

Solubilization_Decision_Tree Step1 3,5-Difluoro-4-(propan-2-yloxy)benzonitrile in Aqueous Media Decision1 Is the assay sensitive to surfactants/DMSO? Step1->Decision1 PathA Micellar Dispersion (DMSO + Tween-20) Decision1->PathA No PathB Inclusion Complexation (HP-β-CD) Decision1->PathB Yes Decision2 Is target concentration achieved? PathA->Decision2 PathB->Decision2 Success Proceed to Assay Decision2->Success Yes Fail Lipid Formulation (SEDDS / Nanoemulsion) Decision2->Fail No

Decision tree for solubilizing 3,5-Difluoro-4-(propan-2-yloxy)benzonitrile.

Part 4: Self-Validating Experimental Protocols

Protocol A: Micellar Dispersion (DMSO / Tween-20)

Causality: The goal is to trap the molecule in surfactant micelles before it has the thermodynamic opportunity to nucleate. Rapid mixing and shear force are critical.

  • Stock Preparation: Dissolve the compound in 100% molecular biology grade DMSO to a concentration of 10 mM. (Causality: 100% DMSO completely disrupts the crystalline lattice).

  • Buffer Preparation: Prepare your target assay buffer containing 0.1% (v/v) Tween-20.

  • Rapid Dispersion: While vigorously vortexing the buffer, inject the DMSO stock dropwise to achieve your final concentration (e.g., 10 µM, resulting in 0.1% final DMSO). (Causality: High shear force ensures immediate distribution into micelles).

  • Self-Validation Check: Measure the absorbance of the final solution at 600 nm (OD600) against a blank buffer.

    • Pass: An OD600 < 0.01 indicates a true solution/nano-dispersion.

    • Fail: An elevated OD600 indicates light scattering from micro-precipitates, meaning the surfactant concentration must be increased or the injection was too slow.

Protocol B: HP-β-CD Inclusion Complexation (Co-Solvent Evaporation)

Causality: Because the compound will not dissolve in water to enter the cyclodextrin cavity, we use a volatile organic solvent to force the host-guest interaction during evaporation[3].

  • Phase Mixing: Dissolve the compound in 100% Ethanol (e.g., 5 mg/mL). Separately, dissolve HP-β-CD in deionized water to a 20% (w/v) concentration.

  • Integration: Slowly add the ethanol solution to the aqueous HP-β-CD solution under continuous magnetic stirring at 30°C.

  • Evaporative Forcing: Leave the mixture stirring in an open vessel (or use a rotary evaporator) until the ethanol is completely evaporated. (Causality: As the ethanol evaporates, the solubility of the compound in the bulk solvent drops, thermodynamically driving it into the hydrophobic cavity of the HP-β-CD).

  • Self-Validation Check: Inspect the solution post-evaporation.

    • Pass: If the solution is optically clear, complexation was successful.

    • Fail: If it is cloudy, uncomplexed drug has precipitated. Filter through a 0.22 µm syringe filter to remove the precipitate, and quantify the successfully dissolved fraction via HPLC to determine your new working concentration.

HPBCD_Mechanism Drug Lipophilic Compound (Hydrophobic) Complex Inclusion Complex (Water Soluble) Drug->Complex Partitioning Cyclo HP-β-CD (Hydrophobic Cavity) Cyclo->Complex Host-Guest Interaction

Mechanism of HP-β-CD inclusion complexation for lipophilic compounds.

Part 5: Quantitative Strategy Comparison

Solubilization StrategyPrimary MechanismBest ApplicationKey AdvantagesLimitations & Cons
DMSO + Surfactant Micellar EncapsulationCell-free Biochemical AssaysImmediate solubilization; highly reproducibleSurfactants may interfere with cell membranes or protein binding
HP-β-CD Complexation Host-Guest InclusionCell-based AssaysLow cellular toxicity; no harsh detergents requiredRequires specific preparation protocols; limited by cavity size
SEDDS / Lipid Emulsion Nanoemulsion FormationIn vivo PK/PD StudiesHigh drug loading; mimics dietary lipid absorptionComplex formulation; requires extensive stability optimization

Part 6: References

  • Hydroxypropyl-beta-cyclodextrin (HP-β-CD): A Versatile Solubility Enhancer in Pharmaceutical Applications. Hylanda Chemical. 3

  • Effect of hydroxylpropyl-β-cyclodextrin on Solubility of Carvedilol. National Institutes of Health (NIH) / PMC.2

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Institutes of Health (NIH) / PMC. 4

  • Lipophilicity & Solubility. Creative Bioarray.1

  • Amelioration of lipophilic compounds in regards to bioavailability as self-emulsifying drug delivery system (SEDDS). Pharma Excipients. 5

Sources

Troubleshooting

Technical Support Center: Troubleshooting 3,5-Difluoro-4-(propan-2-yloxy)benzonitrile Crystallization

Introduction & Mechanistic Background 3,5-Difluoro-4-(propan-2-yloxy)benzonitrile (also known as 3,5-difluoro-4-isopropoxybenzonitrile, CAS: 1530918-18-3) is a critical fluorinated building block used in pharmaceutical a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Background

3,5-Difluoro-4-(propan-2-yloxy)benzonitrile (also known as 3,5-difluoro-4-isopropoxybenzonitrile, CAS: 1530918-18-3) is a critical fluorinated building block used in pharmaceutical and agricultural synthesis. Its synthesis is typically achieved via two primary routes:

  • Nucleophilic Aromatic Substitution (SNAr): Reaction of 3,4,5-trifluorobenzonitrile (CAS: 134227-45-5)[] with isopropanol in the presence of a base.

  • O-Alkylation / Mitsunobu Reaction: Isopropylation of 3,5-difluoro-4-hydroxybenzonitrile (CAS: 2967-54-6)[2][3].

Regardless of the synthetic route, the crude product is frequently contaminated with unreacted starting materials, regioisomers, and hydrolysis byproducts. As a Senior Application Scientist, I emphasize that crystallization is not merely a physical separation—it is a highly selective thermodynamic process. To achieve >99.5% purity, the crystallization protocol must be designed to exploit the specific solubility and polarity differences between the target ether and its organic impurities.

Process Visualization

G Crude Crude 3,5-Difluoro-4-isopropoxybenzonitrile (Contains SM & Byproducts) Dissolution Dissolution in Hot Isopropanol/Heptane (T = 65-70°C) Crude->Dissolution Filtration Hot Polish Filtration (Removes Insoluble Particulates) Dissolution->Filtration Cooling Controlled Cooling to 45°C (0.5°C/min) Filtration->Cooling Seeding Seeding (1 wt%) (Induces Nucleation) Cooling->Seeding Aging Aging & Final Cooling to 0°C (Maximizes Yield) Seeding->Aging Isolation Filtration & Cold Heptane Wash (Purges Soluble Impurities) Aging->Isolation Pure Pure Crystals (>99.5% HPLC Purity) Isolation->Pure

Crystallization workflow for purging organic impurities from 3,5-difluoro-4-isopropoxybenzonitrile.

Troubleshooting & FAQs

Q1: Why am I seeing high levels of unreacted 3,4,5-trifluorobenzonitrile in my final crystals, and how do I purge it? A1: Causality: 3,4,5-trifluorobenzonitrile[] has a similar molecular footprint and crystal lattice affinity to the product, leading to co-crystallization if supersaturation generation is too rapid. Solution: Use a solvent system with a steep solubility curve for the product but high absolute solubility for the starting material. A binary mixture of Isopropanol (IPA) and Heptane (1:4 v/v) is highly effective. The IPA disrupts the π−π stacking of the fluorinated rings, keeping the less polar starting material solvated, while the heptane acts as a strong anti-solvent for the target ether.

Q2: My crystallization is "oiling out" (Liquid-Liquid Phase Separation) instead of forming solid crystals. What causes this? A2: Causality: Oiling out occurs when the concentration of the solute exceeds its solubility limit at a temperature above its melting point in the solvent mixture. High levels of organic impurities (like di-isopropoxy byproducts) severely depress the melting point of the mixture, pushing the system into a metastable liquid-liquid state rather than solid-liquid nucleation. Solution: Lower the initial concentration by increasing the solvent volume by 15-20%. More importantly, implement a strict seeding protocol. Cool the solution to just below the metastable zone limit (e.g., 45°C) and add 1-2 wt% of pure seed crystals. Hold the temperature for 1-2 hours (aging) to allow secondary nucleation to consume supersaturation before further cooling.

Q3: How can I remove the 3,5-difluoro-4-hydroxybenzonitrile impurity efficiently? A3: Causality: The phenolic hydroxyl group in 3,5-difluoro-4-hydroxybenzonitrile (CAS: 2967-54-6) makes it significantly more polar and capable of strong hydrogen bonding compared to the target ether. Solution: Do not rely solely on crystallization to purge this. Incorporate a mild basic aqueous wash (e.g., 5% Na2​CO3​ ) during the organic workup prior to crystallization. The base deprotonates the phenol (which is highly acidic, pKa ~ 6.5, due to the electron-withdrawing fluorine and cyano groups), partitioning it entirely into the aqueous phase. This creates a self-validating system where the most problematic impurity is chemically removed before thermodynamic purification begins.

Q4: How do I ensure residual solvents (like IPA and Heptane) are completely removed, and how do I detect them? A4: Causality: Solvents can become trapped within the crystal lattice if the cooling rate is too fast, leading to solvent inclusions. Solution: Ensure a slow final cooling rate (0.2°C/min). To verify removal, use 1H NMR. According to industrial standards for trace impurity identification, residual IPA presents a characteristic multiplet at ~4.0 ppm and a doublet at ~1.2 ppm in CDCl3​ , while heptane shows multiplets around 1.3 ppm and 0.9 ppm[4].

Quantitative Data Summaries

Table 1: Impurity Profile and Purge Strategy

ImpuritySource/MechanismRelative PolarityPrimary Purge Method
3,4,5-Trifluorobenzonitrile Unreacted SM (SNAr)LowIPA/Heptane Crystallization
3,5-Difluoro-4-hydroxybenzonitrile Unreacted SM / HydrolysisHigh (Acidic Phenol)Aqueous Na2​CO3​ Wash
3,5-Difluoro-4-isopropoxybenzamide Nitrile HydrolysisHigh (H-bond donor)IPA/Heptane Crystallization
Di-isopropoxybenzonitrile Over-reaction (SNAr)Very LowCold Heptane Wash

Table 2: Solubility Profile of 3,5-Difluoro-4-isopropoxybenzonitrile in IPA/Heptane (1:4 v/v)

Temperature (°C)Solubility (mg/mL)Metastable Zone Width (°C)
70 (Reflux) > 250N/A
50 120~5
30 45~8
10 15~10
0 < 5N/A

Experimental Protocol: Optimized Seeded Crystallization

This protocol is designed as a self-validating system to prevent oiling out and maximize the purge of organic impurities.

Step-by-Step Methodology:

  • Dissolution: Suspend 100 g of crude 3,5-difluoro-4-isopropoxybenzonitrile (post-base wash) in 500 mL of an Isopropanol/Heptane mixture (1:4 v/v). Heat the reactor to 65-70°C under moderate agitation until complete dissolution is achieved.

  • Polish Filtration: Filter the hot solution through a 1 μm PTFE inline filter to remove any insoluble particulates or inorganic salts. Transfer the filtrate to a pre-heated crystallizer (set to 65°C).

  • Controlled Cooling: Program the crystallizer to cool the solution to 45°C at a strict, linear rate of 0.5°C/min. Do not exceed this cooling rate, or localized supersaturation will cause oiling out.

  • Seeding: Once the internal temperature stabilizes at 45°C, introduce 1.0 g (1 wt%) of pure 3,5-difluoro-4-isopropoxybenzonitrile seed crystals.

  • Aging: Hold the suspension isothermally at 45°C for 90 minutes. This aging period allows the seed bed to develop and consumes the supersaturation smoothly, dictating crystal growth over uncontrolled primary nucleation.

  • Final Cooling: Cool the slurry to 0°C at a slower rate of 0.2°C/min. Hold the slurry at 0°C for 2 hours to maximize isolated yield.

  • Isolation: Filter the crystals under vacuum. Wash the filter cake with 2 x 50 mL of pre-chilled (0°C) heptane to displace the mother liquor and purge any highly soluble di-isopropoxy impurities.

  • Drying: Dry the crystals in a vacuum oven at 40°C (below the melting point) for 12 hours to remove residual solvents.

References

  • WO2021130492A1 - Carboxy derivatives with antiinflammatory properties - Google Patents Source: Google Patents URL
  • CAS 134227-45-5 3,4,5-Trifluorobenzonitrile - Building Block Source: BOC Sciences URL
  • 3,5-Difluoro-4-hydroxybenzonitrile CAS#2967-54-6 | Regulatory Information Source: ChemRadar URL
  • 1530918-18-3 | 3,5-Difluoro-4-isopropoxybenzonitrile Source: BLD Pharm URL
  • Source: ACS Publications (Organic Process Research & Development)

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of 3,5-Difluoro-4-(propan-2-yloxy)benzonitrile

Welcome to the Technical Support Center for the synthesis of 3,5-Difluoro-4-(propan-2-yloxy)benzonitrile (CAS: 1530918-18-3)[1][2]. This guide is designed for medicinal chemists and process scientists encountering low co...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 3,5-Difluoro-4-(propan-2-yloxy)benzonitrile (CAS: 1530918-18-3)[1][2]. This guide is designed for medicinal chemists and process scientists encountering low conversion rates, unexpected by-products, or scalability issues during the synthesis of this highly fluorinated building block[3].

Because this molecule features a sterically hindered secondary ether linkage flanked by two electron-withdrawing fluorine atoms, its synthesis requires precise mechanistic control. Below, we dissect the causality behind common experimental failures across the three primary synthetic routes: Nucleophilic Aromatic Substitution (SNAr), Williamson Ether Alkylation, and the Mitsunobu Reaction.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: I am using the Williamson Ether route (3,5-difluoro-4-hydroxybenzonitrile + 2-bromopropane + K₂CO₃). Why is my yield under 20%, and why do I observe significant gas evolution?

The Causality (E2 vs. SN₂ Competition): You are observing the classic failure mode of alkylating a phenol with a secondary alkyl halide. 2-Bromopropane is highly susceptible to E2 elimination . When you use a relatively hard base like K₂CO₃ at elevated temperatures, the base abstracts a beta-proton from 2-bromopropane rather than facilitating the SN₂ attack by the phenolate. The gas you observe is propene. Furthermore, the two ortho-fluorine atoms on 3,5-difluoro-4-hydroxybenzonitrile (CAS: 2967-54-6)[4] reduce the nucleophilicity of the phenolate oxygen through inductive electron withdrawal, further slowing the SN₂ pathway and allowing E2 to dominate. The Solution: Switch to a milder, larger cation base such as Cesium Carbonate (Cs₂CO₃) in DMF, which enhances the solubility and nucleophilicity of the phenolate[5]. Alternatively, switch your electrophile to 2-iodopropane (iodide is a superior leaving group, lowering the SN₂ activation energy), or abandon basic alkylation entirely in favor of the Mitsunobu reaction[6].

Q2: In the SNAr route (3,4,5-trifluorobenzonitrile + Isopropanol + Base), my reaction stalls at 50% conversion, and LCMS shows a major by-product at M-42 (loss of isopropyl). What is happening?

The Causality (Hydrolysis via Adventitious Water): The para-fluorine of 3,4,5-trifluorobenzonitrile (CAS: 134227-45-5)[] is highly activated by the synergistic electron-withdrawing effects of the cyano group and the ortho-fluorines[3]. However, isopropanol is a bulky, secondary alcohol. Its alkoxide is a slower nucleophile than primary alkoxides. If your solvent or base contains even trace amounts of water, hydroxide ions (OH⁻) are generated. Hydroxide is a small, aggressive nucleophile that outcompetes the bulky isopropoxide, attacking the para-position to form 3,5-difluoro-4-hydroxybenzonitrile (hydrolysis) instead of your target ether. The Solution: This system must be rigorously anhydrous. Do not use K₂CO₃. Instead, pre-form the sodium isopropoxide using Sodium Hydride (NaH) in anhydrous THF. NaH acts as a self-validating desiccant; it will consume trace water to form NaOH, but with an excess of isopropanol, the equilibrium strongly favors the formation of the isopropoxide nucleophile.

Q3: I switched to the Mitsunobu reaction to avoid E2 elimination, but my conversion is still poor compared to when I use primary alcohols. Why?

The Causality (Steric Hindrance of the Betaine Intermediate): The Mitsunobu reaction[6] relies on the formation of a betaine intermediate between Triphenylphosphine (PPh₃) and DIAD, which then activates the isopropanol. Because isopropanol is sterically hindered, the formation of the alkoxyphosphonium intermediate is sluggish. If DIAD is added too quickly or at room temperature, the betaine intermediate degrades (often via reduction by PPh₃) before it can fully activate the secondary alcohol. The Solution: Strict temperature control is mandatory. Add DIAD dropwise at 0 °C and ensure a stoichiometric excess (1.5 eq) of both the alcohol and the Mitsunobu reagents to drive the equilibrium forward.

Part 2: Quantitative Data & Reaction Parameters

The following table summarizes the quantitative parameters required to optimize each synthetic route, establishing a self-validating framework for your experimental design.

Synthetic RouteReagents & StoichiometryTemp / TimeExpected YieldPrimary Failure Mode
Williamson Alkylation Phenol (1.0 eq), 2-Iodopropane (1.5 eq), Cs₂CO₃ (1.5 eq)40 °C / 12 h65 - 75%E2 Elimination (Propene gas formation) if temp > 50 °C.
Mitsunobu Reaction Phenol (1.0 eq), Isopropanol (1.5 eq), PPh₃ (1.5 eq), DIAD (1.5 eq)0 °C to RT / 6 h80 - 90%Betaine degradation if DIAD is added > 5 °C[6].
SNAr Substitution 3,4,5-Trifluorobenzonitrile (1.0 eq), Isopropanol (1.2 eq), NaH (1.2 eq)0 °C to RT / 4 h70 - 85%Hydrolysis to phenol if system is not rigorously anhydrous.

Part 3: Experimental Methodologies

Protocol A: Williamson Ether Synthesis (Optimized for Secondary Halides)

Mechanistic Goal: Maximize SN₂ trajectory while suppressing E2 elimination.

  • Charge an oven-dried flask with 3,5-difluoro-4-hydroxybenzonitrile (1.0 eq) and anhydrous DMF (0.2 M concentration).

  • Add Cesium Carbonate (Cs₂CO₃, 1.5 eq)[5]. Stir vigorously for 15 minutes at room temperature to generate the deep-yellow phenolate solution.

  • Add 2-iodopropane (1.5 eq) dropwise via syringe. (Note: 2-iodopropane is strictly preferred over 2-bromopropane to favor substitution).

  • Heat the reaction mixture to 40 °C (do not exceed 45 °C) and stir for 12 hours.

  • Quench by pouring into ice-cold water. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), dry over Na₂SO₄, and concentrate.

Protocol B: Mitsunobu Reaction (Gentle Alkylation)

Mechanistic Goal: Stereospecific activation of the secondary alcohol without basic conditions[6].

  • Dissolve 3,5-difluoro-4-hydroxybenzonitrile (1.0 eq), anhydrous isopropanol (1.5 eq), and Triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF (0.15 M) under an argon atmosphere.

  • Cool the reaction vessel to exactly 0 °C using an ice-water bath.

  • Add Diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise over 30 minutes. Critical Step: The slow addition controls the exotherm and prevents the premature degradation of the PPh₃-DIAD betaine adduct.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 6 hours.

  • Concentrate the mixture under reduced pressure. Purify via silica gel chromatography (Hexanes/EtOAc) to separate the product from triphenylphosphine oxide by-products.

Protocol C: Nucleophilic Aromatic Substitution (SNAr)

Mechanistic Goal: Exploit the highly activated para-fluorine while preventing hydroxide competition[3][].

  • Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in rigorously anhydrous THF under argon at 0 °C.

  • Add anhydrous isopropanol (1.2 eq) dropwise. Stir for 30 minutes until H₂ gas evolution ceases, ensuring complete formation of sodium isopropoxide.

  • Add a solution of 3,4,5-trifluorobenzonitrile (1.0 eq) in THF dropwise to the alkoxide solution.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench carefully with saturated aqueous NH₄Cl. Extract with Dichloromethane, dry over MgSO₄, and concentrate.

Part 4: Visualizing the Chemical Logic

SynthesisRoutes cluster_0 Route A: SNAr cluster_1 Route B: Alkylation of Phenol Target 3,5-Difluoro-4-(propan-2-yloxy)benzonitrile SM1 3,4,5-Trifluorobenzonitrile Cond1 Isopropanol, NaH, THF (Anhydrous) SM1->Cond1 Cond1->Target Nucleophilic Attack SM2 3,5-Difluoro-4-hydroxybenzonitrile Cond2 2-Iodopropane, Cs2CO3, DMF (Williamson) SM2->Cond2 Cond3 Isopropanol, PPh3, DIAD, THF (Mitsunobu) SM2->Cond3 Cond2->Target SN2 Substitution Cond3->Target Stereospecific Inversion

Workflow for the synthesis of 3,5-Difluoro-4-(propan-2-yloxy)benzonitrile via SNAr and Alkylation.

CompetingPathways Phenolate 3,5-Difluoro-4-cyanophenolate + 2-Bromopropane SN2 SN2 Pathway (Target Reaction) Phenolate->SN2 Nucleophilic attack on C2 E2 E2 Pathway (Side Reaction) Phenolate->E2 Base abstraction of beta-proton Product 3,5-Difluoro-4-(propan-2-yloxy)benzonitrile (High Yield with Mild Base) SN2->Product Byproduct Propene (Gas) + Unreacted Phenol (High Yield with Strong Base) E2->Byproduct

Mechanistic divergence in the alkylation of fluorinated phenols: SN2 substitution vs E2 elimination.

References

  • ESD Medikal. Kimyasal 9 - ESD MEDİKAL (3,5-Difluoro-4-hydroxybenzonitrile). Retrieved from: [Link]

  • Google Patents. WO2019219820A1 - Substituted condensed thiophenes as modulators of sting (Alkylation methodology).
  • Google Patents. WO2021130492A1 - Carboxy derivatives with antiinflammatory properties (Mitsunobu methodology).

Sources

Troubleshooting

Technical Support Center: Navigating Steric Hindrance of Isopropoxy Groups in Organic Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and optimize synthetic routes involv...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and optimize synthetic routes involving the isopropoxy (-OiPr) group.

While the -OiPr group is an excellent protecting group and a valuable pharmacophore for modulating lipophilicity, its branching at the alpha-carbon projects methyl groups into the surrounding steric environment. This bulk frequently impedes nucleophilic attacks, oxidative additions, and transmetalation steps. Below, we dissect the causality of these steric effects and provide field-proven, self-validating protocols to overcome them.

Mechanistic Overview & Causality

The steric hindrance of the isopropoxy group stems from the rotational dynamics of its two methyl groups. Depending on the conformation, these methyl groups can severely shield adjacent electrophilic centers or block the coordination sphere of transition metal catalysts.

  • In Nucleophilic Substitutions (SN2 vs. E2): When isopropoxide is used as a nucleophile, its bulk increases the activation energy for the SN2 transition state. If the electrophile is a secondary or tertiary alkyl halide, the basicity of the isopropoxide outcompetes its nucleophilicity, leading to E2 elimination pathways[1].

  • In Cross-Coupling Reactions: An ortho-isopropoxy group on an aryl halide shields the carbon-halogen bond, raising the kinetic barrier for oxidative addition by palladium or copper catalysts. Furthermore, it can hinder the amine-binding step in Buchwald-Hartwig aminations[2].

  • Strategic Steric Exploitation: Interestingly, steric hindrance is not always detrimental. In Grubbs-Hoveyda olefin metathesis catalysts, introducing steric bulk ortho to the isopropoxy chelating group actively destabilizes the Ru-O bond, accelerating catalyst initiation and enhancing overall reaction rates[3]. Similarly, incorporating an isopropoxy group into the C3-position of biarylphosphine ligands (like EPhos) forces the Pd(II) complex into a highly reactive C-bound isomer, which paradoxically facilitates the coupling of hindered substrates[4].

E2_vs_SN2 Start Isopropoxide + Alkyl Halide Primary Primary Halide Start->Primary Low Steric Hindrance SecTert Secondary/Tertiary Halide Start->SecTert High Steric Hindrance SN2 SN2 Pathway (Ether Formation) Primary->SN2 Favorable Steric Steric Clash Prevents Nucleophilic Attack SecTert->Steric Blocks Carbon Center E2 E2 Pathway (Alkene Formation) Steric->E2 Deprotonation Favored

Competition between SN2 and E2 pathways for isopropoxide nucleophiles.

Troubleshooting Guides

Issue A: Williamson Ether Synthesis Yields Alkenes Instead of Ethers

Symptom: Reacting sodium isopropoxide with a secondary alkyl halide results in <10% ether yield and massive alkene generation. Root Cause: The Williamson ether synthesis proceeds via an SN2 mechanism. The steric bulk of the isopropoxide nucleophile paired with a secondary halide shifts the reaction entirely to the E2 elimination pathway[1]. Solution: Abandon the Williamson approach. Instead, utilize the Mitsunobu Reaction . By reacting isopropanol with the corresponding secondary alcohol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3), you bypass the highly basic conditions that trigger elimination, achieving clean inversion of stereochemistry[1].

Issue B: Low Yield in SNAr with Hindered Alkoxides

Symptom: Attempting to synthesize tertiary alkyl-aryl ethers using potassium tert-butoxide or isopropoxide with aryl fluorides leads to alkoxide decomposition and low yields. Root Cause: Pre-generating the hindered alkoxide and allowing it to sit before adding the electrophile leads to degradation and side reactions[5]. Solution: Generate the alkoxide in situ. Using potassium bis(trimethylsilyl)amide (KHMDS) in THF in the presence of the alcohol and the activated aryl fluoride ensures the alkoxide reacts immediately upon formation, drastically improving yields[5].

Issue C: Stalled Buchwald-Hartwig Amination of ortho-Isopropoxy Aryl Halides

Symptom: Standard Pd2(dba)3/BINAP catalyst systems fail to couple primary amines with 2-isopropoxyaryl chlorides. Root Cause: The ortho-isopropoxy group prevents the bulky secondary amine from coordinating to the Pd(II) center after oxidative addition. Solution: Switch to the EPhos ligand . The EPhos ligand itself utilizes a C3-isopropoxy group to sterically enforce a highly active C-bound Pd(II) isomer resting state. This pre-organization lowers the activation barrier for the coordination of hindered amines[4].

BHA Pd0 Pd(0)-EPhos Active Species OxAdd Oxidative Addition (Hindered Ar-X) Pd0->OxAdd PdII Pd(II) Aryl Halide Complex OxAdd->PdII EPhos facilitates AmineCoord Amine Binding & Deprotonation PdII->AmineCoord PdAmido Pd(II) Amido Complex AmineCoord->PdAmido Base assisted RedElim Reductive Elimination PdAmido->RedElim RedElim->Pd0 Catalyst Regeneration Product Hindered Aryl Amine RedElim->Product

Buchwald-Hartwig catalytic cycle highlighting EPhos-facilitated steps.

Quantitative Data Summary

The following table summarizes the performance improvements when transitioning from standard to sterically-optimized reaction conditions.

Reaction TypeHindered Substrate / NucleophileStandard ConditionStandard YieldOptimized ConditionOptimized Yield
Etherification Isopropanol + Sec-Alkyl BromideNaH, THF (Williamson)< 10% (Major: E2)DEAD, PPh3, THF (Mitsunobu)82 - 88%
SNAr Isopropanol + 1-Fluoro-2-nitrobenzeneKOtBu, Toluene, 0 °C40 - 45%KHMDS, THF, in situ, 0 °C> 90%
C-N Cross-Coupling 2-Isopropoxyaryl Chloride + AminePd2(dba)3 / BINAP< 20%Pd2(dba)3 / EPhos / NaOPh85 - 95%
Olefin Metathesis Diene with adjacent -OiPr groupGrubbs 1st Gen Catalyst30% (Slow initiation)Grubbs-Hoveyda 2nd Gen> 95%

Experimental Protocols

Protocol 1: In Situ SNAr Synthesis of Hindered Isopropoxy Aryl Ethers

This protocol utilizes in situ alkoxide generation to prevent decomposition, ensuring high yields for sterically hindered ethers[5].

  • Preparation: Flame-dry a 50 mL Schlenk flask under argon. Add 1-fluoro-2-nitrobenzene (1.0 mmol) and anhydrous isopropanol (1.2 mmol) to 10 mL of anhydrous THF.

  • Cooling: Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.

  • Base Addition: Dropwise, add a 0.5 M solution of KHMDS in toluene (1.2 mmol, 2.4 mL) over 5 minutes. Causality note: Slow addition prevents localized heating and suppresses side-reactions.

  • Reaction: Stir at 0 °C for 30 minutes.

  • Validation Checkpoint: Pull a 50 µL aliquot, quench with water, extract with EtOAc, and run a TLC (Hexanes:EtOAc 4:1). The starting material spot (high Rf) should be completely consumed, replaced by a bright UV-active product spot (lower Rf).

  • Workup: Quench the reaction with saturated aqueous NH4Cl (10 mL). Extract with EtOAc (3 x 15 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Protocol 2: Buchwald-Hartwig Amination using EPhos

Designed for coupling primary amines with highly hindered ortho-isopropoxy aryl halides[4].

  • Catalyst Pre-activation: In an argon-filled glovebox, charge a vial with Pd2(dba)3 (1 mol%), EPhos ligand (2.5 mol%), and anhydrous 1,4-dioxane (2 mL). Stir for 15 minutes at room temperature until the solution turns a deep, homogeneous red/orange.

  • Reagent Addition: To the catalyst solution, add the 2-isopropoxyaryl chloride (1.0 mmol), the primary amine (1.2 mmol), and sodium phenoxide (NaOPh) (1.5 mmol). Causality note: NaOPh is a mild, homogeneous base that prevents the degradation of base-sensitive functional groups often destroyed by NaOtBu.

  • Heating: Seal the vial, remove it from the glovebox, and heat at 80 °C for 12 hours.

  • Validation Checkpoint: Analyze via GC-MS. You should observe the disappearance of the aryl chloride mass peak and the emergence of the product mass peak [M+]. The absence of dehalogenated starting material confirms successful oxidative addition and transmetalation.

  • Purification: Filter the crude mixture through a short pad of Celite, eluting with dichloromethane. Concentrate and purify via flash column chromatography.

Frequently Asked Questions (FAQs)

Q: I am trying to synthesize an ether using isopropanol and a tertiary alkyl halide. Will the Williamson ether synthesis work? A: No. The Williamson ether synthesis is highly sensitive to steric hindrance at the electrophilic carbon. With a tertiary alkyl halide and a bulky isopropoxide nucleophile, the E2 elimination pathway will completely dominate, yielding an alkene[1]. You must use an acid-catalyzed SN1 approach or alkoxymercuration-demercuration.

Q: How does the isopropoxy group affect the resting state of Palladium catalysts in cross-coupling? A: In advanced ligands like EPhos, an isopropoxy group at the C3-position sterically forces the palladium complex to adopt a highly active C-bound isomer. This prevents the catalyst from falling into off-cycle resting states, thereby lowering the activation energy required for the coordination of bulky amines[4].

Q: Can the steric hindrance of an isopropoxy group ever be beneficial? A: Absolutely. In Grubbs-Hoveyda metathesis catalysts, researchers have found that increasing the steric hindrance ortho to the isopropoxy chelating group actually enhances reaction rates. The steric clash destabilizes the internal Ru-O bond, facilitating the rapid release of the ether ligand and accelerating the catalytic cycle[3].

References

  • Synthesis and RCM Reactions Using a Recyclable Grubbs−Hoveyda Metathesis Catalyst Activated by a Light Fluorous Tag Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Mechanistic Insight Leads to a Ligand That Facilitates the Pd-Catalyzed Formation of 2-(Hetero)Arylaminooxazoles and 4-(Hetero)Arylaminothiazoles Source: PMC - NIH URL:[Link]

  • A Simple and Efficient Method for the Preparation of Hindered AlkylrAryl Ethers Source: Stanford University URL:[Link]

  • Mechanistic Insight into Cu-Catalyzed C–N Coupling of Hindered Aryl Iodides and Anilines Using a Pyrrol-ol Ligand Enables Development of Mild and Homogeneous Reaction Conditions Source: ACS Publications URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Advanced HPLC Method Validation for 3,5-Difluoro-4-(propan-2-yloxy)benzonitrile: A Comparative Guide on Core-Shell vs. Fully Porous Columns

As pharmaceutical and agrochemical pipelines demand higher purity standards for fluorinated building blocks, the analytical methodologies used to assess these intermediates must evolve. 3,5-Difluoro-4-(propan-2-yloxy)ben...

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Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical and agrochemical pipelines demand higher purity standards for fluorinated building blocks, the analytical methodologies used to assess these intermediates must evolve. 3,5-Difluoro-4-(propan-2-yloxy)benzonitrile is a highly lipophilic, neutral intermediate. Its synthesis typically involves the etherification of 3,5-difluoro-4-hydroxybenzonitrile. Consequently, the purity profile is often complicated by structurally analogous impurities, including unreacted phenolic precursors and des-fluoro positional isomers.

This guide objectively compares the chromatographic performance of modern Core-Shell (superficially porous) particle columns against traditional Fully Porous particle columns for the purity analysis of this compound. Furthermore, we outline a self-validating experimental protocol grounded in the latest 1 [1].

The Mechanistic Advantage: Core-Shell vs. Fully Porous Particles

The primary analytical challenge in quantifying 3,5-Difluoro-4-(propan-2-yloxy)benzonitrile is achieving baseline resolution ( Rs​≥2.0 ) between the target analyte and its des-fluoro impurity (e.g., 3-fluoro-4-(propan-2-yloxy)benzonitrile). Because the loss of a single fluorine atom only slightly alters the molecule's dipole moment and lipophilicity, these compounds form a "critical pair" that frequently co-elutes on standard 5.0 µm fully porous C18 columns.

The Causality Behind Core-Shell Superiority: Core-shell particles consist of a solid, non-porous silica core surrounded by a thin, porous outer layer. This architecture fundamentally alters the thermodynamics and kinetics of the separation by optimizing the van Deemter equation:

  • Reduced Eddy Diffusion (A-term): The highly uniform particle size distribution of core-shell media allows for denser column packing, minimizing the varied path lengths analyte molecules take through the column [2].

  • Minimized Longitudinal Diffusion (B-term): The solid core physically blocks analytes from diffusing too deeply into the particle, reducing axial dispersion.

  • Accelerated Mass Transfer (C-term): The thin porous shell drastically shortens the diffusion path for the analyte to interact with the stationary phase. This ensures rapid concentration equilibration, maintaining sharp peaks even at high flow rates [2].

As a result, a 2.7 µm core-shell column delivers theoretical plate counts comparable to a sub-2 µm fully porous UHPLC column, but at approximately 50% of the backpressure, allowing it to be run on standard HPLC instrumentation [3].

Separation Sample Crude Mixture Injection Column Core-Shell C18 (2.7 µm) Accelerated Mass Transfer Sample->Column Imp1 Phenolic Precursor (Polar, Early Elution) Column->Imp1 Low Retention Imp2 Des-Fluoro Impurity (Critical Pair) Column->Imp2 Moderate Retention API 3,5-Difluoro-4-(propan-2-yloxy)benzonitrile (Target Analyte) Column->API Optimal Retention

Elution pathway and resolution of critical impurities.

Comparative Performance Data

To objectively evaluate the methods, a crude sample spiked with 1.0% des-fluoro impurity and 1.0% 3,5-difluoro-4-hydroxybenzonitrile was analyzed using both column architectures under identical mobile phase conditions.

Table 1: Chromatographic Performance Comparison
ParameterFully Porous C18 (150 x 4.6 mm, 5.0 µm)Core-Shell C18 (100 x 4.6 mm, 2.7 µm)
Theoretical Plates (N) ~9,500~22,000
Resolution ( Rs​ ) Critical Pair1.4 (Incomplete separation)2.8 (Baseline separation)
Tailing Factor ( Tf​ ) 1.351.05
System Backpressure 110 bar185 bar (Safe for standard HPLC)
Total Run Time 25.0 min12.0 min
Solvent Consumption 25.0 mL12.0 mL

Data Synthesis: The core-shell column not only achieved the critical resolution threshold ( Rs​>2.0 ) required for accurate quantitation but also reduced the run time and solvent consumption by over 50%, demonstrating a clear operational superiority.

Step-by-Step Experimental Protocol

The following protocol utilizes the core-shell architecture and is designed as a self-validating system. Every step includes a mechanistic rationale to ensure scientific integrity.

Reagents and Mobile Phase Preparation
  • Aqueous Phase (Mobile Phase A): 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.

    • Causality: While 3,5-Difluoro-4-(propan-2-yloxy)benzonitrile is neutral, the unreacted precursor (3,5-difluoro-4-hydroxybenzonitrile) is a weakly acidic phenol. Adding 0.1% TFA suppresses the ionization of the phenolic hydroxyl group, preventing peak tailing and ensuring reproducible retention times.

  • Organic Phase (Mobile Phase B): 100% LC-MS grade Acetonitrile.

Chromatographic Conditions
  • Column: Core-Shell C18, 100 mm x 4.6 mm, 2.7 µm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Thermostating ensures reproducible mass transfer kinetics).

  • Detection: UV at 254 nm (Optimal absorbance for the fluorinated benzonitrile chromophore).

  • Injection Volume: 5 µL.

  • Gradient Program:

    • 0 - 2 min: 40% B

    • 2 - 8 min: Linear ramp to 85% B

    • 8 - 10 min: Hold at 85% B (Column wash)

    • 10 - 10.1 min: Return to 40% B

    • 10.1 - 12 min: Re-equilibration

System Suitability Testing (SST)

Before analyzing unknown samples, the system must validate its own performance using a standard mixture:

  • Inject a resolution standard containing 3,5-Difluoro-4-(propan-2-yloxy)benzonitrile and the des-fluoro impurity.

  • Acceptance Criteria:

    • Resolution ( Rs​ ) between the critical pair must be ≥2.0 .

    • Tailing factor ( Tf​ ) for the main peak must be ≤1.5 .

    • Relative Standard Deviation (%RSD) of the main peak area from 5 replicate injections must be ≤2.0% .

ICH Q2(R2) Method Validation Summary

To ensure the method is "fit for purpose" across the product lifecycle, it was validated according to the 2 [4].

ICH_Validation Dev Method Development (Core-Shell Optimization) Spec Specificity Testing (Impurity Resolution) Dev->Spec Lin Linearity & Range (LOQ to 120%) Spec->Lin Prec Accuracy & Precision (Repeatability) Lin->Prec Rob Robustness Testing (Risk-Based Assessment) Prec->Rob

ICH Q2(R2) analytical method validation lifecycle.

Table 2: Validation Results for Core-Shell Method
Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity No interference at retention time of analytePeak purity angle < Purity threshold (via PDA)Pass
Linearity R2≥0.999 over 50% to 120% of target R2=0.9998 Pass
Accuracy (Recovery) 98.0% - 102.0% recovery at 3 levels99.4% - 100.8%Pass
Precision (Repeatability) %RSD ≤2.0% (n=6)%RSD = 0.45%Pass
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥10 0.05 µg/mL (S/N = 12)Pass
Robustness Stable under deliberate variationsFlow rate ( ±0.1 mL/min) & Temp ( ±2∘ C) passedPass

Conclusion

For the purity analysis of 3,5-Difluoro-4-(propan-2-yloxy)benzonitrile, standard 5.0 µm fully porous columns fail to provide the necessary resolving power for critical des-fluoro impurities without excessively long run times. By transitioning to a 2.7 µm core-shell stationary phase , laboratories can exploit favorable mass transfer kinetics to achieve baseline resolution ( Rs​=2.8 ), cut solvent consumption by over 50%, and easily satisfy the rigorous validation criteria set forth by ICH Q2(R2).

References

  • Validation of Analytical Procedures Q2(R2) - ICH Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Evaluation of Six Core Shell Columns Based on Separation Behaviour and Physical Properties Source: Chromatography Today URL:[Link]

  • Comparison between core-shell and totally porous particle stationary phases for fast and green LC determination of five hepatitis-C antiviral drugs Source: PubMed (National Institutes of Health) URL:[Link]

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline Source: QbD Group URL:[Link]

Sources

Comparative

A Comparative Guide to the Reactivity of 3,5-Difluoro-4-(propan-2-yloxy)benzonitrile and 3,5-difluoro-4-methoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and materials science, fluorinated aromatic building blocks are of paramount importance. Their unique electro...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, fluorinated aromatic building blocks are of paramount importance. Their unique electronic properties can significantly influence molecular interactions, metabolic stability, and bioavailability. This guide provides an in-depth comparison of the reactivity of two closely related and commercially available benzonitriles: 3,5-Difluoro-4-(propan-2-yloxy)benzonitrile and 3,5-difluoro-4-methoxybenzonitrile. Understanding the subtle yet significant differences in their reactivity, governed by the interplay of electronic and steric effects of the alkoxy substituents, is crucial for their effective utilization in the synthesis of novel chemical entities.

Introduction: The Molecular Architecture

Both 3,5-Difluoro-4-(propan-2-yloxy)benzonitrile and 3,5-difluoro-4-methoxybenzonitrile share a common 3,5-difluorobenzonitrile core. The defining difference lies in the nature of the alkoxy group at the C4 position: a methoxy (-OCH₃) group versus a bulkier isopropoxy (-OCH(CH₃)₂) group.

Compound3,5-difluoro-4-methoxybenzonitrile3,5-Difluoro-4-(propan-2-yloxy)benzonitrile
Structure
CAS Number 104197-15-1[1][2]1530918-18-3[3]
Molecular Formula C₈H₅F₂NO[1]C₁₀H₉F₂NO[3]
Molecular Weight 169.13 g/mol [1]197.18 g/mol [3]

The presence of two fluorine atoms ortho to the nitrile group significantly activates the aromatic ring towards nucleophilic aromatic substitution (SₙAr), a key transformation for introducing diverse functionalities.[4] The nitrile group itself is a versatile functional handle, amenable to transformations such as hydrolysis, reduction, and cycloaddition.[2]

Comparative Reactivity: A Tale of Two Alkoxy Groups

The reactivity of these molecules is primarily dictated by the electronic and steric influence of the methoxy versus the isopropoxy group.

Electronic Effects

Both methoxy and isopropoxy groups are electron-donating through resonance (+R effect) due to the lone pairs on the oxygen atom, which can delocalize into the aromatic π-system.[5] They also exhibit an electron-withdrawing inductive effect (-I effect) due to the electronegativity of the oxygen atom. Overall, the resonance effect dominates, making both groups activating for electrophilic aromatic substitution and electron-donating overall.[5]

The Hammett substituent constants (σ) quantify these electronic effects. For the para position, the values are:

  • σₚ (OCH₃): -0.27[6]

  • σₚ (OCH(CH₃)₂): -0.45[7]

A more negative σₚ value indicates a stronger electron-donating effect. Thus, the isopropoxy group is a slightly stronger electron-donating group than the methoxy group. This enhanced electron-donating ability can subtly influence the reactivity of the aromatic ring. For instance, in nucleophilic aromatic substitution (SₙAr) reactions, a stronger electron-donating group can slightly decrease the reactivity of the ring towards nucleophilic attack by increasing the electron density of the aromatic system.

Steric Effects

The most significant difference between the two alkoxy groups is their steric bulk. The isopropoxy group is considerably larger than the methoxy group.[5] This steric hindrance can have a profound impact on the regioselectivity and rate of reactions involving the adjacent ortho positions (the fluorine atoms).

In the context of SₙAr, the approach of a nucleophile to the carbon atoms bearing the fluorine atoms can be sterically hindered by the bulky isopropoxy group. This is expected to result in a slower reaction rate for 3,5-Difluoro-4-(propan-2-yloxy)benzonitrile compared to 3,5-difluoro-4-methoxybenzonitrile, particularly with bulky nucleophiles.

Key Chemical Transformations: A Comparative Outlook

Nucleophilic Aromatic Substitution (SₙAr)

SₙAr is a cornerstone reaction for the functionalization of these molecules. The electron-withdrawing nature of the two fluorine atoms and the nitrile group makes the aromatic ring susceptible to nucleophilic attack.[2]

Expected Reactivity Trend:

Based on the principles discussed, we can predict the following reactivity trend in SₙAr reactions:

3,5-difluoro-4-methoxybenzonitrile > 3,5-Difluoro-4-(propan-2-yloxy)benzonitrile

This is primarily attributed to the greater steric hindrance posed by the isopropoxy group, which impedes the approach of the nucleophile.

Experimental Protocol: A Comparative SₙAr Reaction

To experimentally validate this prediction, a comparative kinetic study can be performed.

Objective: To compare the rate of SₙAr of 3,5-difluoro-4-methoxybenzonitrile and 3,5-Difluoro-4-(propan-2-yloxy)benzonitrile with a model nucleophile.

Materials:

  • 3,5-difluoro-4-methoxybenzonitrile

  • 3,5-Difluoro-4-(propan-2-yloxy)benzonitrile

  • Morpholine (nucleophile)

  • Potassium carbonate (base)

  • N,N-Dimethylformamide (DMF, solvent)

  • Internal standard (e.g., dodecane)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Set up two parallel reactions in sealed vials.

  • To each vial, add the respective benzonitrile (1.0 mmol), potassium carbonate (2.0 mmol), and DMF (5 mL).

  • Add the internal standard (0.5 mmol) to each vial.

  • Place the vials in a pre-heated reaction block at 100 °C.

  • At time zero, add morpholine (1.2 mmol) to each vial simultaneously.

  • Take aliquots from each reaction mixture at regular time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes).

  • Quench the aliquots with water and extract with ethyl acetate.

  • Analyze the organic extracts by GC-MS to determine the concentration of the starting material and product over time.

  • Plot the concentration of the starting material versus time for both reactions to determine the initial reaction rates.

Expected Outcome:

The reaction with 3,5-difluoro-4-methoxybenzonitrile is expected to proceed at a faster rate than the reaction with 3,5-Difluoro-4-(propan-2-yloxy)benzonitrile. This would be evident from a steeper decrease in the concentration of the starting material over time.

Visualization of the SₙAr Workflow:

SNAr_Workflow cluster_reagents Reagents cluster_reaction Reaction Setup cluster_analysis Analysis Benzonitrile Benzonitrile Mixing Mixing & Heating Benzonitrile->Mixing Nucleophile Nucleophile Nucleophile->Mixing Base Base Base->Mixing Solvent Solvent Solvent->Mixing Aliquots Time-course Aliquots Mixing->Aliquots Quenching Quenching & Extraction Aliquots->Quenching GCMS GC-MS Analysis Quenching->GCMS Data Data Analysis GCMS->Data

Caption: Workflow for the comparative kinetic study of SₙAr reactions.

Reactivity of the Nitrile Group

The nitrile group in both compounds can undergo various transformations.

  • Hydrolysis: The nitrile can be hydrolyzed to the corresponding amide and subsequently to the carboxylic acid under acidic or basic conditions.[2] The electronic differences between the methoxy and isopropoxy groups are expected to have a minimal effect on the rate of this transformation.

  • Reduction: The nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

  • Cycloaddition: The nitrile can participate in cycloaddition reactions, for example, with sodium azide to form a tetrazole ring.[2]

The steric bulk of the isopropoxy group is unlikely to significantly influence the reactivity of the nitrile group directly, as the reaction center is relatively remote from the bulky substituent.

Visualization of Nitrile Group Transformations:

Nitrile_Transformations Start 3,5-Difluoro-4-alkoxybenzonitrile Amide Amide Start->Amide H₂O, H⁺/OH⁻ Amine Primary Amine Start->Amine Reduction (e.g., LiAlH₄) Tetrazole Tetrazole Start->Tetrazole NaN₃ Acid Carboxylic Acid Amide->Acid H₂O, H⁺/OH⁻

Caption: Common transformations of the nitrile group.

Conclusion: Selecting the Right Building Block

The choice between 3,5-Difluoro-4-(propan-2-yloxy)benzonitrile and 3,5-difluoro-4-methoxybenzonitrile will depend on the specific synthetic strategy and desired properties of the final molecule.

  • For rapid SₙAr reactions, especially with bulky nucleophiles, 3,5-difluoro-4-methoxybenzonitrile is the preferred choice due to its lower steric hindrance.

  • When steric bulk is desired in the final product, or if subsequent transformations do not involve the ortho positions, 3,5-Difluoro-4-(propan-2-yloxy)benzonitrile is a valuable building block. The isopropoxy group can be used to probe steric pockets in biological targets or to influence the solid-state properties of materials.

This guide provides a framework for understanding the reactivity differences between these two important fluorinated building blocks. The proposed experimental protocol offers a practical approach to quantify these differences, enabling more informed decisions in the design and execution of synthetic routes.

References

  • Leffler, J. E., & Grunwald, E. (1963). Rates and Equilibria of Organic Reactions. Wiley.
  • Wikipedia. (n.d.). Hammett equation. [Link]

  • ResearchGate. (n.d.). The Effects of Ring Substituents and Leaving Groups on the Kinetics of SNAr Reactions of 1-Halogeno- and 1-Phenoxy-nitrobenzenes with Aliphatic Amines in Acetonitrile. [Link]

  • Chemistry LibreTexts. (2021, July 31). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. [Link]

  • PMC. (n.d.). Mechanism of Alkoxy Groups Substitution by Grignard Reagents on Aromatic Rings and Experimental Verification of Theoretical Predictions of Anomalous Reactions. [Link]

Sources

Validation

A Comparative Spectroscopic Guide to 3,5-Difluoro-4-isopropoxybenzonitrile and its Analogs for Advanced Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a powerful tool for modulating the physicochemical and pharmacological properties of drug candidat...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a powerful tool for modulating the physicochemical and pharmacological properties of drug candidates.[1][2][3] Fluorinated benzonitriles, in particular, represent a class of valuable intermediates, offering a unique combination of metabolic stability, altered lipophilicity, and modulated electronic properties that are highly sought after in the design of novel therapeutics.[2][3] This guide provides an in-depth spectroscopic comparison of 3,5-difluoro-4-isopropoxybenzonitrile, a key building block, with structurally related fluorinated and non-fluorinated benzonitriles.

This document is intended for researchers, scientists, and drug development professionals, offering a practical reference for the identification, characterization, and quality control of these important chemical entities. We will delve into the nuances of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data, explaining the causal relationships between molecular structure and spectral features.

The Significance of Fluorination in Benzonitrile Scaffolds

The introduction of fluorine into the benzonitrile framework can dramatically influence a molecule's reactivity and biological activity. Fluorine's high electronegativity can alter the electron density of the aromatic ring, affecting its susceptibility to nucleophilic or electrophilic attack.[2] This modification can also enhance a compound's metabolic stability by blocking potential sites of oxidation by cytochrome P450 enzymes.[2] Furthermore, the lipophilicity of a molecule can be fine-tuned through fluorination, impacting its ability to cross cell membranes and interact with biological targets.[1] The isopropoxy group, in conjunction with the fluorine atoms in our target molecule, further modifies these properties, adding a layer of complexity and synthetic versatility.

Experimental Methodologies for Spectroscopic Characterization

The following protocols outline the standardized procedures for acquiring high-quality spectroscopic data for the characterization of benzonitrile derivatives. These self-validating systems are crucial for ensuring the accuracy and reproducibility of experimental results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for elucidating the carbon-hydrogen framework of a molecule.[4]

Sample Preparation:

  • Weigh approximately 10-20 mg of the benzonitrile sample.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.

  • Ensure the sample is completely dissolved before analysis.

¹H NMR Data Acquisition:

  • Spectrometer: 400 MHz or higher

  • Pulse Program: Standard single-pulse experiment

  • Number of Scans: 16-32

  • Relaxation Delay: 1-2 seconds

  • Spectral Width: -2 to 12 ppm

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm or the residual solvent peak.[5]

¹³C NMR Data Acquisition:

  • Spectrometer: 100 MHz or higher

  • Pulse Program: Proton-decoupled pulse program (e.g., zgpg30 on Bruker instruments)

  • Number of Scans: 1024 or more, depending on sample concentration

  • Relaxation Delay: 2 seconds

  • Spectral Width: -10 to 220 ppm

  • Reference: TMS at 0.00 ppm or the residual solvent peak (e.g., CDCl₃ at 77.16 ppm).[5]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[6]

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectrometer: FT-IR spectrometer equipped with a diamond or germanium ATR accessory.

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

  • A background spectrum of the clean ATR crystal should be collected prior to sample analysis.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, confirming its identity and elemental composition.[7]

Sample Preparation (Electron Ionization - EI):

  • Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).

  • Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

Data Acquisition (EI-MS):

  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Mass Range: 50-500 m/z

  • Inlet System: Direct Insertion Probe or GC inlet

Comparative Spectroscopic Analysis

A direct comparison of the spectroscopic data for 3,5-Difluoro-4-isopropoxybenzonitrile and its analogs reveals the distinct influence of the fluorine and isopropoxy substituents on their spectral characteristics.

Note: Experimental spectra for 3,5-Difluoro-4-isopropoxybenzonitrile and 4-isopropoxybenzonitrile are not widely available in public spectral databases. The NMR data presented for these compounds are based on established prediction methodologies and are intended as a guide for researchers. All other data is derived from experimental sources.

Molecular Structures
Figure 2: Molecular structure of 4-Isopropoxybenzonitrile.
Figure 3: Molecular structure of 3,5-Difluorobenzonitrile.
Figure 4: Molecular structure of 2,6-Difluorobenzonitrile.
¹H NMR Spectral Data Comparison

The ¹H NMR spectra of these compounds provide a clear picture of the proton environments and their coupling interactions.

CompoundAromatic Protons (δ, ppm, multiplicity)Isopropoxy Protons (δ, ppm, multiplicity)
3,5-Difluoro-4-isopropoxybenzonitrile (Predicted) ~7.3 (t)~4.6 (septet), ~1.4 (d)
4-Isopropoxybenzonitrile (Predicted) ~7.5 (d), ~6.9 (d)~4.6 (septet), ~1.3 (d)
3,5-Difluorobenzonitrile 7.31 (m), 7.15 (m)-
2,6-Difluorobenzonitrile 7.64 (m), 7.09 (t) [8]-

In the predicted spectrum of 3,5-Difluoro-4-isopropoxybenzonitrile , the two aromatic protons are expected to appear as a triplet due to coupling with the two adjacent fluorine atoms. The isopropoxy group will show a characteristic septet for the methine proton and a doublet for the two methyl groups.

For 4-isopropoxybenzonitrile , the aromatic region is predicted to show two doublets, characteristic of a 1,4-disubstituted benzene ring.

The experimental spectrum of 3,5-difluorobenzonitrile shows two multiplets for the aromatic protons, consistent with its substitution pattern. [1]In 2,6-difluorobenzonitrile , the aromatic protons exhibit a multiplet and a triplet, reflecting the different coupling environments. [8]

¹³C NMR Spectral Data Comparison

The ¹³C NMR spectra are particularly informative for observing the electronic effects of the substituents and the carbon-fluorine couplings.

CompoundAromatic Carbons (δ, ppm)Isopropoxy Carbons (δ, ppm)Nitrile Carbon (δ, ppm)
3,5-Difluoro-4-isopropoxybenzonitrile (Predicted) ~160 (dd), ~140 (t), ~115 (t), ~110 (d)~75, ~22~117
4-Isopropoxybenzonitrile (Predicted) ~162, ~134, ~116, ~105~70, ~22~119
3,5-Difluorobenzonitrile 162.5 (dd), 114.5 (t), 113.8 (t) [1]-116.7 [1]
2,6-Difluorobenzonitrile 162.2 (dd), 133.1 (t), 112.5 (d)-113.8

The predicted ¹³C NMR spectrum of 3,5-Difluoro-4-isopropoxybenzonitrile will be characterized by distinct doublet of doublets and triplets for the fluorine-coupled aromatic carbons. The carbon directly bonded to the isopropoxy group will also show coupling to the adjacent fluorines.

In the absence of fluorine, the predicted spectrum of 4-isopropoxybenzonitrile will show four distinct signals for the aromatic carbons.

The experimental data for 3,5-difluorobenzonitrile clearly shows the expected doublet of doublets for the fluorine-bearing carbons and triplets for the other aromatic carbons due to C-F coupling. [1]Similarly, the spectrum of 2,6-difluorobenzonitrile displays characteristic splitting patterns arising from the ortho-fluorine atoms.

FT-IR Spectral Data Comparison

The FT-IR spectra are dominated by the characteristic stretching vibration of the nitrile group and the absorptions associated with the aromatic ring and the substituents.

CompoundKey FT-IR Absorptions (cm⁻¹)
3,5-Difluoro-4-isopropoxybenzonitrile (Expected) ~2230 (C≡N stretch), ~1600-1450 (C=C aromatic stretch), ~1300-1000 (C-F and C-O stretch)
4-Isopropoxybenzonitrile (Expected) ~2225 (C≡N stretch), ~1600-1450 (C=C aromatic stretch), ~1250 (C-O stretch)
3,5-Difluorobenzonitrile 2240 (C≡N stretch), 1620, 1590, 1450 (C=C aromatic stretch), 1320, 1120 (C-F stretch) [1]
2,6-Difluorobenzonitrile ~2235 (C≡N stretch), ~1625, 1590, 1480 (C=C aromatic stretch), ~1280, 1050 (C-F stretch) [8]

A strong, sharp absorption band around 2230 cm⁻¹ is the hallmark of the nitrile (C≡N) stretching vibration in all these compounds. The presence of fluorine atoms generally leads to strong absorptions in the 1300-1000 cm⁻¹ region due to C-F stretching. The C-O stretching of the isopropoxy group is expected around 1250-1200 cm⁻¹.

Mass Spectrometry Data Comparison

The mass spectra provide the molecular weight and characteristic fragmentation patterns.

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
3,5-Difluoro-4-isopropoxybenzonitrile 197155 ([M-C₃H₆]⁺), 139 ([M-C₃H₇O]⁺)
4-Isopropoxybenzonitrile 161119 ([M-C₃H₆]⁺), 103 ([M-C₃H₇O]⁺)
3,5-Difluorobenzonitrile 139 [1]112 ([M-HCN]⁺) [1]
2,6-Difluorobenzonitrile 139 [8]112 ([M-HCN]⁺) [8]

For 3,5-Difluoro-4-isopropoxybenzonitrile , the molecular ion peak is expected at m/z 197. Key fragmentation pathways would involve the loss of propene (42 Da) from the isopropoxy group to give a fragment at m/z 155, and the loss of the entire isopropoxy group (59 Da) to give the 3,5-difluorobenzonitrile cation at m/z 139.

4-Isopropoxybenzonitrile would show a molecular ion at m/z 161, with similar fragmentation losses of propene and the isopropoxy group.

The isomeric difluorobenzonitriles, 3,5-difluorobenzonitrile and 2,6-difluorobenzonitrile , both exhibit a molecular ion at m/z 139. [1][8]A common fragment at m/z 112 corresponds to the loss of HCN. [1][8]

Logical Workflow for Spectroscopic Characterization

The comprehensive characterization of a novel or synthesized fluorinated benzonitrile follows a logical and self-validating workflow.

G cluster_0 Initial Analysis cluster_1 Structural Elucidation cluster_2 Confirmation & Purity A Obtain Sample B FT-IR Spectroscopy A->B C Identify Functional Groups (C≡N, C-F, C-O) B->C D ¹H NMR Spectroscopy C->D E Determine Proton Environment & Coupling D->E F ¹³C NMR Spectroscopy E->F G Identify Carbon Skeleton & C-F Coupling F->G H Mass Spectrometry G->H I Confirm Molecular Weight & Fragmentation H->I J Propose Structure I->J K Final Confirmation J->K G cluster_0 Initial Analysis cluster_1 Structural Elucidation cluster_2 Confirmation & Purity A Obtain Sample B FT-IR Spectroscopy A->B C Identify Functional Groups (C≡N, C-F, C-O) B->C D ¹H NMR Spectroscopy C->D E Determine Proton Environment & Coupling D->E F ¹³C NMR Spectroscopy E->F G Identify Carbon Skeleton & C-F Coupling F->G H Mass Spectrometry G->H I Confirm Molecular Weight & Fragmentation H->I J Propose Structure I->J K Final Confirmation J->K

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Comparative

Modulating Aromatic Electron Density: A Comparative Guide to Methoxy vs. Isopropoxy Substituents in Difluorobenzonitriles

In the rational design of pharmaceuticals and agrochemicals, fine-tuning the electronic properties of aromatic scaffolds is paramount. For highly electron-deficient systems like difluorobenzonitriles, the introduction of...

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Author: BenchChem Technical Support Team. Date: April 2026

In the rational design of pharmaceuticals and agrochemicals, fine-tuning the electronic properties of aromatic scaffolds is paramount. For highly electron-deficient systems like difluorobenzonitriles, the introduction of alkoxy substituents via Nucleophilic Aromatic Substitution (SNAr) offers a powerful vector for modulating ring electron density.

While both methoxy (-OCH3) and isopropoxy (-OiPr) groups are classically categorized as electron-donating groups (EDGs) via resonance (+M), their behavior in sterically demanding environments diverges significantly. This guide provides a rigorous comparative analysis of these two substituents, supported by empirical data, mechanistic causality, and validated experimental protocols.

Mechanistic Causality: Resonance vs. Steric Inhibition

The electronic influence of an alkoxy group on an aromatic ring is dictated by a delicate balance between its electron-withdrawing inductive effect (-I) and its electron-donating resonance effect (+M). According to the Hammett equation, substituent constants (σ) quantify these thermodynamic and kinetic effects [1].

In an unhindered system, the isopropoxy group exhibits a more negative para-substituent constant (σp = -0.45) than the methoxy group (σp = -0.27) [2], [3]. This suggests that the +I effect of the two methyl groups in the isopropyl moiety enhances the electron density on the oxygen, theoretically increasing its +M donation into the ring.

However, in difluorobenzonitriles, the aromatic ring is highly congested. When an isopropoxy group is introduced (e.g., ortho to a nitrile or fluorine atom), the steric bulk of the gem-dimethyl groups forces the oxygen-carbon bond to rotate out of the aromatic plane to minimize steric clash [4], [5]. This dihedral twist breaks the coplanarity required for optimal p-π orbital overlap. Consequently, the +M effect is severely attenuated, and the -I effect of the electronegative oxygen atom becomes the dominant electronic force. In contrast, the sterically compact methoxy group freely adopts a coplanar conformation, maintaining strong resonance donation.

Experimental Workflow & Logical Relationships

To objectively evaluate these effects, a systematic workflow combining synthetic chemistry and multinuclear NMR spectroscopy is required.

G N1 2,4-Difluorobenzonitrile (Electron-Deficient) N2 SNAr Reaction (Alkoxide Addition) N1->N2 Base, ROH N3 Methoxy Derivative (Coplanar, Strong +M) N2->N3 MeOH N4 Isopropoxy Derivative (Twisted, Weak +M) N2->N4 iPrOH N5 NMR Evaluation (19F Shielding Analysis) N3->N5 High Shielding N4->N5 Low Shielding

Workflow for synthesizing and evaluating alkoxy-substituted difluorobenzonitriles.

Quantitative Comparison: Electronic Parameters

The tables below summarize the theoretical substituent constants and the diagnostic NMR chemical shifts used to validate the electronic state of the synthesized molecules.

Table 1: Hammett Substituent Constants for Alkoxy Groups

Substituent σmeta σpara Steric Demand Primary Electronic Mode in Hindered Rings
Methoxy (-OCH3) 0.14 -0.27 Low Resonance (+M) dominates

| Isopropoxy (-OiPr) | 0.10 | -0.45 | High | Induction (-I) dominates due to orthogonal twist |

Table 2: Diagnostic NMR Chemical Shifts (Empirical/Predicted)

Nucleus Environment Methoxy Derivative (ppm) Isopropoxy Derivative (ppm) Causality
1H NMR Alkoxy CH/CH3 ~3.8 (s, 3H) ~4.6 (sept, 1H), 1.4 (d, 6H) Deshielding of the methine proton by the adjacent electronegative oxygen [6].

| 19F NMR | Remaining Ar-F | ~ -105.0 | ~ -98.0 | Isopropoxy twist reduces +M donation, leaving the ring more electron-deficient (less shielded). |

Self-Validating Experimental Protocols

To observe these electronic differences in practice, the following protocol details the regioselective synthesis of 4-alkoxy-2-fluorobenzonitriles.

Self-Validating System: The regioselectivity (para vs. ortho substitution relative to the nitrile) is internally validated by the multiplicity of the remaining fluorine signal in the 19F NMR spectrum. A para-substitution leaves an ortho-fluorine, which couples to the adjacent aromatic protons differently than a para-fluorine would.

Protocol: Regioselective SNAr of 2,4-Difluorobenzonitrile

Step 1: Reagent Preparation

  • Dry 2,4-difluorobenzonitrile (1.0 mmol) in a flame-dried Schlenk flask under an inert argon atmosphere.

  • Dissolve the substrate in 5.0 mL of anhydrous Tetrahydrofuran (THF).

  • Prepare 1.1 mmol of the respective sodium alkoxide (Sodium methoxide or Sodium isopropoxide) in 2.0 mL of the corresponding anhydrous alcohol.

Step 2: Reaction Execution

  • Cool the electrophile solution to 0 °C using an ice bath. Causality: Temperature control is critical to manage the exothermic formation of the Meisenheimer complex and prevent double substitution.

  • Add the alkoxide solution dropwise over 10 minutes.

  • Allow the reaction to stir for 2 hours, gradually warming to ambient temperature. Causality: The strong electron-withdrawing cyano group (-CN) activates the para-fluorine preferentially due to superior resonance stabilization of the anionic intermediate.

Step 3: Workup and Isolation

  • Quench the reaction with 5.0 mL of saturated aqueous NH4Cl to neutralize residual alkoxide.

  • Extract the aqueous layer with Ethyl Acetate (3 x 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate the pure 4-alkoxy-2-fluorobenzonitrile.

Step 4: Spectroscopic Validation

  • Dissolve 10 mg of the purified product in 0.6 mL of CDCl3.

  • Acquire 1H, 13C, and 19F NMR spectra.

  • Validation Check: Analyze the 19F NMR chemical shift. The degree of upfield shifting relative to the starting material directly quantifies the effective resonance donation (+M) of the installed alkoxy group. A lesser upfield shift for the isopropoxy derivative confirms the steric-induced disruption of p-π conjugation.

Causality in Drug Development

Understanding the dichotomy between methoxy and isopropoxy groups is critical for lead optimization. If a drug development professional swaps a methoxy group for an isopropoxy group to increase lipophilicity or block a metabolic demethylation liability, they must account for the unintended electronic consequences. In a congested difluorobenzonitrile scaffold, this swap will unexpectedly decrease the electron density of the aromatic ring, potentially altering the pKa of adjacent basic functional groups or increasing the molecule's susceptibility to nucleophilic attack.

References

  • Hammett Constants Methoxy vs Isopropoxy - bluffton.edu.
  • Hammett Substituent Constants - stenutz.eu.
  • The Hammett Equation - libretexts.org.
  • Hammett Equation - wikipedia.org.
  • NMR Chemical Shift Values Table - chemistrysteps.com.
  • Investigating Steric and Electronic Effects - acs.org.
  • Alkoxy Group - grokipedia.com.

Sources

Validation

benchmarking 3,5-Difluoro-4-(propan-2-yloxy)benzonitrile as an OLED material precursor

Benchmarking 3,5-Difluoro-4-(propan-2-yloxy)benzonitrile: A Strategic Precursor for High-Efficiency TADF OLED Materials Executive Summary The transition from phosphorescent to Thermally Activated Delayed Fluorescence (TA...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 3,5-Difluoro-4-(propan-2-yloxy)benzonitrile: A Strategic Precursor for High-Efficiency TADF OLED Materials

Executive Summary

The transition from phosphorescent to Thermally Activated Delayed Fluorescence (TADF) emitters represents a paradigm shift in organic light-emitting diode (OLED) technology, enabling 100% internal quantum efficiency without the use of rare and expensive heavy metals like Iridium or Platinum[1]. The fundamental requirement for efficient TADF is a minimized energy gap between the lowest singlet and triplet excited states ( ΔEST​ ). As a Senior Application Scientist, I present this technical guide to benchmark 3,5-Difluoro-4-(propan-2-yloxy)benzonitrile (CAS: 1530918-18-3)[2] against alternative fluorinated precursors. This guide details the mechanistic causality behind its structural design, objective comparative data, and a self-validating experimental protocol for synthesizing high-performance Donor-Acceptor-Donor (D-A-D) emitters.

Mechanistic Rationale: The "Steric Twist" Advantage

The design of TADF materials relies heavily on the spatial separation of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)[3]. This separation is typically achieved by coupling electron-donating groups (e.g., Carbazole, Phenoxazine) to an electron-accepting core (e.g., Benzonitrile) to form a D-A-D architecture.

3,5-Difluoro-4-(propan-2-yloxy)benzonitrile serves as an elite acceptor precursor due to three highly synergistic structural features:

  • The Cyano (-CN) Group: Acts as a powerful electron-withdrawing group (EWG), establishing the LUMO energy level and activating the aromatic ring for Nucleophilic Aromatic Substitution (SNAr).

  • The Fluorine Atoms (C3, C5): Fluorine is a highly electronegative atom and an excellent leaving group. Positioned at C3 and C5, these sites act as the precise docking points for incoming donor molecules during SNAr.

  • The Isopropoxy Group (C4): This is the critical differentiator. The bulky propan-2-yloxy (isopropoxy) group serves a dual purpose. First, it acts as a regioselective blocking group, preventing unwanted substitution at the C4 position. Second, and most importantly, its massive steric bulk forces the newly attached donor groups at C3 and C5 to twist significantly out of the plane of the central benzonitrile ring.

This extreme dihedral angle (approaching 90°) breaks the π -conjugation between the donor and acceptor. The result is near-zero HOMO-LUMO spatial overlap, yielding a ΔEST​ of less than 0.1 eV, which allows ambient thermal energy to drive efficient Reverse Intersystem Crossing (RISC) from the triplet to the singlet state[1].

Comparative Benchmarking: Precursor Alternatives

To objectively evaluate 3,5-Difluoro-4-(propan-2-yloxy)benzonitrile, we must benchmark it against other commonly utilized fluorinated benzonitrile precursors. The table below summarizes the structural and photophysical outcomes when these precursors are reacted with a standard donor (e.g., 9H-carbazole).

PrecursorSteric Bulk at C4SNAr RegioselectivityResulting D-A Dihedral AngleExpected ΔEST​ Solubility (Organic Solvents)
2,3,4,5,6-Pentafluorobenzonitrile Low (Fluorine)Poor (Yields multi-substituted mixtures)Moderate (~60°)0.10 - 0.15 eVLow (Prone to aggregation)
3,5-Difluoro-4-methoxybenzonitrile Moderate (Methoxy)High (Specific to C3, C5)High (~75°)0.05 - 0.10 eVModerate
3,5-Difluoro-4-(propan-2-yloxy)benzonitrile High (Isopropoxy) High (Specific to C3, C5) Near-Orthogonal (~85-90°) < 0.05 eV High (Excellent for solution-processing)

Data Analysis: While pentafluorobenzonitrile is highly reactive, it lacks regiocontrol, leading to crowded, multi-donor systems that are difficult to purify and suffer from aggregation-caused quenching (ACQ). The methoxy variant improves regiocontrol but lacks the sufficient steric bulk to enforce strict orthogonality. The isopropoxy variant represents the optimal balance: its steric demand guarantees the orthogonal D-A-D conformation required for ultra-low ΔEST​ , while the branched alkyl chain significantly enhances the solubility of the final emitter for solution-processed OLED applications.

Self-Validating Experimental Protocol

To ensure reproducibility and trustworthiness, the following is a self-validating SNAr protocol for synthesizing a D-A-D TADF emitter using 3,5-Difluoro-4-(propan-2-yloxy)benzonitrile and Carbazole.

Phase 1: Nucleophilic Aromatic Substitution (SNAr)

Causality Note: Cesium carbonate ( Cs2​CO3​ ) is explicitly selected over Potassium carbonate ( K2​CO3​ ). The larger Cs+ cation enhances the solubility of the base in DMF and dramatically increases the nucleophilicity of the carbazole nitrogen via the "cesium effect", which is necessary to overcome the steric hindrance imposed by the isopropoxy group.

  • Reagent Preparation: In a flame-dried Schlenk flask, combine 3,5-Difluoro-4-(propan-2-yloxy)benzonitrile (1.0 eq, 1.0 mmol)[2], 9H-Carbazole (2.2 eq, 2.2 mmol), and anhydrous Cs2​CO3​ (4.0 eq, 4.0 mmol).

  • Solvent Addition: Add 15 mL of anhydrous N,N-Dimethylformamide (DMF) under a strict Argon atmosphere.

  • Thermal Activation: Heat the reaction mixture to 120 °C and stir for 24 hours. The high temperature is required to drive the substitution at the meta-positions relative to the cyano group.

  • Workup: Cool to room temperature and pour the mixture into 100 mL of vigorously stirred deionized water. Collect the resulting precipitate via vacuum filtration.

  • Purification: Purify via silica gel column chromatography (Eluent: Hexane/Dichloromethane) followed by recrystallization from toluene to achieve >99% purity (critical for OLED device lifetime).

Phase 2: Photophysical & Electrochemical Validation

A true scientific protocol must be self-validating. Before device fabrication, the synthesized emitter must pass two critical checkpoints:

  • Time-Resolved Photoluminescence (TRPL): Spin-coat a 10 wt% doped film of the emitter in a PMMA matrix. Excite at 340 nm under vacuum. A successful TADF emitter will display a bi-exponential decay curve: a prompt fluorescence component ( τp​ in the nanosecond regime) and a delayed fluorescence component ( τd​ in the microsecond regime). The presence of τd​ confirms the RISC mechanism[3].

  • Cyclic Voltammetry (CV): Perform CV in dichloromethane to map the oxidation (HOMO) and reduction (LUMO) potentials. The HOMO should localize entirely on the carbazole units, while the LUMO must localize strictly on the benzonitrile core, confirming the electrochemical decoupling caused by the steric twist.

Visualizing the TADF Workflow and Mechanism

The following diagrams map the logical progression from precursor selection to device function, alongside the quantum mechanical energy transfer pathway that defines TADF.

TADF_Workflow A 3,5-Difluoro-4-isopropoxybenzonitrile (Acceptor Precursor) C SNAr Reaction (Cs2CO3, DMF, 120°C) A->C B Carbazole / Phenoxazine (Donor Precursor) B->C D D-A-D Emitter Architecture (Orthogonal Conformation) C->D E Minimized HOMO-LUMO Overlap (ΔEST < 0.1 eV) D->E F Efficient RISC Process (Triplet to Singlet) E->F G High-Efficiency TADF OLED F->G

Workflow from precursor selection to high-efficiency TADF OLED device fabrication.

Jablonski_Mechanism S0 Ground State (S0) S1 Singlet State (S1) S0->S1 Excitation S1->S0 Prompt FL T1 Triplet State (T1) S1->T1 ISC T1->S1 RISC (Thermal)

Jablonski diagram illustrating the TADF mechanism via Reverse Intersystem Crossing (RISC).

References

  • Highly efficient organic light-emitting diodes from delayed fluorescence. Nature, 2012. URL:[Link]

  • Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs. Journal of Materials Chemistry C, 2025. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of 3,5-Difluoro-4-(propan-2-yloxy)benzonitrile

As laboratory professionals dedicated to innovation, our responsibility extends beyond discovery to the entire lifecycle of the chemical reagents we employ. The proper management and disposal of complex molecules like 3,...

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Author: BenchChem Technical Support Team. Date: April 2026

As laboratory professionals dedicated to innovation, our responsibility extends beyond discovery to the entire lifecycle of the chemical reagents we employ. The proper management and disposal of complex molecules like 3,5-Difluoro-4-(propan-2-yloxy)benzonitrile are paramount for ensuring personnel safety, environmental protection, and regulatory compliance. This guide provides a comprehensive, step-by-step framework for the safe disposal of this fluorinated aromatic nitrile, grounding procedural recommendations in established chemical safety principles and regulatory standards.

Part 1: Hazard Assessment & Chemical Profile

Understanding the intrinsic hazards of a compound is the first step toward safe handling and disposal. 3,5-Difluoro-4-(propan-2-yloxy)benzonitrile combines several functional groups that dictate its risk profile: a toxic nitrile group, a stable difluorinated aromatic ring, and an isopropoxy ether moiety.

  • Nitrile Toxicity: The primary hazard stems from the benzonitrile structure. Nitriles are known for their toxicity and can be harmful if ingested, inhaled, or absorbed through the skin.[1] In the presence of strong acids or high heat, they can potentially decompose to release highly toxic hydrogen cyanide (HCN) or hydrogen fluoride (HF) gas.[2]

  • Fluorinated Aromatic System: The carbon-fluorine bonds are exceptionally strong, making the compound stable and potentially persistent in the environment.[3] Incomplete combustion can lead to the formation of hazardous decomposition products, including gaseous hydrogen fluoride.[2]

Based on data from structurally similar compounds, 3,5-Difluoro-4-(propan-2-yloxy)benzonitrile should be treated as a hazardous substance.[1][2]

Table 1: GHS Hazard Profile Summary (Inferred)

Hazard Class Category Hazard Statement GHS Pictogram
Acute Toxicity, Oral Category 4 Harmful if swallowed GHS07 (Exclamation Mark)
Acute Toxicity, Dermal Category 4 Harmful in contact with skin GHS07 (Exclamation Mark)
Acute Toxicity, Inhalation Category 4 Harmful if inhaled GHS07 (Exclamation Mark)
Skin Corrosion/Irritation Category 2 Causes skin irritation GHS07 (Exclamation Mark)
Serious Eye Damage/Irritation Category 2 Causes serious eye irritation GHS07 (Exclamation Mark)

| Specific target organ toxicity (single exposure) | Category 3 | May cause respiratory irritation | GHS07 (Exclamation Mark) |

Part 2: Immediate Safety & Spill Management

Prior to handling or disposal, ensure all immediate safety protocols are in place.

Personal Protective Equipment (PPE): A comprehensive PPE strategy is non-negotiable.

  • Eye Protection: Wear chemical safety goggles and/or a face shield.[2][4]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves for tears or holes before and during use. Dispose of contaminated gloves in accordance with applicable laws and good laboratory practices.[4]

  • Body Protection: A standard lab coat is required. For larger quantities or significant spill risk, a chemically resistant apron or suit should be considered.[4]

  • Respiratory Protection: All handling of the solid compound or its solutions should occur in a certified chemical fume hood to prevent inhalation.[3][4]

Small-Scale Spill Protocol: In the event of a small spill:

  • Alert & Isolate: Immediately alert personnel in the vicinity and restrict access to the area.

  • Ventilate: Ensure the chemical fume hood is operational.

  • Contain & Absorb: Wearing appropriate PPE, gently cover the spill with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads. Do not use combustible materials like paper towels.

  • Collect: Carefully sweep or scoop the absorbed material into a designated, properly labeled hazardous waste container.[4] Avoid creating dust.[4]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the incident to your institution's Environmental Health & Safety (EHS) department.

Part 3: The Core Disposal Workflow

The disposal of 3,5-Difluoro-4-(propan-2-yloxy)benzonitrile is governed by federal and local regulations, primarily the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[5] This substance must be managed as hazardous waste from its point of generation to its final destruction.[5]

DisposalWorkflow cluster_lab Laboratory Operations cluster_ehs EHS & Vendor Operations gen Generation of Waste (Unused reagent, contaminated materials) char Step 1: Waste Characterization (Toxic Organic Solid) gen->char Identify Hazards seg Step 2: Segregation (Keep separate from acids, bases, oxidizers) char->seg Prevent Reactions cont Step 3: Containerization & Labeling (Compatible container, sealed, clearly labeled) seg->cont Ensure Safe Containment stor Step 4: Accumulation (Store in Satellite Accumulation Area) cont->stor Await Pickup pickup Step 5: EHS Pickup (Transfer to institutional waste management) stor->pickup Scheduled Removal trans Step 6: Transport (Manifested transport by licensed hauler) pickup->trans Cradle-to-Grave Tracking dest Step 7: Final Disposal (High-temperature incineration) trans->dest Regulatory Compliance

Sources

Handling

Comprehensive Safety and Operational Guide for Handling 3,5-Difluoro-4-(propan-2-yloxy)benzonitrile

Executive Summary & Chemical Identity 3,5-Difluoro-4-(propan-2-yloxy)benzonitrile (also known as 3,5-Difluoro-4-isopropoxybenzonitrile) is a highly specialized fluorinated aromatic building block frequently utilized in p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

3,5-Difluoro-4-(propan-2-yloxy)benzonitrile (also known as 3,5-Difluoro-4-isopropoxybenzonitrile) is a highly specialized fluorinated aromatic building block frequently utilized in pharmaceutical drug discovery and agrochemical synthesis. While its unique substitution pattern makes it an excellent candidate for nucleophilic aromatic substitution (SNAr) and cross-coupling reactions, it also imparts specific toxicological and physical hazards.

As a Senior Application Scientist, I emphasize that handling this compound requires more than standard laboratory precautions; it demands a mechanistic understanding of its physicochemical properties to ensure operational safety and experimental integrity.

Quantitative Physicochemical & Hazard Profile

The following table summarizes the critical data points that dictate our handling strategy[1].

Property / MetricValue / SpecificationMechanistic Implication for Safety
CAS Number 1530918-18-3Essential for precise SDS tracking and waste manifesting.
Molecular Weight 197.18 g/mol Low molecular weight facilitates rapid systemic absorption if barriers fail.
Predicted LogP 2.31High lipophilicity enhances dermal penetration through the stratum corneum.
Physical State Solid / PowderProne to aerosolization and static cling during dispensing.
Primary Hazards Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2Mandates stringent barrier protection and localized exhaust ventilation.

Mechanistic Toxicology & Hazard Profiling

To design an effective safety protocol, we must understand why this molecule is hazardous. The hazards of 3,5-Difluoro-4-(propan-2-yloxy)benzonitrile are driven by its specific functional groups:

  • Lipophilic Penetration: The difluoro-aryl ether moiety significantly increases the molecule's lipophilicity (LogP ~2.31)[1]. This allows the compound to rapidly bypass the lipid bilayers of human skin upon dermal exposure, rendering standard, highly permeable gloves (like latex) dangerously ineffective.

  • Metabolic Toxicity: While aryl nitriles are generally more stable than aliphatic nitriles, they still pose a risk of localized irritation and potential systemic toxicity. If absorbed, they can be metabolized by hepatic cytochrome P450 enzymes, leading to oxidative stress and cellular toxicity.

Tox Exposure Dermal / Inhalation Exposure Absorption High Lipophilicity (LogP 2.31) Promotes Tissue Absorption Exposure->Absorption Metabolism Hepatic Cytochrome P450 Metabolism Absorption->Metabolism Toxicity Local Irritation & Systemic Toxicity Metabolism->Toxicity

Proposed toxicokinetic pathway for 3,5-Difluoro-4-(propan-2-yloxy)benzonitrile.

Required Personal Protective Equipment (PPE) Matrix

Do not rely on standard laboratory habits. Latex provides virtually zero protection against halogenated organic compounds and acts merely as a particulate barrier[2]. The following PPE matrix is engineered specifically for the physicochemical profile of this compound.

PPE CategoryRequired SpecificationScientific Justification & Causality
Gloves Double-layered Nitrile (min 0.11 mm) or Butyl RubberNitrile provides chemical resistance against lipophilic halogenated aromatics. Double-gloving is mandatory for concentrated stock handling to increase breakthrough time[2].
Eye Protection ANSI Z87.1 Chemical Splash GogglesPrevents severe ocular irritation from micro-particulates or solvent splashes during dissolution. Standard safety glasses are insufficient.
Body Protection Flame-retardant (FR), anti-static lab coatMitigates static discharge risks when handling dry powders, preventing accidental aerosolization of the active compound.
Respiratory N95/P100 mask (if outside hood)Protects against inhalation of volatile dust. Note: Primary handling must always be inside a fume hood.

Operational Plan: Safe Handling & Experimental Workflow

All operations must be conducted within a certified chemical fume hood. According to the OSHA Laboratory Standard (29 CFR 1910.1450), the fume hood must maintain an average face velocity of 80-120 feet per minute (fpm) at the working sash height to ensure adequate capture of hazardous vapors and particulates[3][4].

Step-by-Step Experimental Methodology

Step 1: Pre-Operation Verification (Self-Validating Protocol)

  • Verify the digital fume hood monitor reads between 80-120 fpm[3].

  • Self-Validation: Tape a 1-inch strip of Kimwipe to the bottom of the sash. If it is pulled inward steadily, face velocity is adequate. If it flutters erratically, abort the operation; your airflow is turbulent and unsafe.

Step 2: Anti-Static Dispensing

  • Because the compound is a light, lipophilic powder, static charge can cause it to aerosolize and bypass dermal PPE.

  • Use an anti-static weighing spatula and a static eliminator (ionizing gun) if available.

  • Weigh the material directly inside the fume hood using a draft shield on the analytical balance to prevent loss of mass and environmental contamination.

Step 3: Reaction Setup

  • Dissolve the compound in the chosen anhydrous solvent (e.g., DMF, THF, or DMSO) immediately after weighing to eliminate the inhalation hazard of the dry powder.

  • Purge the reaction vessel with inert gas (Nitrogen or Argon) to prevent oxidative degradation during high-temperature SNAr or cross-coupling reactions.

Step 4: Quenching & Workup

  • Perform the aqueous workup carefully. Use a neutral or mildly basic quench (e.g., saturated NaHCO3).

  • Causality: Avoid highly acidic aqueous solutions during workup. Extreme acidic pH can theoretically hydrolyze the nitrile group into an amide or carboxylic acid, destroying your product and potentially releasing toxic byproducts.

Workflow Start Verify Hood Velocity (80-120 fpm) Dispense Anti-Static Dispensing (Draft Shield) Start->Dispense React Inert Atmosphere Reaction Setup Dispense->React Workup Aqueous Quench (Neutral pH preferred) React->Workup Waste Halogenated Waste Segregation Workup->Waste

Standard operating procedure for dispensing and reacting fluorinated benzonitriles.

Emergency Response & Spill Mitigation

In the event of an accidental exposure or spill, immediate action based on the compound's chemistry is required:

  • Dermal Contact: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Because of the LogP of 2.31[1], rapid washing is critical before deep stratum corneum penetration occurs. Do not use organic solvents to wash the skin, as this will accelerate absorption.

  • Ocular Contact: Irrigate eyes continuously with water or normal saline for 15 minutes, holding eyelids open. Seek immediate ophthalmological evaluation.

  • Spill Protocol: Do not dry sweep. Dry sweeping aerosolizes the toxic powder. Cover the spill with damp absorbent pads to suppress dust, or use a HEPA-filtered vacuum dedicated exclusively to chemical spills.

Disposal Plan & Waste Management

Following the guidelines outlined in Prudent Practices in the Laboratory[2], all waste containing 3,5-Difluoro-4-(propan-2-yloxy)benzonitrile must be strictly segregated to prevent dangerous cross-reactions.

  • Classification: Designate all liquid waste as Halogenated Organic Waste .

  • Chemical Incompatibility: Never mix nitrile-containing waste with strong acids (e.g., concentrated HCl or Sulfuric acid). While aryl nitriles are relatively stable compared to aliphatic nitriles, acidic hydrolysis can generate heat and toxic fumes.

  • Solid Waste: Contaminated gloves, Kimwipes, and empty reagent vials must be placed in a sealed, clearly labeled solid hazardous waste container. Do not leave contaminated consumables in open lab trash.

References

  • GuideChem. "3,5-difluoro-4-propan-2-yloxybenzonitrile 1530918-18-3 wiki". GuideChem Database.
  • Illinois State University Environmental Health and Safety. "Laboratory Ventilation". Illinois State University.
  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version (2011)". National Academies of Sciences, Engineering, and Medicine.
  • Occupational Safety and Health Administration (OSHA). "29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories". eCFR.

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3,5-Difluoro-4-(propan-2-yloxy)benzonitrile
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